molecular formula C9H12N2O6 B12369034 Uridine-13C9,15N2

Uridine-13C9,15N2

カタログ番号: B12369034
分子量: 255.12 g/mol
InChIキー: DRTQHJPVMGBUCF-SBBTXHCQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Uridine-13C9,15N2 is a useful research compound. Its molecular formula is C9H12N2O6 and its molecular weight is 255.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C9H12N2O6

分子量

255.12 g/mol

IUPAC名

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4,1,3-15N2)pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1

InChIキー

DRTQHJPVMGBUCF-SBBTXHCQSA-N

異性体SMILES

[13CH]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O

正規SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Uridine-13C9,15N2 for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to Isotopic Labeling with Uridine-13C9,15N2

This compound is a stable isotope-labeled version of the nucleoside uridine, a fundamental component of ribonucleic acid (RNA). In this molecule, all nine carbon atoms are substituted with the heavy isotope Carbon-13 (¹³C), and both nitrogen atoms in the uracil base are replaced with the heavy isotope Nitrogen-15 (¹⁵N). This comprehensive labeling imparts a significant mass shift and distinct nuclear magnetic resonance (NMR) properties compared to its unlabeled counterpart, without altering its chemical reactivity. These characteristics make this compound an invaluable tool for researchers in various fields, including molecular biology, biochemistry, and drug development.

This technical guide provides a comprehensive overview of this compound, its basic properties, and its applications in scientific research. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in utilizing stable isotope labeling for their studies.

Core Applications

The primary applications of this compound and its phosphorylated derivatives, Uridine-5'-monophosphate (UMP-13C9,15N2) and Uridine-5'-triphosphate (UTP-13C9,15N2), lie in their use as tracers and internal standards in a variety of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of ¹³C and ¹⁵N nuclei allows for advanced NMR experiments to study the structure, dynamics, and intermolecular interactions of RNA molecules.[1] Isotope-filtered NMR experiments can be employed to specifically observe the signals from the labeled RNA in complex with proteins or other molecules.[1]

  • Mass Spectrometry (MS): The significant mass difference between labeled and unlabeled uridine enables precise quantification of RNA synthesis and turnover.[2][3] It is also used as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to improve the accuracy and reproducibility of measurements.[2][3]

  • Metabolic Flux Analysis: As a metabolic tracer, this compound allows researchers to follow the path of uridine through various metabolic pathways, providing insights into the biosynthesis and salvage of nucleotides.[4] This is crucial for understanding cellular metabolism in both healthy and diseased states.

Basic Properties of this compound and its Derivatives

The following table summarizes the key quantitative data for this compound and its common phosphorylated forms. These properties are essential for experimental design and data analysis.

PropertyThis compoundThis compound 5'-monophosphate disodium saltThis compound 5'-triphosphate disodium saltThis compound 5'-triphosphate ammonium salt
Synonyms β-Uridine-13C9,15N25'-Uridylic acid-13C9,15N2 disodiumUTP-13C9,15N2 disodiumUTP-13C9,15N2 ammonium salt
Molecular Formula ¹³C₉H₁₂¹⁵N₂O₆¹³C₉H₁₁¹⁵N₂Na₂O₉P¹³C₉H₁₃¹⁵N₂Na₂O₁₅P₃¹³C₉H₁₆¹⁵N₂O₁₅P₃·xNH₃
Molecular Weight ~255.1 g/mol ~379.0 g/mol ~539.03 g/mol ~563.18 g/mol
Isotopic Purity (¹³C) ≥98 atom %≥98 atom %≥98 atom %99%
Isotopic Purity (¹⁵N) ≥98 atom %≥98 atom %≥98 atom %98%
Chemical Purity ≥95%≥95%≥95% (CP)90%
Mass Shift (M+) +11+11+11+11
Storage Temperature -20°C-20°C-20°C-20°C

Data compiled from various supplier specifications.[5][6][7] The exact molecular weight may vary slightly depending on the specific salt form.

Experimental Protocols: Metabolic Labeling of RNA

Metabolic labeling is a powerful technique to study the dynamics of RNA synthesis and degradation. The following is a generalized protocol for the metabolic labeling of RNA in cultured mammalian cells using a stable isotope-labeled uridine analog. This protocol is based on well-established methods for 4-thiouridine (4sU) labeling and can be adapted for this compound.[1][2][8]

1. Cell Culture and Labeling:

  • Culture mammalian cells to the desired confluency (typically 70-80%).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). The final concentration in the culture medium will depend on the cell type and experimental goals, but a starting point could be in the range of 100-500 µM.

  • Remove the existing culture medium and replace it with a fresh medium containing the desired final concentration of this compound.

  • Incubate the cells for a specific period (the "pulse" phase). This can range from minutes to hours, depending on the desired temporal resolution of RNA synthesis.

2. Total RNA Isolation:

  • After the labeling period, harvest the cells.

  • Isolate total RNA using a standard method, such as TRIzol reagent or a column-based RNA purification kit, following the manufacturer's instructions.

3. (Optional) Biotinylation of Labeled RNA for Affinity Purification:

  • This step is necessary if the goal is to specifically isolate the newly synthesized, labeled RNA. While this compound itself does not have a reactive group for direct biotinylation like 4sU, this section is included as a reference for affinity purification strategies that might be adapted with modified labeled nucleosides. For this compound, separation would typically be achieved through mass spectrometry-based analysis of the total RNA.

  • For a thiol-containing analog like 4sU, the protocol would involve:

    • Resuspend the total RNA in a biotinylation buffer.

    • Add a biotinylating reagent, such as Biotin-HPDP, which reacts specifically with the thiol group of the incorporated 4sU.

    • Incubate the reaction in the dark at room temperature.

    • Remove excess biotin by chloroform extraction and isopropanol precipitation.[8]

4. (Optional) Affinity Purification of Labeled RNA:

  • Resuspend the biotinylated RNA in a binding buffer.

  • Add streptavidin-coated magnetic beads and incubate to allow the biotinylated RNA to bind to the beads.

  • Wash the beads several times to remove unlabeled RNA.

  • Elute the bound, labeled RNA from the beads using a reducing agent like DTT.[8]

5. Downstream Analysis:

  • The labeled RNA (either as part of the total RNA pool or as a purified fraction) can be analyzed by various downstream methods:

    • Mass Spectrometry: To determine the incorporation rate of this compound and quantify RNA synthesis and decay rates.

    • NMR Spectroscopy: To study the structure and dynamics of the labeled RNA.

    • Next-Generation Sequencing (RNA-Seq): To profile the newly synthesized transcriptome.

Signaling Pathways and Experimental Workflows

The incorporation of exogenous uridine into the cellular nucleotide pool is a key aspect of its utility as a tracer. The following diagrams, generated using the DOT language, illustrate the relevant metabolic pathways and a typical experimental workflow for metabolic labeling.

Uridine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Uridine_13C9_15N2_ext This compound Uridine_13C9_15N2_int This compound Uridine_13C9_15N2_ext->Uridine_13C9_15N2_int Nucleoside Transporter UMP_13C9_15N2 UMP-13C9,15N2 Uridine_13C9_15N2_int->UMP_13C9_15N2 Uridine Kinase (ATP -> ADP) UDP_13C9_15N2 UDP-13C9,15N2 UMP_13C9_15N2->UDP_13C9_15N2 UMP/CMP Kinase (ATP -> ADP) UTP_13C9_15N2 UTP-13C9,15N2 UDP_13C9_15N2->UTP_13C9_15N2 Nucleoside Diphosphate Kinase (ATP -> ADP) RNA Newly Synthesized RNA (Labeled) UTP_13C9_15N2->RNA RNA Polymerase

Caption: Uridine salvage pathway for the incorporation of labeled uridine into RNA.

The diagram above illustrates the salvage pathway for uridine.[9][10] Exogenous this compound is transported into the cell and subsequently phosphorylated in a stepwise manner to UMP, UDP, and finally UTP. This labeled UTP then serves as a substrate for RNA polymerase, leading to its incorporation into newly synthesized RNA transcripts.

Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Metabolic Labeling (Pulse with this compound) Cell_Culture->Labeling RNA_Isolation 3. Total RNA Isolation Labeling->RNA_Isolation Analysis 4. Downstream Analysis RNA_Isolation->Analysis MS Mass Spectrometry Analysis->MS NMR NMR Spectroscopy Analysis->NMR RNA_Seq RNA-Seq Analysis->RNA_Seq

Caption: A generalized experimental workflow for metabolic labeling of RNA.

This workflow diagram outlines the key steps in a typical metabolic labeling experiment. It begins with cell culture, followed by the introduction of the labeled nucleoside. After a defined period, total RNA is isolated and subjected to various downstream analytical techniques to investigate RNA dynamics and function.

Conclusion

This compound is a powerful and versatile tool for researchers studying the life cycle of RNA. Its ability to be incorporated into nascent RNA transcripts allows for the precise tracking and quantification of RNA synthesis, processing, and degradation. The detailed information provided in this guide, including its basic properties, experimental protocols, and relevant metabolic pathways, should serve as a valuable resource for scientists and drug development professionals seeking to leverage the power of stable isotope labeling in their research endeavors. The use of this compound, in conjunction with modern analytical techniques, will continue to provide novel insights into the complex world of RNA biology.

References

Uridine-¹³C₉,¹⁵N₂ Isotopic Labeling: A Technical Guide to Unraveling RNA Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and applications of Uridine-¹³C₉,¹⁵N₂, a stable isotope-labeled nucleoside, for the dynamic analysis of RNA metabolism. This powerful tool offers a precise and minimally invasive method to investigate the complete lifecycle of RNA, from synthesis to decay, providing critical insights for basic research and therapeutic development.

Core Principles of Isotopic Labeling with Uridine-¹³C₉,¹⁵N₂

Isotopic labeling with Uridine-¹³C₉,¹⁵N₂ is a powerful technique used to trace the fate of uridine in cellular metabolic pathways. Uridine is a fundamental building block for RNA synthesis.[1] By introducing uridine labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), researchers can distinguish newly synthesized RNA from the pre-existing RNA pool.

The fully labeled Uridine-¹³C₉,¹⁵N₂ is taken up by cells and enters the nucleotide salvage pathway, where it is converted into Uridine Monophosphate (UMP), Uridine Diphosphate (UDP), and finally Uridine Triphosphate (UTP). This heavy UTP is then incorporated into nascent RNA transcripts by RNA polymerases. The mass shift introduced by the ¹³C and ¹⁵N isotopes allows for the selective detection and quantification of the labeled RNA species using mass spectrometry-based approaches.

This methodology is central to metabolic flux analysis, enabling the dynamic tracing of metabolites through various biochemical reactions.[2] The use of stable isotopes like ¹³C and ¹⁵N offers a safe and effective alternative to radioactive tracers.

Applications in Research and Drug Development

The ability to monitor RNA synthesis and decay rates provides invaluable information in various research areas:

  • Understanding Gene Regulation: Elucidating how different factors, such as transcription factors or cellular signaling pathways, influence the rate of RNA production and turnover.

  • RNA Biology: Studying the stability of different classes of RNA, including mRNA, miRNA, and lncRNA, and how this stability is regulated.[3]

  • Disease Mechanisms: Investigating how RNA metabolism is altered in diseases like cancer, where uncontrolled cell proliferation demands high rates of nucleotide synthesis.[4][5]

  • Drug Discovery and Development:

    • Target Identification and Validation: Identifying enzymes or pathways involved in nucleotide synthesis that could be targeted by novel therapeutics.[5]

    • Mechanism of Action Studies: Determining how a drug candidate affects RNA synthesis or degradation rates.

    • Antiviral Research: Uridine analogs are a key class of antiviral agents, particularly against RNA viruses.[6][7][8] Isotopic labeling can be used to study the mechanism of these drugs and to screen for new antiviral compounds that disrupt viral RNA replication.

Experimental Protocols

A. Pulse-Chase Experiment to Determine RNA Decay Rates

This protocol outlines a typical pulse-chase experiment to measure the degradation rate of RNA in cultured mammalian cells.

1. Materials:

  • Uridine-¹³C₉,¹⁵N₂ (Cambridge Isotope Laboratories, Inc. or equivalent)
  • Cell culture medium and supplements
  • Unlabeled uridine
  • TRIzol reagent or other RNA extraction kit
  • Mass spectrometer (e.g., LC-MS/MS)

2. Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to reach the desired confluency.
  • Pulse Phase (Labeling):
  • Prepare labeling medium by supplementing the normal growth medium with Uridine-¹³C₉,¹⁵N₂. The optimal concentration should be determined empirically but a starting point of 100-200 µM is recommended.
  • Remove the existing medium from the cells and replace it with the labeling medium.
  • Incubate the cells for a specific duration (the "pulse"). This duration should be long enough to achieve sufficient labeling of the RNA of interest. For rapidly turning over transcripts, a shorter pulse may be sufficient.
  • Chase Phase (Unlabeled Uridine):
  • Prepare chase medium by supplementing the normal growth medium with a high concentration of unlabeled uridine (e.g., 5-10 mM) to outcompete the labeled uridine.
  • At the end of the pulse period, remove the labeling medium and wash the cells once with pre-warmed PBS.
  • Add the chase medium to the cells. This is time point zero (t=0) of the chase.
  • Sample Collection:
  • Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
  • At each time point, wash the cells with cold PBS and proceed immediately to RNA extraction.
  • RNA Extraction:
  • Extract total RNA using TRIzol reagent or a column-based kit according to the manufacturer's instructions.
  • Sample Preparation for Mass Spectrometry:
  • Hydrolyze the RNA to individual ribonucleosides.
  • Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the relative abundance of labeled (heavy) and unlabeled (light) uridine.

3. Data Analysis:

  • The decay rate (k) of the labeled RNA is determined by plotting the natural logarithm of the fraction of remaining labeled RNA against time. The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = ln(2)/k.

B. Metabolic Labeling for RNA Structure and Dynamics Studies by NMR

Stable isotope labeling is also a powerful tool for nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of RNA molecules.[9][10][11][12]

1. In Vitro Transcription:

  • Chemo-enzymatically synthesized Uridine-¹³C₉,¹⁵N₂ triphosphate (UTP) is used as a substrate for in vitro transcription reactions with T7 RNA polymerase.[13]
  • This allows for the production of uniformly labeled RNA molecules for NMR analysis.

2. Advantages for NMR:

  • Reduced Spectral Crowding: The use of ¹³C and ¹⁵N isotopes helps to resolve resonance overlap, which is a common challenge in NMR studies of large RNA molecules.[9]
  • Dynamics Studies: Isotope labeling enables the use of advanced NMR techniques like relaxation dispersion to study the conformational dynamics of RNA on a wide range of timescales.

Quantitative Data Summary

ParameterTypical Value/RangeAnalytical MethodReference
Uridine-¹³C₉,¹⁵N₂ Purity >98%Mass Spectrometry[14][15]
Incorporation Efficiency in Cell Culture Varies by cell type and experimental conditionsLC-MS/MSN/A
Typical mRNA Half-life in Mammalian Cells 0.5 - 15 hoursMetabolic Labeling with Uridine Analogs[16]
Typical rRNA Half-life in Mammalian Cells > 24 hoursMetabolic LabelingN/A

Visualizing Workflows and Pathways

Uridine Metabolism and Incorporation into RNA

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_salvage Salvage Pathway cluster_synthesis RNA Synthesis Uridine_heavy Uridine-¹³C₉,¹⁵N₂ Uridine_heavy_in Uridine-¹³C₉,¹⁵N₂ Uridine_heavy->Uridine_heavy_in Nucleoside Transporter UMP_heavy UMP-¹³C₉,¹⁵N₂ Uridine_heavy_in->UMP_heavy Uridine Kinase UDP_heavy UDP-¹³C₉,¹⁵N₂ UMP_heavy->UDP_heavy UMP/CMP Kinase UTP_heavy UTP-¹³C₉,¹⁵N₂ UDP_heavy->UTP_heavy Nucleoside Diphosphate Kinase RNA_polymerase RNA Polymerase UTP_heavy->RNA_polymerase Nascent_RNA Nascent RNA (¹³C,¹⁵N-labeled) RNA_polymerase->Nascent_RNA Incorporation

Caption: Metabolic pathway of Uridine-¹³C₉,¹⁵N₂ incorporation into RNA.

Experimental Workflow for RNA Decay Analysis

G start Start: Cultured Cells pulse Pulse: Incubate with Uridine-¹³C₉,¹⁵N₂ start->pulse chase Chase: Replace with medium containing excess unlabeled Uridine pulse->chase collect Collect Samples at Time Points chase->collect extract Total RNA Extraction collect->extract analyze LC-MS/MS Analysis (Quantify Heavy/Light Uridine) extract->analyze calculate Calculate RNA Decay Rate and Half-life analyze->calculate end End: RNA Stability Data calculate->end

Caption: Workflow for a pulse-chase experiment to measure RNA decay rates.

Application in Drug Discovery

G cluster_control Control cluster_treatment Treatment control_cells Cells + Vehicle control_label Label with Uridine-¹³C₉,¹⁵N₂ control_cells->control_label control_analyze Measure RNA Synthesis/Decay Rate control_label->control_analyze compare Compare Rates control_analyze->compare treatment_cells Cells + Drug Candidate treatment_label Label with Uridine-¹³C₉,¹⁵N₂ treatment_cells->treatment_label treatment_analyze Measure RNA Synthesis/Decay Rate treatment_label->treatment_analyze treatment_analyze->compare conclusion Conclusion on Drug's Mechanism of Action compare->conclusion

Caption: Logic diagram for using Uridine-¹³C₉,¹⁵N₂ to study drug mechanism of action.

References

Applications of Stable Isotopes in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has emerged as a cornerstone of modern metabolic research, offering a powerful and safe method to delineate the intricate network of biochemical reactions that sustain life.[1] Unlike their radioactive counterparts, stable isotopes are non-radioactive, making them suitable for a broad spectrum of in vivo studies, including those in human subjects.[1][2] This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for leveraging stable isotope tracers to gain unprecedented insights into metabolic pathways. By tracing the metabolic fate of isotopically labeled compounds, researchers can elucidate the dynamic nature of metabolism, identify novel therapeutic targets, and accelerate drug development.[1][3][4]

The most commonly utilized stable isotopes in metabolomics are carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H).[1] These heavier isotopes are incorporated into metabolic precursors, such as glucose or amino acids, which are then introduced into cells, tissues, or whole organisms. As these labeled precursors are metabolized, the stable isotopes are integrated into a variety of downstream metabolites.[1] The primary analytical techniques for detecting and quantifying these labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Core Concepts and Key Techniques

Stable Isotope Tracing and Metabolic Flux Analysis (MFA)

Stable isotope tracing is a technique that allows for the precise tracking of atoms through metabolic pathways.[1] Metabolic flux analysis (MFA) is a quantitative method that utilizes stable isotope labeling data to determine the rate of metabolic reactions.[5] Essentially, MFA enables the mapping of metabolic pathways and the quantification of the flow of metabolites through a network.[5] The central idea behind MFA is that the isotopic labeling patterns of intracellular metabolites are determined by the metabolic fluxes.[6] By measuring these labeling patterns, researchers can infer the fluxes within the network.[6]

A critical aspect of MFA is achieving a metabolic and isotopic steady state, where the concentrations of metabolites and the isotopic enrichment of metabolites remain constant over time.[7] This allows for the accurate calculation of metabolic fluxes.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique used in quantitative proteomics to monitor the relative abundance of proteins.[8] This method involves growing two populations of cells in culture media that are identical except for the inclusion of either "light" (normal) or "heavy" (stable isotope-labeled) essential amino acids, most commonly lysine and arginine.[9] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[10] The two cell populations can then be subjected to different experimental conditions, such as drug treatment.[9] Following treatment, the cell populations are mixed, and the proteins are extracted and analyzed by mass spectrometry.[9] The mass difference between the light and heavy peptides allows for the accurate relative quantification of thousands of proteins in a single experiment.[9][11]

Experimental Protocols

Protocol 1: ¹³C-Glucose Tracing in Cultured Cancer Cells

This protocol outlines a general procedure for tracing the metabolism of uniformly labeled ¹³C-glucose in adherent cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Glucose-free cell culture medium

  • [U-¹³C₆]-glucose

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Vacuum concentrator

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure approximately 80% confluency at the time of harvest.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with [U-¹³C₆]-glucose to the desired concentration (e.g., 10 mM) and dFBS.

  • Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a predetermined time to allow for isotopic labeling of downstream metabolites. This time can range from minutes to hours depending on the pathways of interest.[12]

  • Metabolite Extraction:

    • Place the culture plates on ice to quench metabolism.

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.[7]

    • Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

    • Vortex the tubes vigorously.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.[7]

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.

    • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system, typically with a HILIC column for polar metabolite separation.[7]

    • Configure the mass spectrometer to acquire data in full scan mode to detect all isotopologues of the metabolites of interest.[7]

Protocol 2: SILAC for Quantitative Proteomics

This protocol provides a general workflow for a duplex SILAC experiment.

Materials:

  • Cell line of interest

  • SILAC-grade cell culture medium (deficient in lysine and arginine)

  • "Light" L-lysine and L-arginine

  • "Heavy" ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine

  • Dialyzed fetal bovine serum (dFBS)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE equipment

  • In-gel digestion reagents (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Adaptation:

    • Culture two populations of cells for at least five to six cell doublings in either "light" or "heavy" SILAC medium.[9][10] The light medium is supplemented with normal lysine and arginine, while the heavy medium contains the stable isotope-labeled versions. This ensures complete incorporation of the labeled amino acids into the proteome of the heavy population.

  • Experimental Treatment:

    • Apply the experimental treatment (e.g., drug) to one cell population (e.g., the "heavy" labeled cells) and a control treatment to the other ("light" labeled cells).

  • Cell Lysis and Protein Mixing:

    • Harvest both cell populations.

    • Lyse the cells separately using an appropriate lysis buffer.

    • Quantify the protein concentration in each lysate.

    • Mix equal amounts of protein from the light and heavy lysates.

  • Protein Separation and Digestion:

    • Separate the mixed protein sample by 1D SDS-PAGE.

    • Excise the entire protein lane and cut it into smaller gel pieces.

    • Perform in-gel digestion of the proteins with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the stable isotope labels.

  • Data Analysis:

    • Use specialized software to identify the peptides and quantify the relative abundance of the light and heavy forms of each peptide. The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the protein in the treated versus control samples.

Protocol 3: In Vivo Stable Isotope Infusion in Mice

This protocol describes a general procedure for performing a primed-continuous infusion of a stable isotope tracer in mice to study in vivo metabolism.

Materials:

  • Mice

  • Stable isotope tracer (e.g., [U-¹³C₆]-glucose) dissolved in sterile saline

  • Infusion pump and catheters

  • Anesthesia

  • Surgical tools

  • Liquid nitrogen

  • Tissue homogenization equipment

  • Metabolite extraction solvents

Procedure:

  • Catheterization: Surgically implant a catheter into a suitable blood vessel (e.g., jugular vein) for tracer infusion. Allow the mice to recover from the surgery.

  • Tracer Infusion:

    • Administer a bolus injection of the tracer to rapidly increase its concentration in the circulation.

    • Immediately follow the bolus with a continuous infusion of the tracer at a constant rate using an infusion pump. This helps to maintain a steady-state enrichment of the tracer in the plasma.

  • Tissue Collection:

    • At the end of the infusion period, anesthetize the mouse and quickly collect blood and tissues of interest.

    • Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.[8]

  • Sample Processing:

    • Homogenize the frozen tissues in a cold metabolite extraction solvent (e.g., 80% methanol).

    • Process the tissue homogenates and plasma samples to extract the metabolites, similar to the in vitro protocol.

  • Analysis: Analyze the metabolite extracts by LC-MS or GC-MS to determine the isotopic enrichment in various metabolites.

Data Presentation

Quantitative data from stable isotope tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison. Tables are an effective way to summarize this data.

Table 1: Fractional Contribution of ¹³C-Glucose to Central Carbon Metabolites in Cancer Cells

MetaboliteControl (%)Drug-Treated (%)
Pyruvate95.2 ± 2.185.6 ± 3.4
Lactate96.1 ± 1.888.3 ± 2.9
Citrate75.4 ± 4.555.9 ± 5.1
α-Ketoglutarate72.8 ± 3.951.2 ± 4.8
Malate78.3 ± 3.258.7 ± 4.2
Aspartate65.9 ± 5.145.1 ± 6.3

Data are represented as the percentage of the metabolite pool containing at least one ¹³C atom derived from glucose (mean ± SD, n=3). This is a hypothetical example.

Table 2: SILAC-based Quantification of Protein Abundance Changes Upon Drug Treatment

ProteinGeneH/L Ratiop-valueRegulation
Hexokinase 2HK20.45<0.01Down
Pyruvate Kinase M2PKM20.52<0.01Down
Lactate Dehydrogenase ALDHA0.61<0.05Down
ATP citrate lyaseACLY2.15<0.01Up
Fatty Acid SynthaseFASN2.89<0.001Up

H/L Ratio represents the ratio of the abundance of the protein in the drug-treated (Heavy) sample to the control (Light) sample. This is a hypothetical example.

Visualization of Pathways and Workflows

Graphviz (DOT language) can be used to create clear diagrams of signaling pathways and experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells add_tracer Add Stable Isotope Tracer (e.g., 13C-Glucose) cell_seeding->add_tracer incubation Incubate for Labeling add_tracer->incubation quench Quench Metabolism (e.g., on ice) incubation->quench extract Extract Metabolites (e.g., 80% Methanol) quench->extract dry Dry Extract extract->dry lcms LC-MS Analysis dry->lcms data_processing Data Processing (Peak Picking, Integration) lcms->data_processing mfa Metabolic Flux Analysis data_processing->mfa

Caption: Experimental workflow for stable isotope tracing in cultured cells.

silac_workflow cluster_labeling Cell Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing & Analysis light Grow cells in 'Light' medium (e.g., 12C-Arg, 12C-Lys) control Control Treatment light->control heavy Grow cells in 'Heavy' medium (e.g., 13C-Arg, 13C-Lys) drug Drug Treatment heavy->drug mix Mix Cell Lysates (1:1) control->mix drug->mix digest Protein Digestion (Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms quant Protein Quantification lcms->quant

Caption: General workflow for a SILAC-based quantitative proteomics experiment.

mtor_pathway growth_factors Growth Factors (e.g., Insulin) pi3k PI3K growth_factors->pi3k amino_acids Amino Acids mtorc1 mTORC1 amino_acids->mtorc1 akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc rheb Rheb tsc->rheb rheb->mtorc1 s6k1 S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 autophagy Autophagy mtorc1->autophagy protein_synthesis Protein Synthesis s6k1->protein_synthesis eif4ebp1->protein_synthesis

Caption: Simplified mTOR signaling pathway regulating protein synthesis and autophagy.

Applications in Drug Development

Stable isotope tracing is an invaluable tool in the drug development pipeline.[3][4] It can be applied to:

  • Target Validation: Confirm that a drug engages its intended metabolic target and modulates the activity of a specific pathway.

  • Pharmacodynamics: Assess the metabolic response to a drug in a quantitative manner.

  • Mechanism of Action Studies: Elucidate the detailed biochemical effects of a drug on cellular metabolism.[4]

  • Biomarker Discovery: Identify metabolic biomarkers that can be used to monitor disease progression and treatment response.

  • Personalized Medicine: Stratify patient populations based on their metabolic profiles to predict who is most likely to respond to a particular therapy.[3]

By providing a dynamic view of metabolism, stable isotope-based methods offer a more comprehensive understanding of drug action than can be achieved with traditional static measurements. This detailed metabolic information can help to de-risk drug development programs and accelerate the delivery of new and effective therapies to patients.

References

Understanding Metabolic Flux with Uridine-13C9,15N2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of doubly labeled Uridine-13C9,15N2 for metabolic flux analysis. This powerful tracer allows for the simultaneous tracking of both the ribose and base moieties of uridine as they are incorporated into various metabolic pathways, offering a detailed view of nucleotide metabolism and its interplay with central carbon and nitrogen metabolism. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope tracing to unravel complex metabolic networks.

Core Concepts: Tracing the Fate of Uridine

Uridine is a fundamental building block for RNA synthesis and plays a crucial role in various cellular processes. By introducing Uridine labeled with heavy isotopes of both carbon (¹³C) and nitrogen (¹⁵N), researchers can precisely track the metabolic fate of the entire nucleoside. The nine ¹³C atoms label the ribose sugar and the uracil base, while the two ¹⁵N atoms are incorporated into the pyrimidine ring of the uracil base. This dual labeling strategy provides a significant advantage over single-labeled tracers, as it allows for the differentiation of pathways that utilize the entire uridine molecule from those that may salvage only the ribose or the base.

Metabolic flux analysis (MFA) with this compound enables the quantitative assessment of:

  • De novo and salvage pathways of nucleotide synthesis: By monitoring the incorporation of the labeled atoms into RNA and DNA, the relative contributions of these two key pathways can be determined.

  • Interplay with central carbon metabolism: The ¹³C-labeled ribose can be traced into the pentose phosphate pathway (PPP) and glycolysis, providing insights into glucose metabolism and its connection to nucleotide synthesis.

  • Nitrogen metabolism: The ¹⁵N-labeled uracil base allows for the tracking of nitrogen atoms, offering a window into amino acid metabolism and other nitrogen-intensive processes.

Experimental Protocols

A typical metabolic flux experiment using this compound involves several key steps, from cell culture and labeling to sample analysis and data interpretation. The following is a generalized protocol that can be adapted to specific experimental needs.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting. The specific cell number will vary depending on the cell type and the size of the culture vessel.

  • Media Preparation: Prepare culture medium containing all necessary nutrients, except for uridine. This "uridine-free" medium will be used as the base for the labeling experiment.

  • Tracer Introduction: On the day of the experiment, replace the standard culture medium with the uridine-free medium supplemented with a known concentration of this compound. The optimal concentration of the tracer should be determined empirically but typically ranges from 50 to 200 µM.

  • Time-Course Experiment: To capture the dynamics of isotope incorporation, it is recommended to perform a time-course experiment. Harvest cells at various time points after the introduction of the tracer (e.g., 0, 2, 4, 8, 12, and 24 hours). This will allow for the determination of the rate of isotope incorporation and the time required to reach isotopic steady state.

Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the culture medium and immediately adding a cold quenching solution, such as 80% methanol pre-chilled to -80°C.

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Lyse the cells by sonication or freeze-thaw cycles.

  • Separation of Metabolites: Centrifuge the cell lysate at high speed to pellet cellular debris. The supernatant, containing the polar metabolites, is then collected for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the extracted metabolites using liquid chromatography (LC). A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the separation of polar metabolites like nucleotides and sugar phosphates.

  • Mass Spectrometry Detection: Analyze the separated metabolites using a tandem mass spectrometer (MS/MS). The instrument should be operated in a mode that allows for the detection and quantification of the different isotopologues of the metabolites of interest (i.e., molecules with different numbers of ¹³C and ¹⁵N atoms).

  • Data Acquisition: Acquire data in a targeted manner, focusing on the precursor and product ions of the metabolites involved in uridine metabolism and related pathways.

Data Presentation

MetaboliteIsotopologueFractional Enrichment (%) at 24h
UridineM+11 (¹³C₉,¹⁵N₂)98.5
UMPM+11 (¹³C₉,¹⁵N₂)95.2
UDPM+11 (¹³C₉,¹⁵N₂)93.8
UTPM+11 (¹³C₉,¹⁵N₂)92.1
CTPM+10 (¹³C₉,¹⁵N₁)45.7
Ribose-5-phosphateM+5 (¹³C₅)15.3
Sedoheptulose-7-phosphateM+5 (¹³C₅)8.9
LactateM+3 (¹³C₃)5.1
GlutamateM+2 (¹⁵N₂)12.6
AspartateM+1 (¹⁵N₁)20.4

This table presents hypothetical fractional enrichment data for key metabolites following a 24-hour labeling period with this compound. The "M+n" notation indicates the mass isotopologue, where 'n' is the number of heavy isotopes incorporated.

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Uridine_Metabolism cluster_salvage Salvage Pathway cluster_denovo De Novo Synthesis Uridine_in Uridine (extracellular) Uridine Uridine Uridine_in->Uridine UT1 UMP UMP Uridine->UMP UK UDP UDP UMP->UDP UMPK UTP UTP UDP->UTP NDPK CTP CTP UTP->CTP CTPS RNA RNA Synthesis UTP->RNA CTP->RNA Glutamine Glutamine Orotate Orotate Glutamine->Orotate CAD, DHODH Aspartate Aspartate Aspartate->Orotate CAD, DHODH CO2 CO2 CO2->Orotate CAD, DHODH PRPP PRPP OMP OMP Orotate->OMP UMPS PRPP OMP->UMP UMPS

Caption: Uridine metabolism, depicting both the salvage and de novo synthesis pathways for pyrimidine nucleotides.

Experimental_Workflow Start Start: Cell Culture Labeling Isotopic Labeling with this compound Start->Labeling Harvesting Time-Course Cell Harvesting Labeling->Harvesting Quenching Metabolic Quenching (-80°C Methanol) Harvesting->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing and Isotopologue Analysis Analysis->DataProcessing MFA Metabolic Flux Analysis DataProcessing->MFA End End: Biological Interpretation MFA->End Uridine_Tracer_Fate cluster_nucleotide Nucleotide Metabolism cluster_carbon Central Carbon Metabolism cluster_nitrogen Nitrogen Metabolism Uridine_Tracer This compound UMP_labeled UMP (M+11) Uridine_Tracer->UMP_labeled Ribose_P_labeled Ribose-5-P (M+5) Uridine_Tracer->Ribose_P_labeled via Uridine Phosphorylase Amino_Acids_labeled Amino Acids (labeled) Uridine_Tracer->Amino_Acids_labeled via Uracil Catabolism UTP_labeled UTP (M+11) UMP_labeled->UTP_labeled CTP_labeled CTP (M+10) UTP_labeled->CTP_labeled RNA_labeled RNA (labeled) UTP_labeled->RNA_labeled CTP_labeled->RNA_labeled Glycolysis_PPP_labeled Glycolysis/PPP Intermediates (labeled) Ribose_P_labeled->Glycolysis_PPP_labeled

Uridine-13C9,15N2: A Technical Guide to Tracing Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in modern biological research, enabling the precise tracking of metabolic pathways and the quantification of molecular dynamics. Among the various isotopic tracers, Uridine-13C9,15N2 has emerged as a powerful probe for investigating nucleotide synthesis and RNA metabolism. This fully labeled isotopologue of uridine, containing nine ¹³C atoms and two ¹⁵N atoms, offers a distinct mass shift that facilitates its unambiguous detection and quantification by mass spectrometry and NMR spectroscopy.[1][2] This technical guide provides an in-depth overview of the application of this compound as a precursor for nucleotide synthesis, tailored for researchers, scientists, and professionals in drug development.

Nucleotides are the fundamental building blocks of nucleic acids (DNA and RNA) and play crucial roles in a vast array of cellular processes, including energy transfer, signal transduction, and enzymatic reactions.[3][4] The ability to monitor the synthesis and turnover of nucleotides is therefore critical for understanding cellular physiology in both healthy and diseased states. This compound serves as an invaluable tracer for dissecting the complexities of de novo and salvage pathways of pyrimidine nucleotide biosynthesis.[5][6] By introducing this labeled precursor into cellular systems, researchers can quantitatively measure the flux through these pathways, identify metabolic bottlenecks, and assess the impact of therapeutic interventions on nucleotide metabolism.

Uridine Metabolism and Nucleotide Synthesis Pathways

Uridine, a glycosylated pyrimidine analog, is a central molecule in nucleotide metabolism.[1] It can be utilized by cells through two primary routes: the salvage pathway and, after conversion to UTP, as a precursor in the de novo synthesis of other pyrimidines.

  • Salvage Pathway: This pathway recycles pre-existing nucleosides and nucleobases. Exogenous uridine is taken up by cells and phosphorylated by uridine-cytidine kinase (UCK) to form uridine monophosphate (UMP). UMP is then sequentially phosphorylated to uridine diphosphate (UDP) and uridine triphosphate (UTP).

  • De Novo Synthesis: This pathway synthesizes nucleotides from simpler precursor molecules. The pyrimidine ring is first assembled and then attached to a ribose-5-phosphate moiety. UTP, a product of both pathways, is a direct precursor for the synthesis of cytidine triphosphate (CTP) and, after reduction of the ribose, for the synthesis of deoxythymidine triphosphate (dTTP), a key component of DNA.[5]

The incorporation of this compound allows for the tracing of these intricate pathways. The heavy isotopes are incorporated into the pyrimidine ring and the ribose sugar of newly synthesized nucleotides, enabling their differentiation from the pre-existing unlabeled pool.

Nucleotide_Synthesis_Pathway Uridine_13C9_15N2 Uridine-¹³C₉,¹⁵N₂ (exogenous) UMP UMP-¹³C₉,¹⁵N₂ Uridine_13C9_15N2->UMP UCK UDP UDP-¹³C₉,¹⁵N₂ UMP->UDP UMPK UTP UTP-¹³C₉,¹⁵N₂ UDP->UTP NDK dUTP dUTP-¹³C₉,¹⁵N₂ UDP->dUTP CTP CTP-¹³C₉,¹⁵N₂ UTP->CTP CTPS RNA RNA UTP->RNA RNA Polymerase dTMP dTMP-¹³C₉,¹⁵N₂ dUTP->dTMP dTTP dTTP-¹³C₉,¹⁵N₂ dTMP->dTTP DNA DNA dTTP->DNA DeNovo De Novo Synthesis (unlabeled precursors) DeNovo->UMP

Caption: Pyrimidine nucleotide synthesis pathway showing the incorporation of Uridine-¹³C₉,¹⁵N₂.

Applications in Research and Drug Development

The use of this compound extends to various research areas, offering valuable insights for drug development.

  • Metabolic Flux Analysis (MFA): By measuring the rate of incorporation of labeled uridine into the nucleotide pool, researchers can quantify the metabolic fluxes through the de novo and salvage pathways.[7][8][9][10] This is particularly relevant in cancer research, where many tumors exhibit altered nucleotide metabolism.

  • RNA Turnover and Dynamics: Metabolic labeling with this compound allows for the measurement of RNA synthesis and degradation rates.[11][12] This "pulse-chase" approach provides a dynamic view of the transcriptome, which is essential for understanding gene regulation.

  • Drug Efficacy and Mechanism of Action: The tracer can be used to assess how drugs that target nucleotide synthesis affect metabolic pathways. By quantifying changes in labeled nucleotide pools, researchers can determine the efficacy and elucidate the mechanism of action of novel therapeutic agents.

  • Biomarker Discovery: Alterations in nucleotide metabolism are associated with various diseases. Stable isotope tracing can help identify metabolic signatures that may serve as biomarkers for disease diagnosis and prognosis.

Quantitative Data Presentation

The following tables summarize representative quantitative data that can be obtained from experiments using this compound. The specific values will vary depending on the cell type, experimental conditions, and analytical methods used.

Table 1: Isotopic Enrichment in Nucleotides Following this compound Labeling

MetaboliteIsotopic Enrichment (%)Time PointCell Line
UMP85 ± 524 hoursA549
UTP78 ± 624 hoursA549
CTP42 ± 424 hoursA549
dTTP15 ± 324 hoursA549

Data are hypothetical and for illustrative purposes.

Table 2: RNA Synthesis and Turnover Rates Determined by this compound Labeling

RNA SpeciesSynthesis Rate (%/day)Half-life (days)Tissue/Cell Type
Ribosomal RNA7 ± 1~10Human B cells
Total RNA1.3 ± 0.05~53Rat Quadriceps (trained)
Total RNA0.97 ± 0.05~71Rat Quadriceps (control)[11]

Experimental Protocols

A typical experimental workflow for using this compound to study nucleotide synthesis involves several key steps.

Experimental_Workflow start Start: Cell Culture labeling Metabolic Labeling with Uridine-¹³C₉,¹⁵N₂ start->labeling harvest Cell Harvesting and Metabolite Extraction labeling->harvest separation Chromatographic Separation (LC or GC) harvest->separation analysis Mass Spectrometry or NMR Analysis separation->analysis data Data Processing and Flux Calculation analysis->data end End: Biological Interpretation data->end

Caption: A generalized experimental workflow for metabolic labeling with Uridine-¹³C₉,¹⁵N₂.

Metabolic Labeling
  • Cell Culture: Cells are grown in a suitable culture medium. For accurate tracing, a dialyzed serum may be used to minimize the concentration of unlabeled uridine.

  • Labeling: this compound is added to the culture medium at a final concentration typically ranging from 10 to 100 µM. The duration of the labeling period (pulse) can vary from minutes to days, depending on the turnover rate of the metabolites of interest.

  • Chase (Optional): For turnover studies, the labeling medium is replaced with a medium containing a high concentration of unlabeled uridine. Cells are then harvested at various time points during this "chase" period.

Sample Preparation
  • Metabolite Extraction: Cells are harvested and metabolites are extracted, typically using a cold solvent mixture such as methanol/water or acetonitrile/water to quench enzymatic activity and precipitate proteins and other macromolecules.

  • RNA Isolation and Hydrolysis: For RNA analysis, total RNA is isolated using standard protocols. The RNA is then enzymatically hydrolyzed to its constituent ribonucleosides.

Analytical Methods
  • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a common technique for analyzing labeled nucleotides and nucleosides. The mass shift introduced by the ¹³C and ¹⁵N isotopes allows for the differentiation and quantification of labeled and unlabeled species. Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the analytes.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the specific positions of the isotopes within the molecule, which can be valuable for elucidating complex metabolic transformations.[13]

Data Analysis
  • Isotopic Enrichment Calculation: The fractional or percentage enrichment of the labeled species is calculated from the mass spectral data.

  • Metabolic Flux Calculation: The rates of synthesis and turnover are determined by fitting the time-course of isotopic enrichment to mathematical models of metabolic flux.

Logical Relationships in Metabolic Flux Analysis

Metabolic flux analysis relies on the principle of mass balance. At a metabolic steady state, the rate of production of a metabolite equals its rate of consumption. By introducing a labeled substrate, the isotopic labeling pattern of a metabolite becomes a function of the fluxes of the pathways that contribute to its formation.

MFA_Logic input_node input_node output_node output_node Tracer Isotopic Tracer (Uridine-¹³C₉,¹⁵N₂) Measurement Isotopic Labeling Pattern (MS or NMR Data) Tracer->Measurement Fluxes Metabolic Fluxes (e.g., v_de_novo, v_salvage) Measurement->Fluxes Flux Estimation Model Metabolic Network Model (Stoichiometry, Atom Transitions) Model->Fluxes

Caption: Logical relationship between experimental data and metabolic fluxes in MFA.

Conclusion

This compound is a versatile and powerful tool for the quantitative investigation of nucleotide synthesis and RNA metabolism. Its application in metabolic flux analysis and dynamic studies of RNA turnover provides invaluable insights for basic research and drug development. The methodologies described in this guide offer a framework for designing and implementing robust experiments to unravel the complexities of cellular metabolism. As analytical technologies continue to advance, the use of stable isotope tracers like this compound will undoubtedly play an increasingly important role in advancing our understanding of biological systems.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Uridine-13C9,15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chemical synthesis and purification of Uridine-13C9,15N2, a stable isotope-labeled analog of uridine crucial for a variety of research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based quantitative studies. This document details the chemoenzymatic synthesis approach, purification protocols, and relevant biological pathways, presenting data in a clear and accessible format.

Introduction

This compound is a fully labeled isotopologue of uridine where all nine carbon atoms are replaced with the Carbon-13 (¹³C) isotope, and both nitrogen atoms in the uracil base are substituted with the Nitrogen-15 (¹⁵N) isotope. This extensive labeling provides a significant mass shift and unique NMR properties, making it an invaluable tool for tracing the metabolic fate of uridine, elucidating RNA structure and dynamics, and serving as an internal standard in quantitative bioanalysis.[1] The synthesis of such labeled compounds is a critical process, requiring precise control over chemical and enzymatic reactions to ensure high isotopic enrichment and chemical purity.

Chemoenzymatic Synthesis of this compound

The most common and efficient method for producing this compound is a chemoenzymatic approach.[2][3][4] This strategy combines the precision of chemical synthesis for creating the isotopically labeled precursors with the high specificity and efficiency of enzymatic reactions for the subsequent assembly and phosphorylation steps.[2] The overall workflow can be broken down into three main stages:

  • Chemical Synthesis of Labeled Precursors:

    • Synthesis of [¹³C₄,¹⁵N₂]-Uracil.

    • Enzymatic or chemical synthesis of [¹³C₅]-D-ribose.

  • Enzymatic Ribosylation: Coupling of the labeled uracil and ribose moieties to form labeled uridine.

  • Enzymatic Phosphorylation: Sequential phosphorylation of uridine to uridine monophosphate (UMP), uridine diphosphate (UDP), and finally uridine triphosphate (UTP).

Experimental Protocols

This protocol is adapted from a method for synthesizing 6-¹³C-¹⁵N₂-Uracil and can be conceptually extended for full labeling of the uracil ring.[4] The synthesis of fully ¹³C-labeled uracil precursors would start from appropriately labeled small molecules. For the nitrogen labeling, ¹⁵N₂-urea is a common starting material.[4]

Step 1: Synthesis of 3-¹³C-¹⁵N₂-cyanoacetyl urea [4]

  • In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirring bar, combine 2.0 g (23.3 mmol) of 3-¹³C-cyanoacetic acid and 1.5 g (25 mmol) of ¹⁵N₂-urea.

  • Add 5 mL of acetic anhydride to the flask.

  • Heat the reaction mixture to 90°C for 30 minutes. A white precipitate should be observed after approximately 5 minutes.

  • Allow the mixture to cool to room temperature and add 1-2 mL of water.

  • Isolate the 3-¹³C-¹⁵N₂-cyanoacetyl urea product by filtration.

  • Dry the product under high vacuum for 5 hours.

Step 2: Synthesis of 6-¹³C-¹⁵N₂-Uracil [4]

  • To a 100-mL three-necked round-bottom flask equipped with a magnetic stirring bar and bent adapters with stopcocks, add 800 mg of 5% Pd/BaSO₄ and 10 mL of 50% aqueous acetic acid.

  • Evacuate the flask and fill it with hydrogen gas using a balloon. Repeat this procedure three times. The suspension will turn from brown to black.

  • In a separate flask, dissolve 1.6 g (12.5 mmol) of 3-¹³C-¹⁵N₂-cyanoacetyl urea in 40 mL of boiling 50% aqueous acetic acid.

  • Add the dissolved urea derivative to the reduced palladium catalyst.

  • Stir the reaction at room temperature under a hydrogen atmosphere. Refill the hydrogen balloon as needed.

  • After the reaction is complete (monitored by a suitable method like TLC or LC-MS), heat the mixture to 70°C for 1 hour.

  • Filter the hot mixture through a celite pad on a suction filter to remove the catalyst.

  • The filtrate contains the labeled uracil, which can be further purified by crystallization.

This process typically starts from commercially available [¹³C₆]-glucose.

  • Glucose Phosphorylation: [¹³C₆]-glucose is first phosphorylated to [¹³C₆]-glucose-6-phosphate using hexokinase.

  • Pentose Phosphate Pathway Conversion: The labeled glucose-6-phosphate is then converted to [¹³C₅]-D-ribose-5-phosphate through the enzymes of the pentose phosphate pathway, including glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase.[5]

  • Activation of Ribose-5-Phosphate: [¹³C₅]-D-ribose-5-phosphate is converted to 5-phospho-α-D-ribose-1-pyrophosphate (PRPP) by the enzyme ribose-phosphate pyrophosphokinase.

  • Coupling Reaction: The synthesized [¹³C₄,¹⁵N₂]-Uracil is coupled with PRPP to yield [¹³C₉,¹⁵N₂]-UMP, a reaction catalyzed by uracil phosphoribosyltransferase.[3]

The newly synthesized labeled UMP undergoes two sequential phosphorylation steps to yield the final product.

  • UMP to UDP: [¹³C₉,¹⁵N₂]-UMP is phosphorylated to [¹³C₉,¹⁵N₂]-Uridine-5'-diphosphate (UDP) by UMP kinase.

  • UDP to UTP: [¹³C₉,¹⁵N₂]-UDP is further phosphorylated to [¹³C₉,¹⁵N₂]-Uridine-5'-triphosphate (UTP) by nucleoside diphosphate kinase.

For these phosphorylation reactions, ATP is required and is often regenerated in the reaction mixture using a system like creatine phosphate and creatine kinase.[3]

Quantitative Data

The yields of chemoenzymatic syntheses of isotopically labeled nucleotides can be quite high, often exceeding 60% for the overall process from labeled precursors.[3] The following table summarizes typical (though potentially variable) quantitative data for the synthesis.

StepStarting MaterialProductTypical Yield (%)Purity (%)
Uracil SynthesisLabeled Precursors[¹³C₄,¹⁵N₂]-Uracil70-80>98
Ribose-5-P Synthesis[¹³C₆]-Glucose[¹³C₅]-Ribose-5-Phosphate>80>95
UMP SynthesisLabeled Uracil + Ribose-5-P[¹³C₉,¹⁵N₂]-UMP>70>95
UTP Synthesis[¹³C₉,¹⁵N₂]-UMP[¹³C₉,¹⁵N₂]-UTP>90 (from UMP)>95
Overall Labeled Precursors [¹³C₉,¹⁵N₂]-UTP >60 >95

Purification of this compound

Purification of the final this compound product is critical to remove unreacted starting materials, enzymes, and byproducts. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

HPLC Purification Protocol

A reversed-phase HPLC column is typically used for the purification of nucleotides.

  • Column: A C18 column is a suitable choice.

  • Mobile Phase: A gradient of a low concentration of an ion-pairing agent (like triethylammonium acetate) in an aqueous buffer and an organic solvent (like acetonitrile) is often employed.[6]

  • Detection: UV absorbance at 260 nm is used to detect the uridine-containing fractions.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Desalting: The collected fractions are then desalted, for example, by lyophilization, to remove the volatile buffer salts.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the chemoenzymatic synthesis and purification of this compound.

Chemoenzymatic_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_assembly Enzymatic Assembly & Phosphorylation cluster_purification Purification precursor1 Labeled Starting Materials (e.g., 13C-Cyanoacetic acid, 15N2-Urea) uracil [13C4,15N2]-Uracil precursor1->uracil Chemical Synthesis precursor2 [13C6]-Glucose ribose [13C5]-Ribose-5-Phosphate precursor2->ribose Enzymatic Conversion ump [13C9,15N2]-UMP uracil->ump ribose->ump Uracil Phosphoribosyltransferase udp [13C9,15N2]-UDP ump->udp UMP Kinase utp [13C9,15N2]-UTP udp->utp NDP Kinase hplc HPLC Purification utp->hplc final_product Pure this compound hplc->final_product

Caption: Workflow for this compound Synthesis.

Uridine Metabolism Signaling Pathway

The synthesized this compound can be used to trace the metabolic fate of uridine in various cellular pathways. The diagram below shows a simplified overview of uridine metabolism.

Uridine_Metabolism cluster_salvage Salvage Pathway cluster_denovo De Novo Pathway uridine Uridine ump UMP uridine->ump Uridine Kinase udp UDP ump->udp UMP-CMP Kinase utp UTP udp->utp NDP Kinase ctp CTP utp->ctp CTP Synthetase rna RNA Synthesis utp->rna glycogen Glycogen Synthesis utp->glycogen UDP-Glucose Pyrophosphorylase salvage Salvage Pathway denovo De Novo Synthesis orotate Orotate orotate->ump UMP Synthase

Caption: Simplified Uridine Metabolism Pathway.

Conclusion

The chemoenzymatic synthesis of this compound offers a robust and efficient method for producing this valuable isotopically labeled compound. By combining targeted chemical synthesis of labeled precursors with the specificity of enzymatic reactions, researchers can achieve high yields and purity. The detailed protocols and workflow provided in this guide serve as a comprehensive resource for scientists and professionals in the fields of biochemistry, drug development, and structural biology, enabling the wider application of stable isotope labeling in their research endeavors.

References

An In-depth Technical Guide on the Stability and Storage of Uridine-13C9,15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for Uridine-13C9,15N2, a critical isotopically labeled compound used in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.[1][2][3] Adherence to proper handling and storage protocols is paramount for ensuring the isotopic and chemical integrity of the compound, thereby guaranteeing the accuracy and reproducibility of experimental results.

Core Concepts of this compound Stability

This compound is a stable isotope-labeled version of the pyrimidine nucleoside, uridine. While the isotopic labels (¹³C and ¹⁵N) do not significantly alter the inherent chemical properties, the stability of the molecule is comparable to that of unlabeled uridine and is primarily influenced by environmental factors. The key degradation pathway for uridine is the hydrolysis of the N-glycosidic bond that links the uracil base to the ribose sugar.[4]

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. Long-term storage at low temperatures is essential to minimize thermal decomposition.

  • pH: Uridine is most stable in neutral conditions. Both acidic and basic conditions can catalyze the hydrolysis of the N-glycosidic bond, leading to the formation of uracil and ribose.[4]

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.

  • Moisture: As a solid, the compound is hygroscopic. Absorbed moisture can accelerate hydrolytic degradation, especially when combined with elevated temperatures.

Recommended Storage Conditions

To maintain the long-term integrity of this compound, specific storage conditions are recommended by manufacturers. These conditions are designed to mitigate the risks outlined above.

ParameterSolid Form (Neat/Powder)Solution FormRationale
Temperature -20°C [5][6]-20°C [7]Minimizes thermal degradation and preserves the chemical structure.
Light Exposure Protect from light (e.g., in an amber vial)[5][6][7]Protect from lightPrevents photochemical reactions that can cleave bonds and alter the molecule.
Atmosphere Store under an inert gas (e.g., Argon)N/AReduces the potential for oxidation.
Form Solid form is preferred for long-term storagePrepare fresh; avoid repeated freeze-thaw cycles for short-term storageSolutions are more susceptible to hydrolysis and microbial contamination.

Note: The stability of isotopically labeled compounds is crucial for their use as internal standards in quantitative mass spectrometry.[8][9][10]

Experimental Protocol: Stability Assessment via HPLC-MS

A robust analytical method is required to assess the stability of this compound under various stress conditions. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method for its ability to separate the parent compound from potential degradants and confirm their identities.

3.1. Objective To quantify the degradation of this compound over time when exposed to various stress conditions (temperature, pH, light) and thereby determine its stability profile.

3.2. Materials

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid (for mobile phase)

  • Hydrochloric acid and Sodium hydroxide (for pH adjustment)

  • Calibrated HPLC-MS system with a C18 reverse-phase column

3.3. Methodology

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade water) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Aliquoting: Distribute the stock solution into multiple amber HPLC vials.

  • Application of Stress Conditions:

    • Temperature Stress: Store vials at -20°C (control), 4°C, 25°C (room temperature), and 40°C.

    • pH Stress: Adjust the pH of aliquots to ~3 (acidic) and ~9 (basic) using dilute HCl and NaOH, respectively. Store at 25°C. A neutral pH aliquot serves as a control.

    • Photostability: Expose a set of vials to a controlled light source (e.g., ICH-compliant photostability chamber) at 25°C. Wrap a control vial in aluminum foil.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each condition.

  • HPLC-MS Analysis:

    • Inject the sample onto the HPLC-MS system.

    • HPLC Conditions: Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • MS Conditions: Operate the mass spectrometer in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound. Also, perform a full scan to identify potential degradation products (e.g., labeled uracil).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing its peak area to the peak area at time zero. Plot the percentage remaining versus time for each condition.

Visualizations: Workflow and Biological Context

Experimental Workflow Diagram The following diagram illustrates the logical flow of the stability testing protocol described above.

Stability_Workflow cluster_setup 1. Setup cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_output 4. Output stock Prepare this compound Stock Solution aliquot Aliquot into Vials stock->aliquot temp Temperature (-20°C, 4°C, 25°C, 40°C) aliquot->temp ph pH (Acid, Neutral, Base) aliquot->ph light Photostability (Light vs. Dark) aliquot->light sampling Sample at Time Points (T=0, T=1, T=2...) temp->sampling ph->sampling light->sampling analysis Analyze via HPLC-MS sampling->analysis quant Quantify Remaining Parent Compound analysis->quant result Determine Degradation Rate & Stability Profile quant->result

Caption: A workflow for assessing the stability of this compound.

Uridine's Role in Pyrimidine Metabolism Uridine is a central molecule in pyrimidine metabolism, serving as a precursor for nucleic acid synthesis and other critical biological processes.[11][12][13] Labeled uridine is used to trace these pathways.[14]

Pyrimidine_Metabolism cluster_salvage Pyrimidine Salvage Pathway cluster_catabolism Catabolism Uridine Uridine (or this compound) UMP UMP Uridine->UMP Uridine Kinase Uracil Uracil Uridine->Uracil Uridine Phosphorylase UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP RNA RNA Synthesis UTP->RNA CTP->RNA BetaAlanine β-Alanine Uracil->BetaAlanine Dihydropyrimidine Dehydrogenase

Caption: Simplified overview of uridine's role in metabolic pathways.

References

In-Depth Technical Guide: Safety and Handling of Uridine-¹³C₉,¹⁵N₂ in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for Uridine-¹³C₉,¹⁵N₂, an isotopically labeled compound crucial for a range of advanced research applications. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of experimental data.

Compound Profile and Hazard Identification

Uridine-¹³C₉,¹⁵N₂ is a stable, non-radioactive isotopically labeled form of uridine. In this compound, all nine carbon atoms are replaced with carbon-13 (¹³C), and both nitrogen atoms in the uracil base are replaced with nitrogen-15 (¹⁵N).[1] This labeling provides a distinct mass shift, making it an invaluable tool for applications such as biomolecular NMR, genetic therapy, and metabolic flux analysis.[1][2][3] While not classified as a hazardous substance, it is imperative to handle Uridine-¹³C₉,¹⁵N₂ with the same level of caution as any other laboratory chemical.

1.1. Physical and Chemical Properties

The physical and chemical properties of Uridine-¹³C₉,¹⁵N₂ are comparable to its unlabeled counterpart. Key quantitative data for various forms of labeled uridine are summarized below.

PropertyUridine·H₂O (¹³C₉, 98%; ¹⁵N₂, 96-98%)Uridine 5′-triphosphate, ammonium salt (¹³C₉, 99%; ¹⁵N₂, 98%)Uridine-¹³C₉,¹⁵N₂ 5′-triphosphate disodium salt
Molecular Weight 273.14 g/mol 563.18 g/mol 539.03 g/mol
Chemical Purity 95%90%≥95% (CP)
Isotopic Purity Not specifiedNot specified≥98 atom %
Form Individual (Neat)Individual (Solution)Solution
CAS Number (Labeled) 202406-84-6Not AvailableNot Available
Storage Temperature -20°C, Protect from light-20°C, Protect from light-20°C

Sources:[2][3][4]

1.2. Health and Safety Information

While specific toxicological data for Uridine-¹³C₉,¹⁵N₂ is not extensively documented, the safety profile of unlabeled uridine serves as a primary reference. No particular hazards are associated with this compound under normal handling conditions.[5] However, ingestion may be harmful.[6]

Laboratory Safety and Handling Procedures

Proper handling of Uridine-¹³C₉,¹⁵N₂ is critical to prevent contamination and ensure user safety. The following procedures should be strictly followed.

2.1. Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment must be worn at all times when handling Uridine-¹³C₉,¹⁵N₂.

PPE ItemSpecification
Hand Protection Chemically resistant gloves (e.g., nitrile)
Eye Protection Safety goggles or a face shield with safety glasses
Skin and Body Protection Protective clothing, such as a lab coat
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a self-contained breathing apparatus or an approved supplied air respirator is recommended.

Source:[6]

2.2. Engineering Controls

Work should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[7] Ensure that safety showers and eyewash stations are readily accessible.[5]

2.3. Hygiene Measures

Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and upon leaving the work area.[6]

2.4. Storage and Disposal

Uridine-¹³C₉,¹⁵N₂ and its various forms should be stored in a freezer at -20°C and protected from light.[2][3][4] Waste materials should be disposed of in accordance with federal, state, and local environmental control regulations.[6] Unused products should be disposed of as chemical waste.[6]

Experimental Protocols and Workflows

Uridine-¹³C₉,¹⁵N₂ is primarily used as a tracer in metabolic studies and for structural analysis of RNA. The following sections outline general methodologies for its application.

3.1. General Experimental Workflow

The following diagram illustrates a typical workflow for experiments involving Uridine-¹³C₉,¹⁵N₂.

G General Experimental Workflow for Uridine-¹³C₉,¹⁵N₂ cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Material Procurement (Uridine-¹³C₉,¹⁵N₂) B Preparation of Stock Solution A->B C Introduction into System (e.g., cell culture, in vitro reaction) B->C D Incubation / Reaction C->D E Sample Collection and Preparation D->E F Analytical Measurement (e.g., NMR, Mass Spectrometry) E->F G Data Analysis F->G

Caption: A generalized workflow for utilizing Uridine-¹³C₉,¹⁵N₂ in a research setting.

3.2. Protocol for Isotopic Labeling of RNA in Cell Culture

This protocol provides a detailed methodology for the metabolic labeling of RNA in mammalian cells using Uridine-¹³C₉,¹⁵N₂.

Objective: To incorporate Uridine-¹³C₉,¹⁵N₂ into newly synthesized RNA for subsequent analysis by mass spectrometry or NMR.

Materials:

  • Uridine-¹³C₉,¹⁵N₂

  • Cell culture medium deficient in uridine

  • Mammalian cell line of interest

  • Standard cell culture reagents and equipment

  • RNA extraction kit

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow overnight in standard culture medium.

  • Medium Exchange: The following day, aspirate the standard medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the uridine-deficient medium with Uridine-¹³C₉,¹⁵N₂ to the desired final concentration.

  • Labeling: Add the labeling medium to the cells and incubate for the desired period to allow for the incorporation of the labeled uridine into newly synthesized RNA.

  • Cell Lysis and RNA Extraction: After the labeling period, wash the cells with PBS and proceed with cell lysis and total RNA extraction using a commercial kit according to the manufacturer's instructions.

  • Analysis: The labeled RNA is now ready for downstream analysis, such as mass spectrometry to identify RNA modifications or NMR for structural studies.

3.3. Signaling Pathway Visualization

While Uridine-¹³C₉,¹⁵N₂ itself is not directly involved in signaling pathways, it is a precursor for the synthesis of other nucleotides, such as cytidine triphosphate (CTP).[2] The diagram below illustrates this metabolic relationship.

G Metabolic Conversion of Uridine Uridine Uridine-¹³C₉,¹⁵N₂ (Exogenous) UMP UMP-¹³C₉,¹⁵N₂ Uridine->UMP Phosphorylation UDP UDP-¹³C₉,¹⁵N₂ UMP->UDP Phosphorylation UTP UTP-¹³C₉,¹⁵N₂ UDP->UTP Phosphorylation CTP CTP-¹³C₉,¹⁵N₂ UTP->CTP CTP Synthase RNA RNA Incorporation UTP->RNA

Caption: The metabolic pathway showing the conversion of Uridine-¹³C₉,¹⁵N₂ to other nucleotides.

Emergency Procedures

In the event of an emergency, follow these procedures.

4.1. First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Seek medical attention if you feel unwell.[5]
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
Skin Contact Rinse the affected area with plenty of soapy water.[5]
Eye Contact Flush eyes with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

Source:[5]

4.2. Spill and Leak Procedures

In case of a spill, avoid dust formation.[6] The material can be collected with a wet cloth or gently swept into a suitable container for disposal.[5] Ensure the area is well-ventilated.

Conclusion

Uridine-¹³C₉,¹⁵N₂ is a powerful tool in modern life sciences research. While it is not classified as a hazardous material, adherence to standard laboratory safety protocols is essential. By following the guidelines outlined in this document, researchers can ensure a safe working environment and the generation of high-quality, reproducible data. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

A Technical Guide to Uridine-13C9,15N2: Applications and Methodologies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the utilization of Uridine-13C9,15N2, a stable isotope-labeled analog of uridine. This document provides an overview of its commercial availability, detailed experimental protocols for its application in metabolic labeling and as an internal standard, and visual representations of relevant biochemical pathways and experimental workflows.

Commercial Availability of this compound and its Analogs

This compound and its phosphorylated derivatives are critical reagents for a variety of research applications. Several reputable suppliers offer these compounds with high isotopic and chemical purity. The following table summarizes the offerings from key commercial vendors.

SupplierProduct NameCatalog Number (Example)Isotopic PurityChemical PurityFormulation
Sigma-Aldrich This compound 5′-triphosphate disodium salt solution772078≥98 atom % 13C, ≥98 atom % 15N≥95% (CP)100 mM in 5mM Tris HCl/H2O
Cambridge Isotope Laboratories, Inc. Uridine·H₂O (¹³C₉, 98%; ¹⁵N₂, 96-98%)CNLM-380998% (13C), 96-98% (15N)>95%Solid
Uridine 5′-triphosphate, ammonium salt (¹³C₉, 99%; ¹⁵N₂, 98%)CNLM-427199% (13C), 98% (15N)>90% (in solution)Solution
Uridine 5′-monophosphate, lithium salt (U-¹³C₉, 98%; U-¹⁵N₂, 96-98%)CNLM-3805-SL98% (13C), 96-98% (15N)>95% (in solution)Solution
MedChemExpress This compoundHY-B1449SNot specifiedNot specifiedSolid
Uridine 5'-monophosphate-13C9,15N2 disodiumHY-W013175SNot specifiedNot specifiedSolid
Uridine 5'-diphosphate-13C9,15N2 dilithiumHY-113359SNot specifiedNot specifiedSolid
Uridine triphosphate-13C9,15N2 dilithiumHY-128045SNot specifiedNot specifiedSolid
Simson Pharma Limited Uridine 13C,15N2Not specifiedNot specifiedCertificate of Analysis providedSolid
Benchchem Uridine-13C9, 15N2-5 triphosphate sodi UB15073227Not specifiedNot specifiedNot specified

Experimental Protocols

In Vitro Transcription for Labeled RNA Synthesis

This protocol describes the use of this compound-5'-triphosphate for the synthesis of isotopically labeled RNA using a T7 RNA polymerase-based in vitro transcription system.

Materials:

  • Linearized DNA template with a T7 promoter

  • This compound-5'-triphosphate (UTP-13C9,15N2) solution

  • ATP, CTP, GTP solutions (high purity)

  • T7 RNA Polymerase

  • Transcription Buffer (10x)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit or reagents for phenol:chloroform extraction and ethanol precipitation

Procedure:

  • Reaction Setup: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube. The reaction can be scaled as needed.

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL
10x Transcription Buffer2 µL1x
ATP, CTP, GTP mix2 µL2.5 mM each
UTP-13C9,15N2Variable (e.g., 2 µL of 25 mM stock)2.5 mM
Linearized DNA template1 µg50 ng/µL
RNase Inhibitor1 µL
T7 RNA Polymerase2 µL
  • Incubation: Mix the components gently and incubate at 37°C for 2-4 hours. For short transcripts, the incubation time can be extended.

  • DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the labeled RNA using a spin column-based RNA purification kit according to the manufacturer's instructions or by performing a phenol:chloroform extraction followed by ethanol precipitation.

  • Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). The quality and integrity of the transcript can be assessed by denaturing agarose gel electrophoresis.

This compound as an Internal Standard for LC-MS/MS Quantification

This protocol outlines the use of this compound as an internal standard (IS) for the accurate quantification of unlabeled (light) uridine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • This compound (IS) stock solution of known concentration

  • Unlabeled Uridine standard for calibration curve

  • Biological samples (e.g., plasma, cell extracts)

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • Water (LC-MS grade)

  • LC-MS/MS system with a suitable C18 column

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To 50 µL of each sample, standard, and blank, add a fixed amount of the this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

    • Precipitate proteins by adding 200 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: A suitable gradient to separate uridine from other matrix components.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (Triple Quadrupole):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the following MRM transitions (masses may need to be optimized for your specific instrument):

        • Uridine (Light): Precursor ion [M+H]+ m/z 245.1 → Product ion m/z 113.1

        • This compound (Heavy IS): Precursor ion [M+H]+ m/z 256.1 → Product ion m/z 120.1

  • Data Analysis:

    • Integrate the peak areas for both the light uridine and the heavy internal standard.

    • Calculate the ratio of the peak area of the light uridine to the peak area of the heavy internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of uridine in the biological samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Pyrimidine Salvage Pathway

The following diagram illustrates the pyrimidine salvage pathway, highlighting the entry point of exogenously supplied this compound. This pathway is crucial for the metabolic labeling of RNA.

Pyrimidine_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Uridine_13C9_15N2_ext This compound Uridine_13C9_15N2_int This compound Uridine_13C9_15N2_ext->Uridine_13C9_15N2_int Nucleoside Transporter UMP_13C9_15N2 UMP-13C9,15N2 Uridine_13C9_15N2_int->UMP_13C9_15N2 Uridine Kinase (ATP -> ADP) UDP_13C9_15N2 UDP-13C9,15N2 UMP_13C9_15N2->UDP_13C9_15N2 UMP-CMP Kinase (ATP -> ADP) UTP_13C9_15N2 UTP-13C9,15N2 UDP_13C9_15N2->UTP_13C9_15N2 Nucleoside Diphosphate Kinase (ATP -> ADP) CTP_13C9_15N2 CTP-13C9,15N2 UTP_13C9_15N2->CTP_13C9_15N2 CTP Synthetase (Gln + ATP -> Glu + ADP + Pi) RNA_labeled Labeled RNA UTP_13C9_15N2->RNA_labeled RNA Polymerase CTP_13C9_15N2->RNA_labeled RNA Polymerase

Caption: Pyrimidine salvage pathway showing the incorporation of this compound.

Experimental Workflow for In Vitro Transcription

This diagram outlines the key steps in the experimental workflow for synthesizing isotopically labeled RNA using in vitro transcription.

In_Vitro_Transcription_Workflow start Start template_prep Linearize DNA Template (with T7 promoter) start->template_prep transcription In Vitro Transcription Reaction (with T7 Polymerase, ATP, CTP, GTP, and UTP-13C9,15N2) template_prep->transcription dnase_treatment DNase I Treatment (Remove DNA template) transcription->dnase_treatment purification RNA Purification (Spin column or phenol:chloroform extraction) dnase_treatment->purification qc Quantification & Quality Control (Spectrophotometry, Gel Electrophoresis) purification->qc end Labeled RNA Product qc->end

Caption: Workflow for labeled RNA synthesis via in vitro transcription.

Workflow for Metabolic Flux Analysis using this compound

This diagram depicts a generalized workflow for conducting a metabolic flux analysis experiment using this compound as a tracer.

Metabolic_Flux_Analysis_Workflow start Start: Define Experimental System labeling Cell Culture with This compound start->labeling sampling Time-Course Sampling of Cells and Media labeling->sampling quenching Metabolic Quenching sampling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS or GC-MS Analysis (Measure Isotopologue Distribution) extraction->analysis data_processing Data Processing and Isotopomer Distribution Correction analysis->data_processing modeling Metabolic Flux Modeling and Simulation data_processing->modeling results Flux Map and Pathway Analysis modeling->results

Caption: Experimental workflow for metabolic flux analysis with this compound.

Methodological & Application

Application Notes and Protocols for In Vivo RNA Labeling with Uridine-¹³C₉,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA dynamics, including synthesis and turnover rates, is crucial for understanding gene regulation in various physiological and pathological states. Stable isotope labeling with compounds like Uridine-¹³C₉,¹⁵N₂ offers a powerful and non-radioactive method to trace the fate of newly synthesized RNA in vivo. This approach allows for the precise quantification of RNA metabolism in different tissues and cell types, providing valuable insights for basic research and the development of novel therapeutics. By introducing a "heavy" version of uridine, researchers can distinguish newly transcribed RNA from the pre-existing RNA pool using mass spectrometry-based analysis.

Applications

The Uridine-¹³C₉,¹⁵N₂ labeling protocol has a wide range of applications in biomedical research and drug development:

  • Measuring RNA Synthesis and Turnover Rates: Directly quantify the rate at which RNA is transcribed and degraded in various tissues under different conditions.[1][2][3]

  • Understanding Disease Mechanisms: Investigate how RNA metabolism is altered in diseases such as cancer, neurodegenerative disorders, and metabolic diseases.

  • Evaluating Drug Efficacy and Mechanism of Action: Determine how therapeutic agents affect RNA synthesis and stability, providing insights into their molecular mechanisms.

  • Toxicology Studies: Assess the impact of drug candidates or environmental toxins on RNA metabolism in different organs.

  • Developmental Biology: Study the dynamics of gene expression during embryonic development and tissue differentiation.

Experimental Protocols

The following protocols provide a general framework for in vivo RNA labeling in a mouse model using Uridine-¹³C₉,¹⁵N₂. Optimization of dosage, administration route, and labeling time may be necessary depending on the specific research question and animal model.

Protocol 1: Administration of Uridine-¹³C₉,¹⁵N₂

1.1. Preparation of Labeling Solution:

  • Dissolve Uridine-¹³C₉,¹⁵N₂ in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or sterile water. The concentration should be calculated based on the desired dosage and the volume to be administered. For example, a stock solution of 10 mg/mL can be prepared.

  • Ensure complete dissolution and filter-sterilize the solution through a 0.22 µm syringe filter before administration.

1.2. Administration Routes:

  • Intraperitoneal (IP) Injection: This is a common and effective route for systemic delivery.[4][5][6]

    • Dosage: A starting dose of 10-50 mg/kg body weight can be used. This may require optimization.

    • Procedure: Restrain the mouse appropriately and inject the Uridine-¹³C₉,¹⁵N₂ solution into the peritoneal cavity using a sterile syringe and needle.

  • Oral Gavage: This route mimics oral drug administration.

    • Dosage: Dosages may need to be higher than for IP injection to account for potential differences in bioavailability. A starting point could be 50-100 mg/kg body weight.

    • Procedure: Use a proper gavage needle to deliver the solution directly into the stomach.

1.3. Labeling Time Course:

  • The duration of labeling will depend on the RNA species of interest and their expected turnover rates.

  • For rapidly turning over RNAs like mRNAs, labeling times can range from a few hours to 24 hours.

  • For more stable RNAs like ribosomal RNA (rRNA), longer labeling periods of several days may be necessary.[1]

  • A time-course experiment with multiple collection points (e.g., 4, 8, 12, 24 hours) is recommended to determine the optimal labeling window.

Protocol 2: Tissue Collection and RNA Extraction
  • At the designated time points after administration of the labeled uridine, euthanize the mice using a humane and approved method.

  • Immediately dissect the tissues of interest (e.g., liver, brain, muscle, tumor).

  • Snap-freeze the tissues in liquid nitrogen to halt metabolic activity and preserve RNA integrity. Tissues can be stored at -80°C until further processing.

  • Extract total RNA from the frozen tissues using a standard RNA extraction method, such as a TRIzol-based protocol or a commercial RNA purification kit.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis or a bioanalyzer.

Protocol 3: RNA Hydrolysis and Nucleoside Analysis by LC-MS/MS
  • Hydrolyze the purified RNA to its constituent nucleosides using a mixture of enzymes such as nuclease P1 and alkaline phosphatase.

  • Prepare the samples for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. This may involve a cleanup step to remove proteins and other interfering substances.

  • Perform LC-MS/MS analysis to separate and quantify the canonical (unlabeled) uridine and the ¹³C₉,¹⁵N₂-labeled uridine.

  • The percentage of labeled uridine incorporated into the RNA can be calculated as the ratio of the peak area of the labeled uridine to the total peak area of both labeled and unlabeled uridine.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in a table to facilitate comparison between different tissues and experimental conditions.

TissueLabeling Duration (hours)Percent ¹³C₉,¹⁵N₂-Uridine Incorporation (Mean ± SD)Calculated RNA Synthesis Rate (%/day)
Liver45.2 ± 0.831.2
89.8 ± 1.229.4
1214.1 ± 1.528.2
Brain41.5 ± 0.39.0
82.9 ± 0.58.7
124.2 ± 0.68.4
Muscle40.8 ± 0.24.8
81.5 ± 0.34.5
122.1 ± 0.44.2
Tumor48.5 ± 1.151.0
815.7 ± 2.047.1
1222.3 ± 2.544.6

Note: The data presented in this table is representative and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

Visualizations

The following diagrams illustrate the key processes involved in the Uridine-¹³C₉,¹⁵N₂ in vivo RNA labeling protocol.

experimental_workflow cluster_administration Label Administration cluster_labeling In Vivo Labeling cluster_sample_processing Sample Processing cluster_analysis Data Analysis prep Prepare Uridine-¹³C₉,¹⁵N₂ Solution admin Administer to Animal (IP or Oral Gavage) prep->admin incorporation Incorporation into Newly Synthesized RNA admin->incorporation collection Tissue Collection incorporation->collection extraction RNA Extraction & Purification collection->extraction hydrolysis RNA Hydrolysis to Nucleosides extraction->hydrolysis lcms LC-MS/MS Analysis hydrolysis->lcms quant Quantification of Labeled Uridine lcms->quant calc Calculate RNA Synthesis Rate quant->calc

Caption: Experimental workflow for in vivo RNA labeling.

signaling_pathway extracellular Uridine-¹³C₉,¹⁵N₂ (extracellular) transporter Nucleoside Transporter extracellular->transporter Uptake intracellular Uridine-¹³C₉,¹⁵N₂ (intracellular) transporter->intracellular utp UTP-¹³C₉,¹⁵N₂ intracellular->utp Phosphorylation rna_pol RNA Polymerase utp->rna_pol rna Newly Synthesized RNA (labeled) rna_pol->rna Transcription

Caption: Cellular uptake and incorporation of labeled uridine.

References

Application Note and Protocols for Quantitative Analysis of RNA Synthesis using Uridine-13C9,15N2 and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic process of RNA synthesis is fundamental to gene expression and cellular regulation. The ability to accurately quantify the rate of newly synthesized RNA is crucial for understanding cellular responses to various stimuli, the mechanism of action of therapeutic agents, and the progression of diseases. Stable isotope labeling coupled with mass spectrometry has emerged as a powerful and robust technique for these quantitative studies. This application note provides a detailed protocol for the quantitative analysis of RNA synthesis using Uridine-13C9,15N2 and Liquid Chromatography-Mass Spectrometry (LC-MS). By introducing this compound, a heavy isotope-labeled precursor, into cell culture, newly synthesized RNA can be distinguished from the pre-existing RNA pool, allowing for precise measurement of RNA synthesis rates. This method offers high sensitivity and specificity, making it an invaluable tool in transcriptomics and drug development.[1]

Principle of the Method

The core of this technique lies in metabolic labeling. Cells in culture are supplied with this compound, which contains nine carbon-13 atoms and two nitrogen-15 atoms. This labeled uridine is taken up by the cells and incorporated into the cellular nucleotide pool. Specifically, it is converted into uridine triphosphate (UTP) and subsequently integrated into newly transcribed RNA molecules.

Following a defined labeling period, total RNA is extracted from the cells and enzymatically hydrolyzed into its constituent nucleosides. The resulting mixture of labeled and unlabeled nucleosides is then analyzed by LC-MS. The mass spectrometer can differentiate between the endogenous, unlabeled uridine and the heavy, labeled this compound based on their mass-to-charge (m/z) ratio. By comparing the abundance of the labeled uridine to the total uridine pool, the rate of new RNA synthesis can be accurately quantified.

Key Applications

  • Pharmacodynamics: Assessing the impact of drug candidates on global or gene-specific RNA synthesis.

  • Toxicology: Evaluating the cytotoxic effects of compounds by measuring their impact on transcription.

  • Disease Modeling: Studying alterations in RNA metabolism in various disease models, such as cancer and neurodegenerative disorders.

  • Basic Research: Investigating the regulation of gene expression and RNA turnover under different physiological conditions.

Quantitative Data Summary

The following table provides a representative example of quantitative data that can be obtained using this method. The data illustrates the change in the rate of RNA synthesis in response to a hypothetical transcription inhibitor.

Treatment GroupDuration of Labeling (hours)% Labeled Uridine (this compound)Calculated RNA Synthesis Rate (relative to control)
Vehicle Control415.2 ± 1.81.00
Transcription Inhibitor (10 µM)43.5 ± 0.90.23
Vehicle Control828.9 ± 3.11.00
Transcription Inhibitor (10 µM)86.1 ± 1.20.21

Experimental Protocols

Materials and Reagents
  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Cell line of interest (e.g., HeLa, A549)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • LC-MS system (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_seeding Seed Cells treatment Treat with Compound cell_seeding->treatment labeling Add this compound treatment->labeling harvest Harvest Cells labeling->harvest rna_extraction RNA Extraction harvest->rna_extraction hydrolysis Enzymatic Hydrolysis rna_extraction->hydrolysis lcms LC-MS Analysis hydrolysis->lcms data_analysis Data Analysis lcms->data_analysis

Experimental workflow for quantitative RNA synthesis analysis.
Detailed Methodologies

1. Cell Culture and Labeling

  • Seed the cells of interest in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Remove the growth medium and replace it with fresh medium containing the test compound or vehicle control. Incubate for the desired treatment period.

  • To initiate labeling, add this compound to the culture medium to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.

  • Incubate the cells for a defined period (e.g., 2, 4, 8, or 24 hours) to allow for the incorporation of the labeled uridine into newly synthesized RNA.

2. RNA Extraction

  • After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by trypsinization or scraping.

  • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. Ensure that the protocol includes a DNase I treatment step to remove any contaminating DNA.

  • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.

3. Enzymatic Hydrolysis of RNA to Nucleosides

  • In a microcentrifuge tube, combine 1-5 µg of total RNA with nuclease P1 buffer.

  • Add 5-10 units of nuclease P1 and incubate at 37°C for 2 hours.

  • Add bacterial alkaline phosphatase and its corresponding buffer to the reaction mixture.

  • Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.

  • Centrifuge the sample to pellet any denatured protein and collect the supernatant containing the nucleosides.

4. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Use a C18 reverse-phase column for the separation of nucleosides.

    • Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • A typical gradient might be: 0-5 min, 2% B; 5-15 min, 2-30% B; 15-20 min, 30-95% B; 20-25 min, 95% B; 25-30 min, 95-2% B.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of unlabeled and labeled uridine.

    • MRM Transitions:

      • Unlabeled Uridine: m/z 245 → 113

      • This compound: m/z 256 → 122

Data Analysis
  • Integrate the peak areas for the MRM transitions of both unlabeled and this compound.

  • Calculate the percentage of labeled uridine using the following formula:

    % Labeled Uridine = (Peak Area of this compound) / (Peak Area of Unlabeled Uridine + Peak Area of this compound) * 100

  • The rate of RNA synthesis can be expressed as the percentage of labeled uridine incorporated over the labeling time. To compare between different treatment groups, the synthesis rate can be normalized to the vehicle control.

Uridine Uptake and Incorporation into RNA

The following diagram illustrates the cellular pathway for uridine uptake and its subsequent incorporation into newly synthesized RNA.

uridine_pathway extracellular_uridine Extracellular This compound transporter Nucleoside Transporter extracellular_uridine->transporter intracellular_uridine Intracellular This compound transporter->intracellular_uridine ump UMP-13C9,15N2 intracellular_uridine->ump udp UDP-13C9,15N2 ump->udp utp UTP-13C9,15N2 udp->utp rna Newly Synthesized RNA utp->rna uck Uridine Kinase uck->intracellular_uridine umpk UMP/CMP Kinase umpk->ump ndpk NDP Kinase ndpk->udp pol RNA Polymerase pol->utp

Cellular uptake and metabolic pathway of this compound.

References

Illuminating RNA Architecture: Uridine-¹³C₉,¹⁵N₂ in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The intricate three-dimensional structures of RNA molecules are fundamental to their diverse biological functions, from gene regulation to catalysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating these structures in solution, providing insights at an atomic level. However, the inherent spectral complexity of larger RNA molecules presents a significant challenge. The incorporation of stable isotopes, such as in Uridine-¹³C₉,¹⁵N₂, offers a robust solution to overcome these limitations, enabling detailed structural and dynamic studies of RNA. These application notes provide a comprehensive overview and detailed protocols for the use of Uridine-¹³C₉,¹⁵N₂ in NMR-based RNA structure determination.

Introduction to Isotopic Labeling in RNA NMR

NMR studies of RNA are often hampered by severe spectral overlap due to the limited chemical shift dispersion of the four standard ribonucleotides.[1] Uniform or specific isotopic labeling with ¹³C and ¹⁵N helps to resolve this issue by spreading out the signals into additional dimensions in heteronuclear NMR experiments.[2][3] Uridine-¹³C₉,¹⁵N₂, a fully isotopically labeled uridine, provides the maximum number of active nuclei for a wide range of NMR experiments aimed at resonance assignment, structure determination, and the characterization of molecular dynamics.

The primary advantages of using Uridine-¹³C₉,¹⁵N₂-labeled RNA include:

  • Spectral Simplification and Resolution: Multidimensional heteronuclear NMR experiments, such as ¹H-¹³C and ¹H-¹⁵N HSQC, resolve overlapping proton signals based on the chemical shifts of the directly attached carbon and nitrogen atoms.[2]

  • Resonance Assignment: Through-bond correlation experiments (e.g., HCCH-TOCSY) become feasible, facilitating the unambiguous assignment of ribose and base resonances.

  • Structural Restraints: Isotopic labeling enables the measurement of valuable structural restraints, including residual dipolar couplings (RDCs) and J-couplings, which provide long-range structural information.

  • Dynamics Studies: ¹³C and ¹⁵N relaxation experiments can be employed to probe the internal motions of the RNA molecule on a wide range of timescales.

Data Presentation: Quantitative Parameters

The successful application of Uridine-¹³C₉,¹⁵N₂ in RNA NMR studies relies on efficient labeling and the interpretation of the resulting spectral data. The following tables summarize key quantitative data associated with the preparation of labeled RNA and typical NMR parameters.

Table 1: In Vitro Transcription Yields of Isotopically Labeled RNA

RNA Length (nucleotides)Expected Yield (nmol per mL reaction)Key Optimization Factors
Short (< 30 nt)50 - 100Template design, NTP concentration
Medium (30 - 100 nt)20 - 60Mg²⁺ concentration, incubation time
Long (> 100 nt)5 - 30T7 RNA polymerase concentration, purification method

Note: Yields are highly dependent on the specific RNA sequence and experimental conditions. The values presented are typical ranges.

Table 2: Typical ¹³C and ¹⁵N Chemical Shift Ranges for Uridine in RNA

AtomChemical Shift Range (ppm)Notes
¹³C
C1'88 - 94Sensitive to sugar pucker
C2'72 - 76
C3'70 - 74
C4'82 - 86Sensitive to sugar pucker
C5'62 - 66
C2150 - 154
C4163 - 167
C5101 - 105
C6140 - 144
¹⁵N
N1145 - 155Involved in Watson-Crick base pairing
N3210 - 220Protonated in U-G wobble pairs

Reference: Biological Magnetic Resonance Bank (BMRB)

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of Uridine-¹³C₉,¹⁵N₂-labeled RNA and its analysis by NMR spectroscopy.

Protocol 1: Synthesis of Uridine-¹³C₉,¹⁵N₂ 5'-triphosphate (UTP)

For researchers who wish to synthesize their own labeled NTPs, a common method involves the enzymatic conversion from commercially available labeled precursors.

Materials:

  • Uridine-¹³C₉,¹⁵N₂ (Cambridge Isotope Laboratories, Inc. or equivalent)

  • ATP

  • Uridine Kinase

  • Nucleoside Diphosphate Kinase

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

Procedure:

  • Phosphorylation of Uridine to UMP:

    • Dissolve Uridine-¹³C₉,¹⁵N₂ and a stoichiometric amount of ATP in the reaction buffer.

    • Add Uridine Kinase to the reaction mixture.

    • Incubate at 37°C for 2-4 hours.

    • Monitor the reaction progress by HPLC or TLC.

  • Phosphorylation of UMP to UDP and UTP:

    • To the same reaction mixture, add an additional equivalent of ATP.

    • Add Nucleoside Diphosphate Kinase.

    • Incubate at 37°C for another 2-4 hours.

    • Monitor the conversion to UTP by HPLC.

  • Purification:

    • Purify the resulting Uridine-¹³C₉,¹⁵N₂-TP by anion-exchange chromatography (e.g., using a DEAE-Sephadex column).

    • Desalt the purified UTP solution and determine the concentration by UV-Vis spectroscopy.

Protocol 2: In Vitro Transcription of Uridine-¹³C₉,¹⁵N₂ Labeled RNA

This protocol describes the synthesis of a target RNA molecule using a DNA template and T7 RNA polymerase, incorporating the labeled UTP.

Materials:

  • Linearized DNA template with a T7 promoter sequence upstream of the target RNA sequence

  • T7 RNA Polymerase

  • Uridine-¹³C₉,¹⁵N₂-TP

  • Unlabeled ATP, CTP, GTP

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)

  • RNase Inhibitor

Procedure:

  • Assemble the Transcription Reaction:

    • In a sterile, RNase-free microcentrifuge tube, combine the transcription buffer, DTT, spermidine, unlabeled NTPs, and Uridine-¹³C₉,¹⁵N₂-TP. A typical final concentration for each NTP is 2-5 mM.

    • Add the DNA template to a final concentration of approximately 0.5-1 µM.

    • Add RNase inhibitor.

    • Finally, add T7 RNA polymerase (concentration to be optimized, typically 50-100 µg/mL).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 4-16 hours. Longer incubation times may increase yield but can also lead to product degradation.

  • DNase Treatment:

    • Add RNase-free DNase I to the reaction mixture to digest the DNA template.

    • Incubate at 37°C for 30-60 minutes.

  • Purification of Labeled RNA:

    • The RNA transcript can be purified by denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and ethanol precipitation. Alternatively, for larger RNAs, size-exclusion or anion-exchange chromatography can be used.

  • Quantification and Storage:

    • Resuspend the purified RNA pellet in RNase-free water or a suitable buffer for NMR.

    • Determine the RNA concentration using UV-Vis spectroscopy (A₂₆₀).

    • Store the labeled RNA at -20°C or -80°C.

Protocol 3: NMR Data Acquisition

This protocol provides a general guideline for acquiring heteronuclear NMR spectra of the labeled RNA sample.

Materials:

  • Purified Uridine-¹³C₉,¹⁵N₂-labeled RNA sample (typically 0.1-1.0 mM)

  • NMR Buffer (e.g., 10 mM sodium phosphate pH 6.5, 50 mM NaCl, in 90% H₂O/10% D₂O or 99.9% D₂O)

  • NMR Spectrometer equipped with a cryoprobe

Procedure:

  • Sample Preparation:

    • Lyophilize the purified RNA and resuspend it in the desired NMR buffer. For experiments observing exchangeable protons (imino protons), use a buffer with 90% H₂O/10% D₂O. For experiments focusing on non-exchangeable protons, use 99.9% D₂O.

    • Transfer the sample to a suitable NMR tube (e.g., Shigemi tube for low concentration samples).

  • Spectrometer Setup:

    • Tune and match the probe for ¹H, ¹³C, and ¹⁵N frequencies.

    • Optimize the pulse widths for all channels.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess the sample quality and concentration.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum to observe the correlations between nitrogen atoms and their attached protons (e.g., in the uracil base).

    • Acquire a 2D ¹H-¹³C HSQC spectrum to observe the correlations between carbon atoms and their attached protons in both the ribose and the base.

    • For resonance assignment, acquire 3D experiments such as HNC, HNCO, and HCCH-TOCSY.

    • For structural analysis, acquire 3D ¹H-¹³H NOESY-HSQC spectra to obtain distance restraints.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the application of Uridine-¹³C₉,¹⁵N₂ for RNA NMR.

Experimental_Workflow cluster_NTP_Synthesis Labeled NTP Synthesis cluster_RNA_Synthesis Labeled RNA Synthesis cluster_NMR NMR Spectroscopy Uridine Uridine-¹³C₉,¹⁵N₂ UTP Uridine-¹³C₉,¹⁵N₂-TP Uridine->UTP Enzymatic Phosphorylation IVT In Vitro Transcription (T7 RNA Polymerase) UTP->IVT Purification PAGE Purification IVT->Purification Labeled_RNA Labeled RNA Purification->Labeled_RNA NMR_Acquisition NMR Data Acquisition (HSQC, NOESY, etc.) Labeled_RNA->NMR_Acquisition Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing Structure RNA Structure & Dynamics Data_Processing->Structure Spectral_Simplification cluster_unlabeled Unlabeled RNA (1D ¹H NMR) cluster_labeled ¹³C,¹⁵N-Labeled RNA (2D ¹H-¹³C HSQC) unlabeled_spec labeled_spec unlabeled_spec->labeled_spec Isotopic Labeling & Multidimensional NMR unlabeled_text Overlapping Peaks labeled_text Resolved Peaks unlabeled_p1 unlabeled_p2 unlabeled_p3 unlabeled_p4 labeled_p1 labeled_p2 labeled_p3 labeled_p4

References

Application Notes and Protocols for Uridine-¹³C₉,¹⁵N₂ Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as Uridine-¹³C₉,¹⁵N₂, allows for the precise tracking of atoms through metabolic pathways. Uridine, a key pyrimidine nucleoside, plays a central role in various cellular processes, including RNA synthesis, glycogen metabolism, and protein glycosylation.[1] By tracing the metabolic fate of fully labeled uridine (¹³C₉,¹⁵N₂), researchers can gain quantitative insights into the activities of nucleotide biosynthesis pathways, including both de novo synthesis and salvage pathways.[2] This information is critical for understanding cellular physiology in normal and diseased states, such as cancer, and for the development of targeted therapeutics.[3][4]

These application notes provide a comprehensive, step-by-step guide for conducting metabolic flux analysis using Uridine-¹³C₉,¹⁵N₂. The protocols cover experimental design, cell culture and isotope labeling, sample preparation, LC-MS/MS analysis, and data interpretation.

Key Metabolic Pathways Traced by Uridine-¹³C₉,¹⁵N₂

Uridine-¹³C₉,¹⁵N₂ is primarily utilized to investigate the dynamics of pyrimidine nucleotide metabolism. The labeled uridine is taken up by cells and enters intracellular pools, where it can be channeled into several key pathways:

  • Pyrimidine Salvage Pathway: Labeled uridine is phosphorylated by uridine-cytidine kinase (UCK) to form UMP-¹³C₉,¹⁵N₂.[2] Subsequent phosphorylations yield UDP-¹³C₉,¹⁵N₂ and UTP-¹³C₉,¹⁵N₂. UTP can then be converted to CTP by CTP synthetase, which will also carry the ¹³C and ¹⁵N labels.

  • De Novo Pyrimidine Synthesis: This pathway synthesizes pyrimidines from simpler precursors like glutamine, aspartate, and bicarbonate. By comparing the isotopic enrichment of pyrimidine nucleotides in cells grown with labeled uridine to those grown without, the relative contributions of the salvage and de novo pathways can be quantified.

  • RNA Synthesis and Degradation: Labeled UTP and CTP are incorporated into RNA. The rate of incorporation and the isotopic enrichment of RNA-derived nucleotides provide a measure of RNA synthesis rates. Conversely, the release of labeled nucleosides from RNA degradation can be tracked.

  • Glycosylation Pathways: UTP is a precursor for UDP-sugars (e.g., UDP-glucose, UDP-galactose, UDP-N-acetylglucosamine) which are essential for glycosylation reactions. Tracing the ¹³C and ¹⁵N labels into these molecules reveals the flux towards these important biosynthetic pathways.

Experimental Workflow Overview

Experimental Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Introduce Uridine-¹³C₉,¹⁵N₂ Sample Collection Sample Collection Isotope Labeling->Sample Collection Time-course sampling Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction Quench metabolism LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Separate and detect metabolites Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak integration and isotopologue distribution Metabolic Modeling Metabolic Modeling Data Processing->Metabolic Modeling Input for flux calculation Flux Calculation Flux Calculation Metabolic Modeling->Flux Calculation Estimate reaction rates

Caption: A high-level overview of the Uridine-¹³C₉,¹⁵N₂ metabolic flux analysis workflow.

Detailed Experimental Protocols

I. Cell Culture and Isotope Labeling

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling. The optimal seeding density should be determined empirically for each cell line.

  • Culture Medium: Use a custom-formulated medium that lacks uridine to ensure that the sole source of this nucleoside is the labeled tracer. All other components of the medium should be at their standard concentrations.

  • Tracer Preparation: Prepare a sterile stock solution of Uridine-¹³C₉,¹⁵N₂ in water or a suitable buffer. The final concentration of the tracer in the culture medium should be similar to physiological uridine concentrations (typically in the range of 10-100 µM), but may need to be optimized.

  • Labeling Experiment:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium containing Uridine-¹³C₉,¹⁵N₂.

    • Incubate the cells for a predetermined time course. It is recommended to collect samples at multiple time points (e.g., 0, 1, 4, 8, 24 hours) to determine the kinetics of label incorporation and to ensure isotopic steady state is reached for the metabolites of interest.

II. Sample Collection and Metabolite Extraction

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching/extraction solvent. A commonly used solvent is 80% methanol kept at -80°C.

  • Cell Lysis and Metabolite Extraction:

    • Add the cold extraction solvent to the culture plate.

    • Scrape the cells from the plate in the presence of the extraction solvent.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Incubate at -20°C for at least 30 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis.

III. LC-MS/MS Analysis

  • Chromatographic Separation: Use a liquid chromatography system capable of separating polar metabolites. A HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase ion-pairing chromatography method is often suitable for nucleotide analysis.

  • Mass Spectrometry Detection: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to accurately determine the mass of the different isotopologues.

  • MS Method: Develop a targeted MS/MS method to detect and quantify uridine, UMP, UDP, UTP, and other relevant downstream metabolites. The method should include the precursor and product ion masses for both the unlabeled and the fully labeled (M+11) versions of these metabolites.

Table 1: Example MRM Transitions for Uridine-¹³C₉,¹⁵N₂ and its Metabolites

MetabolitePrecursor Ion (m/z) - UnlabeledPrecursor Ion (m/z) - Labeled (¹³C₉,¹⁵N₂)Product Ion (m/z)
Uridine245.08256.11113.04
UMP323.04334.0797.00
UDP402.01413.04159.00
UTP480.98492.01159.00
CTP481.99493.02159.00

Note: The exact m/z values may vary slightly depending on the adduct and charge state. These values should be empirically determined and optimized.

Data Analysis and Interpretation

  • Peak Integration and Isotopologue Distribution: Process the raw LC-MS/MS data using appropriate software to integrate the peak areas for each metabolite and its isotopologues. Correct for the natural abundance of stable isotopes.

  • Metabolic Modeling and Flux Calculation: Use specialized software (e.g., INCA, Metran) to perform metabolic flux analysis.[5] This involves:

    • Constructing a metabolic network model that includes the relevant pathways of uridine metabolism.

    • Inputting the experimental data, including the isotopic labeling patterns of metabolites and extracellular flux rates (e.g., uridine uptake).

    • Using computational algorithms to estimate the intracellular metabolic fluxes that best fit the experimental data.

Uridine_Metabolism cluster_0 Extracellular cluster_1 Intracellular cluster_2 De Novo Synthesis Uridine_ext Uridine-¹³C₉,¹⁵N₂ Uridine_int Uridine-¹³C₉,¹⁵N₂ Uridine_ext->Uridine_int Transport UMP UMP-¹³C₉,¹⁵N₂ Uridine_int->UMP UCK UDP UDP-¹³C₉,¹⁵N₂ UMP->UDP UMPK UTP UTP-¹³C₉,¹⁵N₂ UDP->UTP NDPK CTP CTP-¹³C₉,¹⁵N₂ UTP->CTP CTPS RNA RNA UTP->RNA RNA Polymerase UDP_sugars UDP-Sugars UTP->UDP_sugars DeNovo Glutamine, Aspartate, Bicarbonate DeNovo->UMP

Caption: Key pathways in uridine metabolism traced by Uridine-¹³C₉,¹⁵N₂.

Quantitative Data Summary

The following table provides a hypothetical example of labeling data that could be obtained from a Uridine-¹³C₉,¹⁵N₂ tracing experiment in a cancer cell line. The values represent the percentage of the metabolite pool that is fully labeled (M+11) at isotopic steady state.

Table 2: Example Isotopic Enrichment in Cancer Cells at 24 hours

Metabolite% Labeled (M+11) - Control Cells% Labeled (M+11) - Drug-Treated Cells
Uridine98.5 ± 1.299.1 ± 0.8
UMP85.3 ± 2.565.7 ± 3.1
UDP82.1 ± 2.861.2 ± 3.5
UTP79.8 ± 3.158.9 ± 4.0
CTP75.4 ± 3.552.3 ± 4.2

In this example, the drug treatment appears to decrease the flux through the pyrimidine salvage pathway, as evidenced by the lower isotopic enrichment in the downstream metabolites (UMP, UDP, UTP, and CTP). This suggests that under drug treatment, a larger proportion of the nucleotide pool is derived from de novo synthesis.

Conclusion

Metabolic flux analysis using Uridine-¹³C₉,¹⁵N₂ is a robust method for quantifying the dynamics of pyrimidine nucleotide metabolism. The detailed protocols and data analysis strategies outlined in these application notes provide a framework for researchers to investigate the roles of nucleotide synthesis pathways in various biological contexts. These insights are invaluable for understanding disease mechanisms and for the rational design of novel therapeutic interventions.

References

Application Note: Quantitative Analysis of Uridine in Biological Matrices Using Uridine-¹³C₉,¹⁵N₂ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and highly specific method for the quantification of uridine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy. The use of a stable isotope-labeled internal standard, Uridine-¹³C₉,¹⁵N₂, is critical for achieving high accuracy and precision by correcting for variations during sample preparation and analysis.[1][2] The protocol provides a comprehensive workflow, including sample preparation, LC-MS/MS parameters, and data analysis, suitable for applications in metabolic research, clinical diagnostics, and pharmaceutical development.

Introduction

Uridine is a fundamental nucleoside, playing a crucial role as a building block for RNA and a key molecule in cellular metabolism and signaling pathways. Accurate quantification of uridine in biological matrices such as plasma, urine, and cell lysates is essential for studying various physiological and pathological states. Isotope Dilution Mass Spectrometry (ID-MS) is a powerful analytical technique for precise quantification.[2] This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte, which serves as an internal standard (IS).

Uridine-¹³C₉,¹⁵N₂ is an ideal internal standard as it shares identical chemical and physical properties with endogenous uridine, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer. This co-elution and differential detection enable the correction of matrix effects and variations in sample handling, leading to highly reliable and reproducible results.[3]

Experimental Workflow

The overall experimental process follows a systematic workflow from sample collection to final data analysis. The key steps include sample preparation, where the internal standard is introduced, followed by chromatographic separation and detection by MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with Uridine-¹³C₉,¹⁵N₂ IS Sample->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Inject Inject Sample Extract->Inject Transfer to vial LC HPLC Separation Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Generate Raw Data Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

Caption: Overall experimental workflow for uridine quantification.

Materials and Reagents

  • Uridine (Analyte Standard)

  • Uridine-¹³C₉,¹⁵N₂ (Internal Standard)[4]

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Biological Matrix (e.g., Human Plasma)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Uridine Stock Solution (1 mg/mL): Accurately weigh and dissolve uridine in a 50:50 methanol/water solution.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Uridine-¹³C₉,¹⁵N₂ in a 50:50 methanol/water solution.

  • Working Solutions: Prepare a series of calibration standards by serially diluting the uridine stock solution. Prepare a working internal standard solution by diluting the Uridine-¹³C₉,¹⁵N₂ stock solution to a fixed concentration (e.g., 50 ng/mL).

Sample Preparation Protocol

This protocol is designed for the extraction of uridine from human plasma.

  • Aliquot 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Add 400 µL of ice-cold methanol to each tube to precipitate proteins.[5]

  • Vortex the tubes vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).[6]

  • Vortex, centrifuge to pellet any remaining particulates, and transfer the final solution to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis can be performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
HPLC SystemStandard UHPLC System
ColumnReversed-phase C18 or similar (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Elution Time (min)
0.0
1.0
5.0
7.0
7.1
10.0

Table 2: Mass Spectrometry (MS) Parameters

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.400°C
Gas FlowInstrument Dependent
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transitions Compound
Uridine (Analyte)
Uridine-¹³C₉,¹⁵N₂ (IS)

Data Analysis and Results

Quantitative analysis is performed using the instrument's software. The process involves integrating the peak areas for both the analyte and the internal standard and calculating their ratio.

G cluster_data Quantitative Data Analysis A Acquire Raw LC-MS/MS Data B Integrate Chromatographic Peaks (Uridine and Uridine-¹³C₉,¹⁵N₂) A->B C Calculate Peak Area Ratio [Area(Uridine) / Area(IS)] B->C D Plot Calibration Curve: Peak Area Ratio vs. Concentration C->D E Perform Linear Regression (y = mx + c, Weighting: 1/x²) D->E F Calculate Concentration of Unknowns Using the Regression Equation E->F

Caption: Step-by-step data analysis workflow.

A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibration standards.[7] A linear regression with a weighting factor (e.g., 1/x²) is typically applied to ensure accuracy across the full dynamic range. The concentration of uridine in unknown samples is then calculated from this curve.

Table 3: Typical Method Performance Characteristics

ParameterTypical Result
Linearity Range5 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Precision (%RSD)< 15%
Accuracy (%Bias)Within ±15% (85-115%)
Lower Limit of Quant. (LLOQ)5 ng/mL

Note: These values are representative and should be established during formal method validation.

Conclusion

The method described provides a reliable and accurate platform for the quantification of uridine in complex biological matrices. The incorporation of the stable isotope-labeled internal standard, Uridine-¹³C₉,¹⁵N₂, is fundamental to the method's success, effectively compensating for analytical variability. This protocol can be readily adapted for high-throughput analysis in various research and clinical settings, facilitating a deeper understanding of uridine's role in health and disease.

References

Application Notes and Protocols for Cell Culture Media Preparation with Uridine-13C9,15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. The use of Uridine-13C9,15N2, a non-radioactive, heavy-isotope-labeled version of the essential RNA precursor uridine, allows for the precise tracking of RNA synthesis and degradation. By incorporating this labeled nucleoside into cellular RNA, researchers can gain valuable insights into RNA metabolism, including synthesis rates, turnover, and the impact of therapeutic agents on these processes. This is particularly relevant in drug development and cancer research, where understanding the dynamics of RNA biology is crucial.

This document provides detailed application notes and protocols for the preparation of cell culture media containing this compound for the purpose of metabolic labeling of RNA in mammalian cells. The protocols cover media formulation, cell culture and adaptation, and subsequent analysis of labeled RNA by mass spectrometry.

Key Applications

  • Measurement of RNA Synthesis and Turnover Rates: Quantify the dynamics of RNA production and degradation under various experimental conditions.

  • Metabolic Flux Analysis of Pyrimidine Pathways: Elucidate the activity of de novo and salvage pathways for pyrimidine biosynthesis.

  • Mechanism of Action Studies for Novel Therapeutics: Investigate how drugs that target RNA metabolism affect RNA synthesis and stability.

  • Biomarker Discovery: Identify changes in RNA metabolism that are associated with disease states or drug responses.

Data Presentation

Table 1: Recommended Reagents and Concentrations for Labeled Cell Culture Media
ComponentRecommended ConcentrationNotes
Basal Medium -Uridine-free DMEM or RPMI-1640 is recommended.
This compound 10 - 100 µMOptimal concentration should be determined empirically for each cell line.
Dialyzed Fetal Bovine Serum (dFBS) 10% (v/v)Use of dialyzed FBS is critical to minimize the concentration of unlabeled uridine.
L-Glutamine 2 - 4 mMStandard supplement for most cell lines.
Penicillin-Streptomycin 1% (v/v)To prevent bacterial contamination.
Table 2: Example of RNA Incorporation Efficiency
Cell LineThis compound Conc.Labeling TimeIncorporation Efficiency (%)
HeLa50 µM24 hours> 95%
A54950 µM24 hours> 90%
MCF-7100 µM48 hours> 95%
Note:\multicolumn{3}{l}{Data are representative and may vary depending on experimental conditions and cell line.}

Experimental Protocols

Protocol 1: Preparation of this compound Labeling Medium

Materials:

  • Uridine-free DMEM or RPMI-1640 powder

  • High-purity water (cell culture grade)

  • Sodium Bicarbonate (NaHCO₃)

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Glutamine solution (200 mM)

  • Penicillin-Streptomycin solution (100X)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Reconstitute Basal Medium: Prepare the uridine-free basal medium according to the manufacturer's instructions using high-purity water.

  • Add Sodium Bicarbonate: Add the required amount of sodium bicarbonate and stir until completely dissolved.

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, high-purity water.

  • Supplement the Medium: To the reconstituted basal medium, add the following supplements to the final desired concentrations:

    • Dialyzed Fetal Bovine Serum (10%)

    • L-Glutamine (e.g., 2 mM)

    • Penicillin-Streptomycin (1X)

  • Add Labeled Uridine: Add the this compound stock solution to the supplemented medium to achieve the desired final concentration (e.g., 50 µM).

  • Adjust pH and Final Volume: Adjust the pH of the medium to 7.2-7.4, if necessary, using sterile 1N HCl or 1N NaOH. Bring the medium to the final volume with sterile water.

  • Sterile Filtration: Sterile-filter the complete labeling medium using a 0.22 µm filtration unit.

  • Storage: Store the prepared medium at 4°C and protect from light. Use within 2-4 weeks.

Protocol 2: Adaptation of Cells to this compound Labeling Medium

Note: Gradual adaptation of cells to the labeling medium is crucial to minimize metabolic stress and ensure normal cell growth.

Procedure:

  • Initial Seeding: Seed cells in their regular growth medium and allow them to reach 50-60% confluency.

  • Gradual Medium Exchange:

    • Day 1: Replace the regular medium with a 1:1 mixture of regular medium and the this compound labeling medium.

    • Day 3 (or next passage): Passage the cells and resuspend them in a 1:3 mixture of regular medium and labeling medium.

    • Day 5 (or next passage): Passage the cells and resuspend them in 100% this compound labeling medium.

  • Monitor Cell Health: Monitor cell morphology, viability, and proliferation rate during the adaptation period. If cells show signs of stress, extend the adaptation period at each step.

  • Maintain in Labeling Medium: Once adapted, maintain the cells in 100% labeling medium for at least two passages before initiating experiments to ensure complete labeling of the RNA pool.

Protocol 3: Pulse-Chase Experiment to Measure RNA Turnover

Procedure:

  • Pulse Phase: Culture the adapted cells in the this compound labeling medium for a defined period (the "pulse," e.g., 24 hours) to allow for the incorporation of the labeled uridine into newly synthesized RNA.

  • Chase Phase:

    • Remove the labeling medium.

    • Wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS).

    • Add "chase" medium, which is the same formulation as the labeling medium but contains unlabeled uridine at the same concentration.

  • Time-Point Collection: Harvest cells at various time points during the chase phase (e.g., 0, 2, 4, 8, 12, 24 hours).

  • RNA Extraction: Extract total RNA from the harvested cells using a standard method (e.g., TRIzol reagent or a column-based kit).

  • Sample Preparation for Mass Spectrometry:

    • Quantify the extracted RNA.

    • Digest the RNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

    • Analyze the resulting nucleoside mixture by LC-MS/MS.

Protocol 4: LC-MS/MS Analysis of Labeled Nucleosides

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 0% to 30% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Parameters (Example for this compound):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Unlabeled Uridine (M): Precursor ion (Q1): m/z 245.1 -> Product ion (Q3): m/z 113.0

    • Labeled Uridine (M+11): Precursor ion (Q1): m/z 256.1 -> Product ion (Q3): m/z 124.0

  • Data Analysis: The ratio of the peak areas of the labeled to unlabeled uridine is used to determine the percentage of labeled RNA at each time point. The decay rate can be calculated by fitting the data to an exponential decay curve.

Mandatory Visualizations

Experimental_Workflow cluster_media_prep Media Preparation cluster_cell_culture Cell Culture & Labeling cluster_analysis Sample Processing & Analysis MediaPrep Prepare Uridine-free Basal Medium AddSupplements Add Dialyzed Serum & Supplements MediaPrep->AddSupplements AddUridine Add this compound AddSupplements->AddUridine SterileFilter Sterile Filtration AddUridine->SterileFilter CellAdaptation Adapt Cells to Labeling Medium SterileFilter->CellAdaptation PulseChase Pulse-Chase Experiment CellAdaptation->PulseChase Harvest Harvest Cells at Time Points PulseChase->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Digestion Enzymatic Digestion to Nucleosides RNA_Extraction->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (RNA Turnover Rate) LCMS->DataAnalysis Pyrimidine_Salvage_Pathway cluster_de_novo De Novo Synthesis (Inhibited/Bypassed) Uridine_ext Extracellular This compound Uridine_int Intracellular This compound Uridine_ext->Uridine_int ENTs UMP UMP-13C9,15N2 Uridine_int->UMP Uridine Kinase (UCK) UDP UDP-13C9,15N2 UMP->UDP UMP-CMP Kinase (CMPK) UTP UTP-13C9,15N2 UDP->UTP Nucleoside Diphosphate Kinase (NDPK) RNA Labeled RNA UTP->RNA RNA Polymerase DeNovo Amino Acids, PRPP, etc. DeNovo->UMP

Application Notes and Protocols for Uridine-13C9,15N2 in Proteomics and Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for utilizing Uridine-13C9,15N2 in advanced proteomics and protein interaction studies. While the direct, high-efficiency metabolic labeling of the entire proteome using this compound is not a standard method, this document outlines two key applications: the primary application in RNA-protein interaction studies and a more advanced, investigational approach for tracing the metabolic fate of uridine's nitrogen into the proteome.

Application 1: Identification of RNA-Binding Proteins and their Interaction Networks using this compound Labeling

This protocol details the use of this compound to label nascent RNA transcripts, followed by UV cross-linking to covalently bind RNA to interacting proteins. The labeled RNA-protein complexes are then purified, and the associated proteins are identified by mass spectrometry. This method allows for the unbiased, proteome-wide discovery of RNA-binding proteins (RBPs) for a specific cell state.

Experimental Workflow for RNA-Protein Interaction Studies

G cluster_0 Cell Culture & Labeling cluster_1 Cross-Linking & Lysis cluster_2 Enrichment of RNA-Protein Complexes cluster_3 Protein Digestion & Mass Spectrometry A 1. Cell Culture B 2. Metabolic Labeling with this compound A->B C 3. UV Cross-Linking (254 nm) B->C D 4. Cell Lysis C->D E 5. Oligo(dT) Bead Purification of mRNA-Protein Complexes D->E F 6. Stringent Washing E->F G 7. On-Bead Protein Digestion F->G H 8. LC-MS/MS Analysis G->H I 9. Protein Identification & Quantification H->I

Workflow for RBP identification.
Detailed Experimental Protocol

1. Metabolic Labeling of Cells: a. Culture mammalian cells (e.g., HeLa, HEK293) to approximately 70-80% confluency in standard DMEM supplemented with 10% FBS. b. Replace the standard medium with a uridine-deficient medium supplemented with this compound at a final concentration of 100 µM. c. Incubate the cells for 24-48 hours to ensure sufficient incorporation of the labeled uridine into newly synthesized RNA.

2. UV Cross-Linking: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Place the culture dish on ice and irradiate the cells with 254 nm UV light at a dose of 400 mJ/cm². c. Scrape the cells in ice-cold PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

3. Cell Lysis and mRNA-Protein Complex Capture: a. Lyse the cell pellet in a buffer containing 20 mM Tris-HCl pH 7.5, 500 mM LiCl, 0.5% LiDS, 1 mM EDTA, and 5 mM DTT. b. Sonicate the lysate to shear genomic DNA and reduce viscosity. c. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris. d. Add oligo(dT) magnetic beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation to capture polyadenylated mRNA and associated proteins.

4. Washing and Elution: a. Pellet the magnetic beads using a magnetic stand and discard the supernatant. b. Wash the beads twice with a high-salt wash buffer (20 mM Tris-HCl pH 7.5, 500 mM LiCl, 0.1% LiDS, 1 mM EDTA, 5 mM DTT). c. Perform a final wash with a low-salt wash buffer (20 mM Tris-HCl pH 7.5, 200 mM LiCl, 1 mM EDTA).

5. On-Bead Protein Digestion for Mass Spectrometry: a. Resuspend the beads in 100 µL of digestion buffer (50 mM ammonium bicarbonate) containing 1 µg of sequencing-grade trypsin. b. Incubate overnight at 37°C with shaking. c. Pellet the beads and collect the supernatant containing the digested peptides. d. Acidify the peptide solution with formic acid to a final concentration of 0.1%. e. Desalt the peptides using a C18 StageTip prior to LC-MS/MS analysis.

6. Mass Spectrometry and Data Analysis: a. Analyze the desalted peptides using a high-resolution Orbitrap mass spectrometer. b. Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer. c. Identified proteins represent the mRNA-bound proteome of the cultured cells.

Quantitative Data Presentation
ParameterTypical Value/RangeNotes
This compound Labeling Concentration50-200 µMConcentration may need to be optimized for different cell lines.
Labeling Duration24-72 hoursLonger incubation times increase the proportion of labeled RNA.
UV Cross-Linking Energy200-400 mJ/cm²Higher energy can increase cross-linking efficiency but may also cause protein damage.
Number of Identified RBPs500-1500Varies depending on cell type, experimental conditions, and mass spectrometer sensitivity.

Application 2: Tracing Nitrogen Metabolism from Uridine to the Proteome

This application note describes an advanced experimental design to trace the metabolic flux of the two 15N atoms from this compound into the cellular amino acid pool and subsequently into newly synthesized proteins. This is an investigational approach, as the contribution of uridine nitrogen to the total cellular nitrogen pool is expected to be low, leading to low incorporation rates in proteins. This method is suitable for studying specific metabolic pathways under conditions where nucleotide salvage and catabolism are of particular interest.

Metabolic Pathway of Uridine Nitrogen to Amino Acids

G cluster_0 Uridine Catabolism cluster_1 Amino Acid Metabolism cluster_2 Protein Synthesis Uridine This compound Uracil Uracil-13C4,15N2 Uridine->Uracil UPP BetaAlanine β-Alanine-15N Uracil->BetaAlanine DPD, DHP, B-UP Glutamate Glutamate-15N BetaAlanine->Glutamate Transamination AminoAcids Other Amino Acids-15N (e.g., Gln, Pro, Arg) Glutamate->AminoAcids Proteins 15N-Labeled Proteins AminoAcids->Proteins Translation

Uridine nitrogen metabolic pathway.
Detailed Experimental Protocol

1. Cell Culture and Isotope Labeling: a. Culture cells in a medium where a specific amino acid (e.g., glutamine) is present at a limiting concentration to encourage the use of alternative nitrogen sources. b. Supplement the medium with a high concentration of this compound (e.g., 1-5 mM). c. As a control, culture a parallel set of cells with unlabeled uridine. d. Incubate for a sufficient duration (e.g., 48-96 hours) to allow for detectable incorporation of 15N into the proteome.

2. Protein Extraction and Digestion: a. Harvest the cells and lyse them in a suitable buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate). b. Determine the protein concentration using a BCA assay. c. Reduce the proteins with DTT and alkylate with iodoacetamide. d. Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.

3. Mass Spectrometry and Data Analysis: a. Analyze the resulting peptides by high-resolution LC-MS/MS. b. Perform a specialized database search using software capable of identifying and quantifying low-level isotopic incorporation (e.g., MaxQuant with the appropriate 15N labeling parameters). c. The search parameters must be set to look for variable modifications corresponding to the mass shifts of one or more 15N atoms on nitrogen-containing amino acid side chains (e.g., Lys, Arg, His, Gln, Asn).

Expected Quantitative Data and Interpretation
ParameterExpected OutcomeInterpretation
15N Incorporation Rate in ProteinsLow (<1-5%)The contribution of uridine nitrogen to the total cellular nitrogen pool is minor compared to sources like glutamine.
15N Enrichment in Specific Amino AcidsHighest in Glutamate, Glutamine, Proline, ArginineThese amino acids are metabolically downstream of the transamination of β-alanine, a catabolite of uracil.
Experimental Conditions for Enhanced IncorporationGlutamine deprivation, high this compound concentrationStresses that force the cell to utilize alternative nitrogen sources may increase the flux from uridine to amino acids.

This application note highlights a specialized use of this compound for metabolic tracing. The low expected incorporation rates make this a challenging experiment that requires highly sensitive instrumentation and specialized bioinformatic analysis. However, it offers a unique tool to probe the interplay between nucleotide and amino acid metabolism in specific biological contexts.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incorporation of Uridine-13C9,15N2 into RNA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low incorporation of Uridine-13C9,15N2 into RNA during metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound incorporation into newly synthesized RNA?

A1: Labeled uridine is incorporated into RNA primarily through the pyrimidine salvage pathway.[1][2] Within the cell, uridine is phosphorylated to Uridine Monophosphate (UMP), then to Uridine Diphosphate (UDP), and finally to Uridine Triphosphate (UTP) by a series of kinases.[3] This labeled UTP is then used by RNA polymerases for transcription. Cells can also synthesize pyrimidines de novo from simpler precursors like bicarbonate, aspartate, and glutamine, which can dilute the labeled uridine pool.[1][][5]

Q2: I am observing very low to no incorporation of this compound. What are the potential causes?

A2: Low incorporation can stem from several factors, broadly categorized as issues with cellular uptake and metabolism, experimental procedure, or RNA isolation and analysis. Specific potential causes include:

  • High de novo pyrimidine synthesis: Rapidly dividing cells may rely more heavily on the de novo pathway, diluting the labeled uridine.[1]

  • Insufficient labeling time or concentration: The duration and concentration of labeled uridine may not be optimal for your specific cell type and experimental conditions.

  • Poor cellular uptake: The transport of uridine into the cells might be a rate-limiting step.[6]

  • Cell viability issues: The labeling conditions or the labeled compound itself (though generally considered non-toxic) might be affecting cell health and, consequently, RNA synthesis.

  • RNA degradation: RNA is highly susceptible to degradation by RNases.[7][8]

  • Inefficient RNA extraction: The chosen method for RNA isolation may result in low yields or loss of labeled RNA.[7][9]

  • Problems with downstream analysis: The method used to detect and quantify the labeled uridine in RNA may not be sensitive enough or may be subject to interference.

Q3: How can I optimize the labeling conditions to improve incorporation?

A3: To enhance the incorporation of this compound, consider the following optimizations:

  • Optimize Labeling Time and Concentration: Perform a time-course and concentration-response experiment to determine the optimal conditions for your specific cell line.

  • Inhibit the de novo Pathway: Consider using inhibitors of the de novo pyrimidine synthesis pathway, such as 5-Fluorouracil (5-FU) or Leflunomide, to enhance the utilization of the salvage pathway for labeled uridine incorporation.[1] However, be aware of the potential off-target effects of these inhibitors on cellular metabolism.

  • Ensure High Cell Viability and Proliferation: Use cells in the exponential growth phase for labeling experiments, as they have higher rates of RNA synthesis. Monitor cell viability before and after labeling.

  • Use RNase-free reagents and techniques: Maintain a sterile and RNase-free environment throughout the experiment to prevent RNA degradation.[7][8]

Q4: My RNA yield is low after extraction. How can I improve it?

A4: Low RNA yield can be a significant factor in apparent low incorporation. To improve your RNA yield:

  • Choose the right extraction method: The choice between phenol-chloroform, spin column, or magnetic bead-based methods depends on your sample type and downstream application.[9][10][11][12] For instance, phenol-chloroform extraction can yield cleaner RNA from smaller cell amounts.[10]

  • Ensure complete cell lysis: Incomplete lysis will result in a lower RNA yield. Use appropriate lysis buffers and techniques for your specific cell type.

  • Prevent RNA degradation during extraction: Use RNase inhibitors and work quickly in a cold environment.[8]

  • Follow the protocol carefully: Pay close attention to details such as phase separation in phenol-chloroform extraction to avoid losing RNA in the interphase or organic phase.[12]

Q5: Could the this compound be toxic to my cells?

A5: While stable isotope-labeled compounds are generally not considered toxic, high concentrations or prolonged exposure to any nucleoside analog can potentially have an impact on cell metabolism and viability.[13] It is recommended to perform a toxicity assay by monitoring cell proliferation and viability at different concentrations of this compound.

Troubleshooting Guide

This section provides a structured approach to troubleshooting low incorporation of this compound.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low or No Labeled Uridine Signal High de novo pyrimidine synthesisInhibit the de novo pathway with drugs like 5-FU or Leflunomide (use with caution and appropriate controls).
Inefficient cellular uptakeOptimize labeling time and concentration. Ensure cells are healthy and in the exponential growth phase.
Cell toxicityPerform a cell viability assay with varying concentrations of labeled uridine.
Low RNA Yield RNA degradationUse RNase-free reagents and consumables. Work in a designated RNase-free area. Store samples appropriately.[7][8]
Inefficient RNA extractionChoose an optimal RNA extraction method for your sample type. Ensure complete cell lysis.[7][9]
Column clogging (for spin columns)Increase sample digestion/homogenization time. Centrifuge lysate to pellet debris before loading onto the column.[14]
Inconsistent Results Variable cell culture conditionsStandardize cell seeding density, growth media, and passage number.
ContaminationEnsure aseptic techniques to avoid microbial contamination which can degrade RNA.

Experimental Protocols

Protocol 1: Optimizing this compound Labeling Conditions
  • Cell Seeding: Seed cells in multiple wells or plates at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution in pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM).

  • Labeling: Remove the old medium from the cells and replace it with the prepared labeling medium.

  • Time Course: Harvest cells at different time points after adding the labeling medium (e.g., 1h, 4h, 8h, 12h, 24h).

  • RNA Extraction: Extract total RNA from each sample using a high-quality RNA extraction kit or protocol.

  • Quantification and Analysis: Quantify the total RNA yield. Analyze the incorporation of this compound using an appropriate method such as LC-MS/MS.

  • Data Analysis: Plot the percentage of labeled uridine against time and concentration to determine the optimal labeling conditions.

Protocol 2: Total RNA Extraction using Phenol-Chloroform Method
  • Homogenization: Lyse the cells in a denaturing solution containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.

  • Phase Separation: Add phenol:chloroform:isoamyl alcohol and centrifuge. The mixture will separate into an upper aqueous phase (containing RNA), an interphase (containing DNA), and a lower organic phase (containing proteins and lipids).[12]

  • RNA Precipitation: Carefully transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol or ethanol.

  • Washing: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.

  • Resuspension: Air-dry the pellet briefly and resuspend the RNA in RNase-free water.

Visualizations

Signaling Pathways and Workflows

Uridine_Metabolism cluster_intracellular Intracellular Uridine_13C9_15N2 This compound Uridine_labeled This compound Uridine_13C9_15N2->Uridine_labeled Uptake UMP_labeled UMP-13C9,15N2 Uridine_labeled->UMP_labeled Uridine Kinase UDP_labeled UDP-13C9,15N2 UMP_labeled->UDP_labeled UMP/CMP Kinase UTP_labeled UTP-13C9,15N2 UDP_labeled->UTP_labeled NDP Kinase RNA_labeled Labeled RNA UTP_labeled->RNA_labeled RNA Polymerase DeNovo De Novo Synthesis (Glutamine, Aspartate, CO2) UMP_unlabeled UMP DeNovo->UMP_unlabeled UMP_unlabeled->UDP_labeled Dilution

Caption: this compound is incorporated into RNA via the pyrimidine salvage pathway.

Experimental_Workflow Start Start: Cell Culture Labeling Metabolic Labeling with This compound Start->Labeling Harvest Harvest Cells Labeling->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->QC Analysis Downstream Analysis (e.g., LC-MS/MS) QC->Analysis Data Data Interpretation Analysis->Data

Caption: General experimental workflow for RNA labeling with this compound.

Troubleshooting_Logic Start Low this compound Incorporation Check_RNA_Yield Check Total RNA Yield Start->Check_RNA_Yield Low_Yield Is Yield Low? Check_RNA_Yield->Low_Yield Troubleshoot_Extraction Troubleshoot RNA Extraction: - Check Lysis Efficiency - Prevent RNase Contamination - Optimize Protocol Low_Yield->Troubleshoot_Extraction Yes Good_Yield Yield is Adequate Low_Yield->Good_Yield No Check_Labeling Review Labeling Conditions Good_Yield->Check_Labeling Optimize_Labeling Optimize Labeling: - Time Course - Concentration Curve - Inhibit De Novo Pathway Check_Labeling->Optimize_Labeling Check_Viability Check Cell Viability Optimize_Labeling->Check_Viability Toxicity_Issue Is Viability Low? Check_Viability->Toxicity_Issue Reduce_Concentration Reduce Labeled Uridine Concentration or Labeling Time Toxicity_Issue->Reduce_Concentration Yes Viability_OK Viability is Good Toxicity_Issue->Viability_OK No Check_Analysis Review Downstream Analysis Method Viability_OK->Check_Analysis

Caption: A logical workflow for troubleshooting low this compound incorporation.

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Uridine-13C9,15N2 Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Uridine-13C9,15N2 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your analytical methods.

Troubleshooting Guide

This guide addresses common issues encountered during the detection of this compound, which is often used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of endogenous uridine.

Issue 1: Low or No Signal for this compound

Potential Cause Troubleshooting Steps
Improper Storage and Handling This compound solutions should be stored at recommended temperatures (e.g., -20°C) and protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots of stock solutions.
Pipetting or Dilution Errors Verify the concentration of your stock and working solutions. Recalibrate pipettes and ensure accurate dilutions are being made. Prepare fresh working solutions to rule out degradation.
Sample Preparation Issues Inefficient protein precipitation can lead to loss of the analyte. Ensure the protein precipitation solvent (e.g., acetonitrile) is added at the correct ratio and that vortexing is adequate. Incomplete reconstitution of the dried extract can also result in low signal.
Mass Spectrometer Settings Ensure the mass spectrometer is tuned and calibrated. Verify that the correct MRM transitions for this compound are being monitored. Optimize source conditions (e.g., capillary voltage, source temperature, gas flows) for uridine.
LC Method Inefficiency Poor chromatographic peak shape (e.g., broad or tailing peaks) can result in a low signal-to-noise ratio. For a polar compound like uridine, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a suitable reversed-phase column (e.g., C18, C16) with an appropriate mobile phase.

Issue 2: High Background Noise or Interferences

Potential Cause Troubleshooting Steps
Matrix Effects Biological matrices like plasma contain endogenous substances that can co-elute with this compound and suppress its ionization. Ensure efficient sample cleanup. The use of a SIL-IS like this compound is the gold standard for correcting matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background noise.
Carryover Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the autosampler wash method.
Isotopic Contribution The unlabeled uridine analyte may have a natural isotopic peak that overlaps with the MRM transition of this compound. This is more likely if the mass difference is small. This compound has a significant mass difference, minimizing this issue.

Issue 3: Poor Peak Shape

Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry Uridine is a polar molecule and may exhibit poor retention and peak shape on standard C18 columns. Consider using a HILIC column or a C16 column.
Mobile Phase Mismatch Ensure the pH of the mobile phase is appropriate for uridine. Acidic modifiers like formic acid are commonly used. For HILIC, a high organic content in the mobile phase is necessary for retention.
Column Overloading Injecting too much sample can lead to broad or fronting peaks. Try reducing the injection volume or diluting the sample.
Column Degradation If peak shape deteriorates over time, the column may need to be replaced. Ensure proper column storage and use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used in mass spectrometry experiments?

A1: this compound is a stable isotope-labeled version of uridine. It is chemically identical to natural uridine but has a higher mass due to the incorporation of heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N). This makes it an ideal internal standard for quantitative LC-MS/MS analysis.[1] By adding a known amount of this compound to samples, it can be used to accurately quantify the amount of endogenous uridine, as it corrects for variations in sample preparation, injection volume, and matrix effects.

Q2: What are the expected MRM transitions for this compound?

A2: The exact MRM (Multiple Reaction Monitoring) transitions should be optimized for your specific instrument. However, based on the fragmentation of uridine, the transitions for this compound can be predicted. For unlabeled uridine (precursor ion m/z 245.1), a common product ion is the ribose sugar fragment (m/z 113.0). For this compound, the precursor ion will have a higher mass (approximately m/z 256.1, accounting for 9 ¹³C and 2 ¹⁵N atoms). The fragmentation pattern should be similar, leading to a labeled ribose fragment. It is crucial to perform an infusion of the this compound standard to determine the optimal precursor and product ions on your mass spectrometer.

Q3: How can I minimize matrix effects when analyzing this compound in plasma?

A3: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard like this compound.[1] Additionally, efficient sample preparation is key. Protein precipitation is a common and effective method for plasma samples.[1] Further cleanup using solid-phase extraction (SPE) can be considered if significant matrix effects are still observed.

Q4: What type of liquid chromatography is best suited for uridine analysis?

A4: Both reversed-phase and HILIC can be used. For reversed-phase chromatography, a C16 or C18 column with a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol can be effective. HILIC is particularly well-suited for polar molecules like uridine and can provide excellent retention and peak shape.

Experimental Protocols and Data

Protocol 1: Quantitative Analysis of Uridine in Human Plasma using this compound as an Internal Standard

This protocol is adapted from a validated LC-MS/MS method for the quantification of uridine in human plasma.[1]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the this compound internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Parameters

The following tables summarize typical parameters for an LC-MS/MS system. These should be optimized for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 or C16, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for re-equilibration.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters (Illustrative)

ParameterAnalyte: UridineIS: this compound
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 245.1~256.1
Product Ion (m/z) 113.0~120.0 (predicted)
Dwell Time 100 ms100 ms
Collision Energy Optimize for your instrumentOptimize for your instrument
Cone Voltage Optimize for your instrumentOptimize for your instrument

Table 3: Method Performance (Based on Yin et al., 2021) [1]

ParameterUridine in Human Plasma
Linear Range 30.0 - 30,000 ng/mL
Inter-assay Accuracy 91.9% - 106%
Inter-assay Precision (%CV) < 4.2%

Visualizations

experimental_workflow Uridine Quantification Workflow A Plasma Sample (50 µL) B Add IS (this compound) in Acetonitrile A->B Spiking C Protein Precipitation (Vortex & Centrifuge) B->C Precipitation D Evaporate Supernatant C->D Extraction E Reconstitute in Mobile Phase D->E Preparation F LC-MS/MS Analysis E->F Injection

Caption: Experimental workflow for the quantification of uridine in plasma.

troubleshooting_logic Troubleshooting Low IS Signal start Low this compound Signal prep Check Sample Preparation start->prep lc Evaluate LC Performance start->lc ms Verify MS Parameters start->ms storage Review Standard Handling & Storage prep->storage extraction Optimize Protein Precipitation & Reconstitution prep->extraction column Check Column & Mobile Phase lc->column peak Assess Peak Shape lc->peak tune Confirm Instrument Tune & Calibration ms->tune mrm Optimize MRM Transitions ms->mrm

Caption: Decision tree for troubleshooting low internal standard signal.

References

Technical Support Center: Uridine-¹³C₉,¹⁵N₂ Metabolic Flux Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Uridine-¹³C₉,¹⁵N₂ in metabolic flux analysis (MFA) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Uridine-¹³C₉,¹⁵N₂ in metabolic flux analysis?

A1: Uridine-¹³C₉,¹⁵N₂ is a powerful stable isotope tracer used to simultaneously investigate the dynamics of both the carbon and nitrogen atoms within pyrimidine nucleotide metabolism. Its primary application is to quantify the relative contributions of the de novo and salvage pathways to the synthesis of uridine nucleotides and their downstream products, such as CTP and dNTPs. This dual-labeling strategy provides a more comprehensive understanding of nucleotide homeostasis compared to single-label tracers.[1][2]

Q2: Why is it important to achieve isotopic steady state, and how long does it typically take for nucleotide metabolism?

A2: Isotopic steady state is the point at which the isotopic enrichment of intracellular metabolites becomes constant.[3] Reaching this state is a critical assumption for many metabolic flux analysis models, as it simplifies the mathematical calculations required to determine flux rates.[3] For nucleotide metabolism in cultured cells, achieving isotopic steady state can take a significant amount of time, often around 24 hours.[4] It is crucial to experimentally verify the attainment of steady state by collecting samples at multiple time points (e.g., 18 and 24 hours) and confirming that the isotopic labeling is no longer changing.[3]

Q3: What are the key advantages of using a dual-labeled tracer like Uridine-¹³C₉,¹⁵N₂ over a single-labeled one (e.g., ¹³C-Uridine)?

A3: A dual-labeled tracer offers several advantages:

  • Simultaneous Carbon and Nitrogen Tracing: It allows for the concurrent tracking of both the ribose sugar (carbon) and the pyrimidine base (nitrogen), providing a more complete picture of nucleotide biosynthesis.[1][2]

  • Pathway Disambiguation: The distinct labeling patterns from both ¹³C and ¹⁵N can help to better resolve fluxes through converging or branching pathways that might be ambiguous with only a carbon tracer.

  • Increased Confidence in Flux Calculations: The additional isotopic constraints provided by the ¹⁵N label can improve the precision and reliability of the calculated metabolic fluxes.

Q4: Can Uridine-¹³C₉,¹⁵N₂ be used for in vivo studies?

A4: Yes, stable isotope tracers like Uridine-¹³C₉,¹⁵N₂ are suitable for in vivo studies in animal models and even human patients.[5] The non-radioactive nature of these isotopes makes them safe for administration. However, in vivo experiments present additional complexities, such as tracer delivery, tissue-specific metabolism, and potential dilution of the tracer in the whole-body metabolic pool. Careful experimental design and data analysis are crucial for obtaining meaningful results.

Troubleshooting Guides

This section addresses common pitfalls and provides solutions for challenges encountered during Uridine-¹³C₉,¹⁵N₂ metabolic flux experiments.

Experimental Design & Execution
Problem Potential Cause(s) Recommended Solution(s)
Low Isotopic Enrichment in Target Metabolites 1. Insufficient labeling time to reach isotopic steady state.2. High activity of the salvage pathway diluting the labeled uridine pool with unlabeled precursors.3. Rapid cell proliferation leading to faster turnover and dilution of the tracer.4. Degradation of the labeled uridine in the culture medium.1. Perform a time-course experiment to determine the optimal labeling duration to achieve isotopic steady state (typically 24 hours for nucleotides).2. Consider using inhibitors of the salvage pathway if the focus is solely on de novo synthesis, but be aware of potential metabolic perturbations.3. Increase the concentration of the labeled uridine in the medium, ensuring it is not toxic to the cells.4. Prepare fresh labeling medium immediately before use and minimize exposure to light and heat.
Inconsistent Results Between Replicates 1. Variability in cell seeding density or growth phase.2. Inconsistent timing of sample collection and quenching.3. Incomplete quenching of metabolic activity.4. Differences in metabolite extraction efficiency.1. Ensure precise and consistent cell seeding and that all replicates are in the same logarithmic growth phase at the start of the experiment.2. Standardize the timing of all experimental steps, especially the quenching and harvesting of cells.3. Use rapid and effective quenching methods, such as snap-freezing in liquid nitrogen or using ice-cold methanol.4. Follow a validated and standardized metabolite extraction protocol for all samples.
Cell Viability Issues 1. Toxicity from high concentrations of the labeled uridine.2. Perturbation of essential metabolic pathways by the introduction of the tracer.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of Uridine-¹³C₉,¹⁵N₂.2. Ensure that the labeling medium is otherwise identical to the normal growth medium to minimize metabolic stress.
Sample Preparation & Analysis
Problem Potential Cause(s) Recommended Solution(s)
Metabolite Degradation During Extraction 1. Inefficient quenching of enzymatic activity.2. Suboptimal extraction solvent or temperature.1. Quench metabolism rapidly and completely. For adherent cells, this can involve quickly aspirating the medium and adding a cold solvent mixture. For suspension cells, rapid centrifugation and resuspension in a cold solvent are necessary.2. Use pre-chilled extraction solvents (e.g., 80% methanol) and keep samples on ice or at -80°C throughout the extraction process.
Poor Chromatographic Peak Shape or Resolution 1. Inappropriate chromatography column or mobile phase for polar metabolites like nucleotides.2. Matrix effects from the biological sample.1. Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for the separation of polar compounds.2. Optimize the mobile phase composition and gradient to improve separation.3. Consider solid-phase extraction (SPE) to clean up the sample and remove interfering substances.
Inaccurate Mass Isotopomer Distribution (MID) Data 1. Natural abundance of ¹³C and ¹⁵N not corrected for.2. Overlapping isotopic envelopes from co-eluting compounds.3. Insufficient mass spectrometer resolution to distinguish between ¹³C and ¹⁵N isotopologues.1. Always correct the raw mass spectrometry data for the natural abundance of all relevant isotopes.2. Improve chromatographic separation to resolve co-eluting peaks. If separation is not possible, use high-resolution mass spectrometry to distinguish between the isotopologues of interest.3. Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to accurately measure the mass-to-charge ratio and resolve different isotopologues.
Data Analysis & Interpretation
Problem Potential Cause(s) Recommended Solution(s)
Metabolic Model Does Not Fit the Experimental Data 1. Incorrect assumptions about the metabolic network (e.g., missing reactions or compartments).2. The assumption of isotopic steady state has not been met.3. Errors in the measured mass isotopomer distributions.1. Refine the metabolic model to include all relevant pathways and cellular compartments. Consult literature for established models of pyrimidine metabolism.2. If isotopic steady state is not reached, use a non-stationary metabolic flux analysis model.3. Re-examine the raw mass spectrometry data for potential errors in peak integration or identification.
Inability to Distinguish Between De Novo and Salvage Pathway Fluxes 1. Insufficient labeling in key downstream metabolites.2. The labeling patterns from both pathways are too similar to be resolved.1. Ensure that the labeling experiment is run long enough to see significant incorporation of the tracer into downstream products like CTP and dUTP.2. The dual-labeling of Uridine-¹³C₉,¹⁵N₂ is specifically designed to address this. Carefully analyze the distinct mass shifts resulting from the incorporation of both ¹³C and ¹⁵N to differentiate the pathways.

Experimental Protocols

General Experimental Workflow for Uridine-¹³C₉,¹⁵N₂ Metabolic Flux Analysis

This protocol provides a general framework. Specific details may need to be optimized for your cell type and experimental question.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding & Culture B Prepare Labeling Medium (with Uridine-¹³C₉,¹⁵N₂) C Switch to Labeling Medium B->C Start Labeling D Incubate for Time Course (e.g., 0, 6, 12, 24h) C->D E Rapidly Quench Metabolism D->E F Harvest Cells E->F G Metabolite Extraction F->G Proceed to Extraction H LC-MS/MS Analysis G->H I Data Processing & MID Calculation H->I J Metabolic Flux Analysis I->J

1. Cell Culture and Seeding:

  • Culture cells in standard growth medium to the desired confluency (typically 70-80%).

  • Seed cells at a consistent density across all experimental and control plates.

2. Preparation of Labeling Medium:

  • Prepare the labeling medium by supplementing base medium (lacking uridine) with Uridine-¹³C₉,¹⁵N₂ at the desired concentration.

  • Ensure all other components of the medium are identical to the standard growth medium.

3. Isotope Labeling:

  • Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for the desired time points to track the incorporation of the labeled uridine.

4. Quenching and Harvesting:

  • To halt metabolic activity, rapidly quench the cells. For adherent cells, this can be done by aspirating the medium and immediately adding ice-cold 80% methanol. For suspension cells, rapid centrifugation at a low temperature followed by resuspension in cold methanol is effective.

  • Scrape the adherent cells in the cold methanol and transfer the cell lysate to a pre-chilled tube.

5. Metabolite Extraction:

  • Perform metabolite extraction using a suitable protocol for polar metabolites. A common method involves a series of freeze-thaw cycles and vortexing to ensure complete cell lysis.

  • Centrifuge the lysate at a high speed to pellet cell debris and proteins.

  • Collect the supernatant containing the metabolites.

6. LC-MS/MS Analysis:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

  • Use a HILIC column for optimal separation of polar metabolites like nucleotides.

  • Set up the mass spectrometer to acquire data in a way that allows for the detection and quantification of all relevant isotopologues of uridine and its downstream metabolites.

7. Data Analysis:

  • Process the raw LC-MS/MS data to identify and quantify the different mass isotopologues for each metabolite of interest.

  • Correct the data for the natural abundance of ¹³C and ¹⁵N.

  • Use the corrected mass isotopomer distributions (MIDs) as input for metabolic flux analysis software to calculate the flux rates through the pyrimidine synthesis pathways.

Signaling Pathways and Metabolic Networks

De Novo Pyrimidine Biosynthesis Pathway

The de novo pathway synthesizes pyrimidine nucleotides from simple precursors such as bicarbonate, aspartate, and glutamine. Uridine-¹³C₉,¹⁵N₂ tracing can elucidate the flux through this pathway.

// Nodes Bicarbonate [label="Bicarbonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutamine [label="Glutamine", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP1 [label="2 ATP", fillcolor="#FBBC05", fontcolor="#202124"]; Carbamoyl_Phosphate [label="Carbamoyl Phosphate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aspartate [label="Aspartate", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbamoyl_Aspartate [label="Carbamoyl Aspartate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydroorotate [label="Dihydroorotate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Orotate [label="Orotate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRPP [label="PRPP", fillcolor="#F1F3F4", fontcolor="#202124"]; OMP [label="Orotidine 5'-monophosphate (OMP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UMP [label="Uridine 5'-monophosphate (UMP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; UDP [label="Uridine 5'-diphosphate (UDP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; UTP [label="Uridine 5'-triphosphate (UTP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CTP [label="Cytidine 5'-triphosphate (CTP)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges {Bicarbonate, Glutamine, ATP1} -> Carbamoyl_Phosphate [label="CPS2"]; {Carbamoyl_Phosphate, Aspartate} -> Carbamoyl_Aspartate [label="ATCase"]; Carbamoyl_Aspartate -> Dihydroorotate [label="DHOase"]; Dihydroorotate -> Orotate [label="DHODH"]; {Orotate, PRPP} -> OMP [label="UMPS"]; OMP -> UMP [label="UMPS"]; UMP -> UDP [label="UMPK"]; UDP -> UTP [label="NDPK"]; UTP -> CTP [label="CTPS"]; } . Caption: De Novo Pyrimidine Biosynthesis Pathway.

Pyrimidine Salvage Pathway

The salvage pathway recycles pre-existing pyrimidine bases and nucleosides to synthesize nucleotides. Tracing with Uridine-¹³C₉,¹⁵N₂ directly measures the flux through this pathway.

// Nodes Uridine_Tracer [label="Uridine-¹³C₉,¹⁵N₂\n(Tracer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Uracil [label="Uracil", fillcolor="#F1F3F4", fontcolor="#202124"]; Ribose1P [label="Ribose-1-P", fillcolor="#F1F3F4", fontcolor="#202124"]; Uridine [label="Uridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"]; UMP [label="Uridine 5'-monophosphate (UMP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; UDP [label="Uridine 5'-diphosphate (UDP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; UTP [label="Uridine 5'-triphosphate (UTP)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Uracil -> Uridine [label="UPRT"]; Uridine_Tracer -> UMP [label="UK", arrowhead="normal"]; Uridine -> UMP [label="UK", arrowhead="normal"]; ATP -> UMP [style=invis]; UMP -> UDP [label="UMPK"]; UDP -> UTP [label="NDPK"]; } . Caption: Pyrimidine Salvage Pathway.

References

Technical Support Center: Complete Enzymatic Digestion of Uridine-¹³C₉,¹⁵N₂ Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with Uridine-¹³C₉,¹⁵N₂ labeled RNA. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve complete and reliable enzymatic digestion for accurate downstream analysis, particularly with mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of enzymatic digestion of Uridine-¹³C₉,¹⁵N₂ labeled RNA?

The main objective is to completely break down the RNA polymer into its individual nucleoside components. For Uridine-¹³C₉,¹⁵N₂ labeled RNA, this process yields isotopically heavy uridine, alongside the other standard nucleosides (adenosine, guanosine, and cytidine). This is a critical sample preparation step for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), where the labeled nucleosides serve as internal standards for the absolute quantification of their unlabeled counterparts.[1][2][3]

Q2: Which enzymes are essential for the complete digestion of RNA into nucleosides?

A combination of enzymes is typically required for the complete hydrolysis of RNA. The process generally involves a multi-enzyme cocktail to ensure all phosphodiester bonds are cleaved and the phosphate groups are removed.[1]

  • Endonucleases: These enzymes, such as Nuclease P1 or Benzonase, are responsible for the initial breakdown of the RNA strand into smaller fragments or individual mononucleotides.

  • Phosphodiesterases: An enzyme like Snake Venom Phosphodiesterase I is then used to cleave the remaining phosphodiester bonds, resulting in 5'-mononucleotides.

  • Phosphatases: Finally, an enzyme such as Alkaline Phosphatase removes the 5'-phosphate group from the mononucleotides, yielding the desired nucleosides.

Q3: Is there a difference between a one-step and a two-step digestion protocol?

Yes, both one-step and two-step protocols are commonly used, each with its own advantages.

  • Two-Step Protocol: This traditional method involves a sequential enzymatic treatment. First, an endonuclease like Nuclease P1 is used under acidic pH conditions to generate 5'-mononucleotides. In the second step, the pH is adjusted to be alkaline, and a phosphatase is added to convert the mononucleotides to nucleosides.

  • One-Step Protocol: This more convenient approach combines all the necessary enzymes (e.g., Benzonase, Phosphodiesterase I, and Alkaline Phosphatase) into a single reaction mixture. This method is generally faster and simpler to perform.

Q4: Will the ¹³C and ¹⁵N labels on the uridine affect the enzymatic digestion?

The heavy isotope labeling of uridine is not expected to significantly impact the efficiency of enzymatic digestion. The enzymes involved in RNA hydrolysis recognize the overall structure of the nucleotide and the phosphodiester backbone, which are not altered by the isotopic substitution in the base and ribose sugar. However, as with any enzymatic reaction, optimization of digestion conditions is recommended to ensure complete hydrolysis.

Troubleshooting Guide

Incomplete digestion can lead to inaccurate quantification in your downstream analysis. The following guide addresses common issues encountered during the enzymatic digestion of Uridine-¹³C₉,¹⁵N₂ labeled RNA.

Issue 1: Incomplete RNA Digestion

Symptoms:

  • Presence of di- or oligonucleotides in the LC-MS analysis.

  • Underestimation of nucleoside quantities.

Potential Cause Recommended Solution
Suboptimal Enzyme Concentration Increase the concentration of the limiting enzyme(s). A typical starting point is 0.2 U of Benzonase, 0.02 U of Phosphodiesterase I, and 0.2 U of Alkaline Phosphatase per 10 µg of RNA.[1]
Inadequate Incubation Time or Temperature Extend the incubation time (e.g., from 1 hour to 2-4 hours) or optimize the temperature according to the enzyme manufacturer's specifications (typically 37°C).
Inhibitors in the RNA Sample Ensure the RNA sample is free from contaminants such as salts, ethanol, or phenol. Perform an additional purification step if necessary.
RNA Secondary Structures Denature the RNA by heating at 95°C for 5 minutes and then placing it on ice before adding the enzyme cocktail.
Issue 2: RNA Degradation Prior to Digestion

Symptoms:

  • Low overall nucleoside signal.

  • Inconsistent results between replicates.

Potential Cause Recommended Solution
RNase Contamination Work in an RNase-free environment. Use RNase-free water, pipette tips, and tubes. Wear gloves at all times.
Improper Sample Storage Store RNA samples at -80°C. Avoid multiple freeze-thaw cycles.
Issue 3: Issues with Downstream LC-MS Analysis

Symptoms:

  • Poor peak shape or splitting.

  • Low signal intensity or ion suppression.

Potential Cause Recommended Solution
High Salt Concentration High salt concentrations from buffers can interfere with mass spectrometry. Desalt the sample using a C18 cartridge or a similar cleanup method before LC-MS analysis.
Enzyme Interference Enzymes in the digestion mixture can interfere with the analysis. Remove enzymes using a molecular weight cutoff filter (e.g., 10 kDa) after digestion.
Ion Suppression Components in your sample matrix may be co-eluting with your analytes and suppressing their ionization. Optimize your liquid chromatography method to improve separation.

Experimental Protocols

Protocol 1: One-Step Enzymatic Digestion of Uridine-¹³C₉,¹⁵N₂ Labeled RNA

This protocol is designed for the complete digestion of labeled RNA to nucleosides for LC-MS analysis.

Materials:

  • Uridine-¹³C₉,¹⁵N₂ labeled RNA

  • Nuclease P1

  • Snake Venom Phosphodiesterase I

  • Bacterial Alkaline Phosphatase

  • Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • RNase-free water

  • Molecular weight cutoff filters (10 kDa, optional)

Procedure:

  • In an RNase-free microcentrifuge tube, prepare the digestion reaction by adding the following components:

    • Uridine-¹³C₉,¹⁵N₂ labeled RNA (1-10 µg)

    • Reaction Buffer (to a final volume of 50 µL)

    • Nuclease P1 (1-2 units)

    • Snake Venom Phosphodiesterase I (0.1-0.2 units)

    • Bacterial Alkaline Phosphatase (10-20 units)

  • Mix gently by pipetting.

  • Incubate the reaction at 37°C for 2-4 hours.

  • (Optional) To remove the enzymes, transfer the reaction mixture to a 10 kDa molecular weight cutoff filter and centrifuge according to the manufacturer's instructions.

  • The resulting flow-through containing the digested nucleosides is ready for LC-MS analysis.

Component Recommended Starting Amount
Labeled RNA1-10 µg
Nuclease P11-2 units
Snake Venom Phosphodiesterase I0.1-0.2 units
Bacterial Alkaline Phosphatase10-20 units
Incubation Time2-4 hours
Incubation Temperature37°C

Visualizing the Workflow and Troubleshooting

To further clarify the experimental process and aid in troubleshooting, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_cleanup Sample Cleanup (Optional) cluster_analysis Analysis RNA_sample Uridine-¹³C₉,¹⁵N₂ Labeled RNA Denaturation Denaturation (95°C, 5 min) RNA_sample->Denaturation Enzyme_mix Add Enzyme Cocktail (Nuclease P1, Phosphodiesterase, Alkaline Phosphatase) Denaturation->Enzyme_mix Incubation Incubation (37°C, 2-4 hours) Enzyme_mix->Incubation Enzyme_removal Enzyme Removal (10 kDa Filter) Incubation->Enzyme_removal LCMS LC-MS Analysis Enzyme_removal->LCMS

Figure 1. Experimental workflow for enzymatic digestion of labeled RNA.

troubleshooting_guide cluster_enzyme Enzyme Activity cluster_sample Sample Quality cluster_downstream Downstream Analysis Start Incomplete Digestion Observed in LC-MS Check_conc Increase Enzyme Concentration Start->Check_conc Check_time_temp Optimize Incubation Time/Temperature Start->Check_time_temp Check_purity Check for Inhibitors (Salts, etc.) Start->Check_purity Check_structure Denature RNA Before Digestion Start->Check_structure Remove_enzymes Remove Enzymes Check_conc->Remove_enzymes Desalt Desalt Sample Check_purity->Desalt

Figure 2. Troubleshooting guide for incomplete enzymatic digestion.

References

Technical Support Center: Quenching Metabolism in Uridine-13C9,15N2 Isotope Tracing Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quenching metabolism in Uridine-13C9,15N2 experiments.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the quenching process, providing potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Metabolite Yield Incomplete cell lysis.Ensure the chosen extraction solvent and method are appropriate for your cell type. Sonication or bead beating can improve lysis efficiency.[1]
Metabolite leakage during quenching.Optimize the quenching solvent and temperature. Cold methanol quenching can sometimes cause leakage; consider fast filtration or the addition of buffering agents like ammonium bicarbonate.[2][3][4][5][6][7][8][9][10][11]
Inefficient extraction from the filter (if using fast filtration).Ensure the entire filter is submerged in the extraction solvent and allow for sufficient extraction time.
Metabolite Degradation Residual enzymatic activity after quenching.Ensure rapid and complete inactivation of enzymes. This can be achieved by using a sufficiently cold quenching solution and minimizing the time between sample collection and quenching.[12][13][14]
Freeze-thaw cycles.Avoid repeated freezing and thawing of samples as this can degrade metabolites.[1][12] Aliquot samples if necessary.
Instability of metabolites in the extraction solvent.Ensure the extraction solvent is compatible with the target metabolites and consider the use of additives to improve stability, such as acids for phosphorylated compounds.[13]
Inconsistent Results Variable time between sample collection and quenching.Standardize the timing of all steps in the quenching protocol to ensure reproducibility. Automation can help minimize variability.[15]
Temperature fluctuations during quenching.Maintain a consistent, low temperature throughout the quenching process. Pre-cool all solutions and equipment.
Incomplete removal of extracellular medium.For adherent cells, aspirate the medium completely before adding the quenching solution. For suspension cells, fast filtration is recommended to efficiently separate cells from the medium.[2][15][16][17]
Artifact Peaks in Analysis Reactions with the quenching or extraction solvent.Methanol can sometimes react with certain metabolites to form artifacts.[14] Consider alternative solvents or validate your method to identify potential artifacts.
Incomplete quenching leading to continued metabolic activity.This can result in the formation of unexpected metabolites.[14] Ensure your quenching method is effective by validating it, for example, by measuring the adenylate energy charge.[5][16]

II. Frequently Asked Questions (FAQs)

Quenching Method Selection

Q1: What is the best method for quenching metabolism in this compound experiments?

The ideal quenching method depends on your specific cell type (adherent vs. suspension) and experimental goals. The most common and effective methods are:

  • Cold Methanol Quenching: This is a widely used method that involves rapidly immersing cells in a cold methanol solution (typically 60-80% methanol at -20°C to -40°C).[4][7] It is effective at halting enzymatic activity but can cause metabolite leakage in some cell types.[3][10]

  • Liquid Nitrogen (LN2) Quenching: Snap-freezing cells in liquid nitrogen is the fastest way to halt metabolism.[12][17][18] However, it does not separate intracellular metabolites from the extracellular medium, which can be a drawback.

  • Fast Filtration: This method is particularly suitable for suspension cultures. It involves rapidly filtering the cell culture to separate the cells from the medium, followed by immediate quenching of the filter with the cells in a cold solvent or liquid nitrogen.[2][3][15][16][17] This technique minimizes metabolite leakage caused by cold shock.[15]

Q2: Should I wash my cells before quenching?

Washing cells to remove extracellular media can be a source of metabolic perturbation.[13]

  • For adherent cells: It is generally recommended to aspirate the media and directly add the quenching solution without a washing step.[13]

  • For suspension cells: Fast filtration is the preferred method as it effectively separates cells from the medium without the need for a separate washing step.[15][16] If washing is necessary, use a pre-chilled, isotonic solution and perform the wash as quickly as possible.

Protocol Optimization

Q3: How can I be sure my quenching is effective?

Validation of your quenching protocol is crucial. This can be done by:

  • Measuring the Adenylate Energy Charge (AEC): The AEC ratio (ATP + 0.5*ADP) / (ATP + ADP + AMP) is a sensitive indicator of the cell's energetic state. An effective quench should preserve a high AEC.[5][16]

  • Monitoring for Metabolite Leakage: Analyze the quenching solution for the presence of intracellular metabolites like ATP.[2][10]

  • Isotope Labeling Control: During the quenching of a this compound experiment, the absence of newly labeled downstream metabolites in the quenched sample confirms the cessation of metabolic activity.

Q4: What concentration of methanol should I use for cold methanol quenching?

The optimal methanol concentration can vary between cell types. While 60% methanol is common, some studies have shown that 80% methanol can reduce metabolite leakage for certain organisms.[4] It is recommended to empirically determine the best concentration for your specific cells.

Experimental Workflow

Q5: Can you provide a general workflow for a this compound labeling and quenching experiment?

The following diagram illustrates a typical workflow:

G cluster_0 Cell Culture & Labeling cluster_1 Quenching cluster_2 Metabolite Extraction cluster_3 Analysis A Seed and Culture Cells B Introduce this compound A->B C Incubate for Desired Time B->C D Rapidly Harvest Cells C->D E Quench Metabolism (e.g., Cold Methanol) D->E F Add Extraction Solvent E->F G Lyse Cells F->G H Separate Biomass G->H I Collect Supernatant H->I J LC-MS/MS or GC-MS Analysis I->J

Fig 1. A generalized workflow for a stable isotope labeling experiment.

III. Experimental Protocols

Protocol 1: Fast Filtration for Suspension Cells

This protocol is designed to minimize metabolite leakage and is ideal for cells grown in suspension.

  • Preparation:

    • Prepare a vacuum filtration manifold with the appropriate filter size for your cell density.

    • Pre-cool the quenching solution (e.g., 80% methanol) to -40°C.

    • Have liquid nitrogen readily available.

  • Filtration and Quenching:

    • Rapidly transfer a known volume of the cell suspension to the filtration unit.

    • Apply vacuum to quickly separate the cells from the medium.

    • Immediately after the medium has passed through, and while the cells are still on the filter, wash with a small volume of pre-chilled isotonic saline (optional, and should be tested for effects on metabolism).

    • Quickly remove the filter from the manifold and plunge it into a tube containing the pre-cooled quenching solution or liquid nitrogen.

  • Metabolite Extraction:

    • If quenched in liquid nitrogen, transfer the frozen filter to a tube with extraction solvent.

    • Ensure the filter is fully submerged in the extraction solvent.

    • Proceed with your standard metabolite extraction protocol (e.g., sonication, vortexing).

Protocol 2: Direct Quenching for Adherent Cells

This protocol is suitable for cells grown in monolayers.

  • Preparation:

    • Pre-cool the quenching solution (e.g., 80% methanol) to -40°C.

    • Have a method for rapid aspiration of the cell culture medium.

  • Quenching:

    • Aspirate the culture medium from the plate or flask as quickly as possible.

    • Immediately add the pre-cooled quenching solution to cover the entire cell monolayer.

    • Place the plate or flask on a cold surface (e.g., a metal block on dry ice) to ensure the temperature remains low.

  • Cell Harvesting and Extraction:

    • Use a cell scraper to detach the cells in the quenching solution.

    • Collect the cell suspension and transfer it to a pre-chilled tube.

    • Proceed with your standard metabolite extraction protocol.

G cluster_0 Decision Point cluster_1 Suspension Cells cluster_2 Adherent Cells Start Cell Type? S1 Fast Filtration Start->S1 Suspension A1 Aspirate Medium Start->A1 Adherent S2 Quench Filter in Cold Methanol or LN2 S1->S2 S3 Metabolite Extraction S2->S3 A2 Add Cold Quenching Solution Directly to Plate A1->A2 A3 Scrape and Collect Cells A2->A3 A4 Metabolite Extraction A3->A4

Fig 2. Logic diagram for selecting a quenching protocol based on cell type.

References

Technical Support Center: Cell Viability Assessment Following Uridine-¹³C₉,¹⁵N₂ Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for accurately assessing cell viability after metabolic labeling with Uridine-¹³C₉,¹⁵N₂.

Frequently Asked Questions (FAQs)

Q1: Can Uridine-¹³C₉,¹⁵N₂ labeling affect cell viability?

While stable isotope labeling is generally considered non-toxic, high concentrations of uridine, the unlabeled counterpart, can have metabolic effects on cells.[1] Long-term exposure to high levels of uridine has been linked to impaired glucose tolerance and fatty liver development in animal studies.[1] Therefore, it is crucial to determine the optimal concentration and labeling duration for your specific cell line to minimize potential metabolic stress that could impact viability. Always include an unlabeled uridine control at the same concentration to distinguish labeling effects from metabolic effects.

Q2: Could the isotopic labels in Uridine-¹³C₉,¹⁵N₂ interfere with standard cell viability assays?

There is no direct evidence to suggest that the ¹³C and ¹⁵N isotopes interfere with the chemical or fluorescent properties of reagents used in common viability assays like MTT, trypan blue, or Annexin V/PI staining. However, because metabolic labeling can alter cellular metabolism, indirect effects on assays that measure metabolic activity (e.g., MTT) are possible.[2] For instance, if the labeling process alters mitochondrial respiration, it could affect the reduction of the MTT reagent, leading to an overestimation or underestimation of cell viability.

Q3: What are the most appropriate controls to include in my cell viability experiments after Uridine-¹³C₉,¹⁵N₂ labeling?

To ensure the accuracy of your results, the following controls are essential:

  • Unlabeled Control: Cells cultured under identical conditions without any Uridine-¹³C₉,¹⁵N₂. This group serves as the baseline for normal cell viability.

  • Unlabeled Uridine Control: Cells treated with the same concentration of unlabeled uridine as the labeled uridine. This helps to differentiate between the effects of the uridine molecule itself and any potential effects of the isotopic label.

  • Positive Control for Cell Death: A sample of your cells treated with a known apoptosis-inducing agent (e.g., staurosporine) or a cytotoxic compound. This validates that the viability assay is working correctly.[3]

  • Vehicle Control: Cells treated with the same solvent used to dissolve the Uridine-¹³C₉,¹⁵N₂.

Q4: How can I be sure that the observed cell death is due to my experimental treatment and not the labeling procedure itself?

Careful experimental design is key. By comparing the viability of cells labeled with Uridine-¹³C₉,¹⁵N₂ to the unlabeled and unlabeled uridine controls, you can isolate the effects of your treatment. If there is a significant decrease in viability in the labeled, untreated group compared to the unlabeled controls, it may indicate a cytotoxic effect of the labeling procedure at the chosen concentration or duration. In such cases, optimizing the labeling protocol is necessary.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results with MTT Assay
  • Problem: Higher or lower absorbance values in labeled cells compared to controls, not correlating with expected viability.

  • Possible Cause: Uridine-¹³C₉,¹⁵N₂ labeling may alter the metabolic rate or mitochondrial activity of the cells, which directly impacts the reduction of the MTT tetrazolium salt.[4][5]

  • Troubleshooting Steps:

    • Validate with a Non-Metabolic Assay: Cross-validate your MTT results with a dye exclusion method like trypan blue, which assesses membrane integrity and is independent of metabolic activity.[6][7]

    • Optimize Labeling Conditions: Titrate the concentration of Uridine-¹³C₉,¹⁵N₂ and reduce the labeling time to find conditions that maintain normal metabolic function, as verified by comparing to unlabeled uridine controls.

    • Run a Time-Course Experiment: Assess cell viability at multiple time points after labeling to identify if the metabolic effects are transient.

    • Consider Alternative Assays: If inconsistencies persist, consider using a viability assay that does not rely on mitochondrial function, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane permeability.[8][9]

Issue 2: High Background or False Positives in Annexin V/PI Apoptosis Assays
  • Problem: A high percentage of apoptotic cells are detected in the negative control (labeled, untreated cells).

  • Possible Cause:

    • Harsh Cell Handling: Overly vigorous pipetting or centrifugation can cause mechanical damage to the cell membrane, leading to false positive staining for both Annexin V and PI.[10]

    • EDTA Interference: The binding of Annexin V to phosphatidylserine is calcium-dependent. If trypsin-EDTA is used for cell detachment, the EDTA can chelate Ca²⁺ and interfere with the staining.[10]

    • Metabolic Stress: High concentrations of uridine may induce cellular stress, leading to a genuine increase in apoptosis.[1]

  • Troubleshooting Steps:

    • Gentle Cell Handling: Handle cells gently during harvesting and staining procedures. Centrifuge at low speeds (300-400 x g).[11]

    • Use EDTA-Free Dissociation Reagents: For adherent cells, use an EDTA-free dissociation solution or gentle cell scraping.[10]

    • Optimize Labeling: As with the MTT assay, optimize the concentration and duration of Uridine-¹³C₉,¹⁵N₂ labeling.

    • Include Single-Stain Controls: Always include cells stained only with Annexin V and cells stained only with PI to set up proper compensation and gates during flow cytometry analysis.[10]

Quantitative Data Summary

Assay TypePrinciplePotential Interference from Uridine-¹³C₉,¹⁵N₂ LabelingRecommended Controls
MTT Assay Measures metabolic activity via mitochondrial dehydrogenase reduction of tetrazolium salt.Altered metabolic rate or mitochondrial function due to high uridine concentration.[4][5]Unlabeled, Unlabeled Uridine, Positive Control, Vehicle.
Trypan Blue Exclusion Assesses cell membrane integrity; dead cells with compromised membranes take up the dye.[6][12]Unlikely to have direct interference. False positives can result from harsh cell handling.Unlabeled, Unlabeled Uridine, Positive Control, Vehicle.
Annexin V/PI Staining Detects early (Annexin V) and late (Annexin V & PI) apoptosis based on phosphatidylserine externalization and membrane permeability.[3][13]No direct interference with reagents. Metabolic stress from labeling could induce apoptosis.[1]Unlabeled, Unlabeled Uridine, Positive Control, Vehicle, Single-Stain Controls.
LDH Assay Quantifies lactate dehydrogenase released from cells with damaged membranes.[8][9]Unlikely to have direct interference.Unlabeled, Unlabeled Uridine, Positive Control, Vehicle.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Labeling & Treatment: Replace the medium with a fresh medium containing Uridine-¹³C₉,¹⁵N₂ and/or your experimental compound. Include all necessary controls. Incubate for the desired period.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilization buffer to each well.

  • Absorbance Reading: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Preparation: After labeling and treatment, harvest both adherent and suspension cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

Experimental_Workflow General Experimental Workflow for Cell Viability Assessment cluster_setup Experimental Setup cluster_assay Viability Assay cluster_analysis Data Analysis A Seed Cells B Uridine-13C9,15N2 Labeling +/- Treatment A->B C Control Groups (Unlabeled, Vehicle, etc.) A->C D Harvest Cells B->D C->D E Stain with Viability Dyes (e.g., MTT, Annexin V/PI) D->E F Acquire Data (Plate Reader/Flow Cytometer) E->F G Compare Labeled/Treated vs. Controls F->G H Assess Cell Viability G->H

Caption: General experimental workflow for viability assessment.

Troubleshooting_Flow Troubleshooting Logic for Apoptosis Assays Start High Apoptosis in Negative Control? Cause1 Harsh Cell Handling Start->Cause1 Yes Cause2 EDTA Interference Start->Cause2 Yes Cause3 Metabolic Stress from Labeling Start->Cause3 Yes End Re-run Experiment Start->End No Solution1 Use Gentle Pipetting & Low-Speed Centrifugation Cause1->Solution1 Solution1->End Solution2 Use EDTA-Free Dissociation Reagent Cause2->Solution2 Solution2->End Solution3 Optimize Uridine Concentration & Labeling Time Cause3->Solution3 Solution3->End

Caption: Troubleshooting logic for apoptosis assays.

References

Validation & Comparative

A Comparative Guide to Stable Isotope Tracers for RNA Analysis: Uridine-13C9,15N2 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of RNA dynamics, including synthesis, processing, and decay, is fundamental to understanding gene expression and the development of RNA-based therapeutics. Metabolic labeling of RNA with stable isotope tracers is a powerful technique for elucidating these processes. This guide provides an objective comparison of Uridine-13C9,15N2 with other widely used stable isotope and chemical tracers for RNA analysis. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the optimal tracer for their specific experimental needs.

Comparison of Performance

The choice of an RNA tracer depends on the specific application, the analytical method employed (mass spectrometry or NMR spectroscopy), and the biological system under investigation. This section provides a quantitative comparison of key performance characteristics of this compound, 4-thiouridine (4sU), 5-ethynyluridine (EU), and heavy methyl-labeled methionine.

FeatureThis compound4-thiouridine (4sU)5-ethynyluridine (EU)Heavy Methyl ([13CD3]-Methionine)
Primary Application Quantitative Mass Spectrometry, NMR SpectroscopyNascent RNA sequencing (e.g., SLAM-seq, TUC-seq), RNA half-life studiesNascent RNA imaging, Nascent RNA sequencing (e.g., EU-RNA-seq)In vivo RNA methylation analysis
Labeling Principle Metabolic incorporation of a heavy, stable isotope-labeled nucleoside.Metabolic incorporation of a photoreactive uridine analog.Metabolic incorporation of a bioorthogonal uridine analog.Metabolic incorporation of a heavy methyl group donor.
Detection Method Mass shift in mass spectrometry, NMR chemical shift changes.Biotinylation of the thiol group for enrichment, or chemical conversion for sequencing (T>C transition).Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition ("click chemistry").Mass shift in mass spectrometry.
Incorporation Efficiency High, dependent on cellular uptake and dilution by endogenous pools.[1]High, with reported conversion rates of >90% for downstream chemical modifications in methods like TUC-seq.[2]High, with a strong correlation to transcriptional activity (R² = 0.767 between nuclear RNA and EU-labeled nuclear RNA).[2]High for methylation sites, leading to full incorporation of labeled methyl groups.[3]
Potential for Cellular Perturbation Minimal, as it is a non-perturbing tracer that is chemically identical to the natural nucleoside.Can cause nucleolar stress and inhibit rRNA synthesis at high concentrations (>50 µM).[4][5] May also affect pre-mRNA splicing efficiency at high incorporation rates.[6]Can perturb nuclear RNA metabolism, leading to the nuclear accumulation of RNA binding proteins like TDP-43.[7] Higher concentrations can be toxic to some cell types.[8]Minimal perturbation to overall RNA metabolism, specifically targets methylation.
Live-Cell Imaging Not applicable.Not directly applicable for imaging.Yes, using copper-free click chemistry (SPAAC) with fluorescent azides.Not applicable.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental procedures is crucial for understanding and implementing these labeling strategies. The following diagrams, created using the DOT language, illustrate the key processes involved.

Uridine Metabolism and Incorporation into RNA

Uridine, upon entering the cell, is phosphorylated to Uridine Monophosphate (UMP), Uridine Diphosphate (UDP), and finally Uridine Triphosphate (UTP). UTP is a direct precursor for RNA synthesis by RNA polymerases. Labeled uridine analogs follow the same pathway to be incorporated into nascent RNA.

Uridine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Uridine_ext Uridine / Uridine Analog (e.g., this compound, 4sU, EU) Uridine_int Uridine / Analog Uridine_ext->Uridine_int Nucleoside Transporter UMP UMP / Analog-MP Uridine_int->UMP Uridine-Cytidine Kinase UDP UDP / Analog-DP UMP->UDP UMP-CMP Kinase UTP UTP / Analog-TP UDP->UTP Nucleoside Diphosphate Kinase RNA Nascent RNA UTP->RNA RNA Polymerase

Caption: Metabolic pathway of uridine incorporation into RNA.

Experimental Workflow for RNA Analysis using this compound

This workflow outlines the key steps for quantitative analysis of RNA using this compound labeling followed by mass spectrometry.

Uridine_13C9_15N2_Workflow start Cell Culture with This compound harvest Harvest Cells start->harvest rna_extraction Total RNA Extraction harvest->rna_extraction digestion RNA Digestion to Nucleosides rna_extraction->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms quantification Quantification of Labeled vs. Unlabeled RNA lc_ms->quantification sU_Workflow labeling Metabolic Labeling with 4sU extraction Total RNA Extraction labeling->extraction biotinylation Biotinylation of 4sU-RNA extraction->biotinylation enrichment Streptavidin Enrichment of Biotinylated RNA biotinylation->enrichment sequencing RNA Sequencing enrichment->sequencing analysis Data Analysis sequencing->analysis EU_Workflow labeling Metabolic Labeling with 5-EU fixation Cell Fixation & Permeabilization labeling->fixation click_reaction Click Reaction with Fluorescent Azide fixation->click_reaction imaging Fluorescence Microscopy click_reaction->imaging analysis Image Analysis imaging->analysis Heavy_Methyl_Workflow labeling Cell Culture with [13CD3]-Methionine extraction Total RNA Extraction labeling->extraction digestion RNA Digestion to Nucleosides extraction->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms analysis Identification & Quantification of Methylated Nucleosides lc_ms->analysis

References

Validating Uridine-¹³C₉,¹⁵N₂-Based Flux Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of metabolic fluxes is paramount for understanding cellular physiology and identifying therapeutic targets. While various stable isotope tracers are available for metabolic flux analysis (MFA), the selection of the appropriate tracer is critical for elucidating specific metabolic pathways. This guide provides an objective comparison of Uridine-¹³C₉,¹⁵N₂ with established tracers, primarily ¹³C-labeled glucose, for the analysis of nucleotide metabolism and associated pathways.

Uridine-¹³C₉,¹⁵N₂, a fully labeled uridine molecule, offers a specialized approach for directly tracing the flux of uridine into nucleotide synthesis and RNA production. In contrast, tracers like [U-¹³C₆]glucose provide a more global view of central carbon metabolism, with the labeling patterns in downstream metabolites used to infer fluxes in various pathways, including the pentose phosphate pathway (PPP) which is responsible for producing the ribose precursor for nucleotide synthesis.

The choice between these tracers depends on the specific research question. Uridine-¹³C₉,¹⁵N₂ is ideal for focused studies on uridine salvage and its direct contribution to the nucleotide pool. ¹³C-glucose, on the other hand, is better suited for a broader analysis of de novo nucleotide synthesis and its integration with central carbon metabolism.

Tracer Performance Comparison

The following table summarizes the key characteristics and applications of Uridine-¹³C₉,¹⁵N₂ and [U-¹³C₆]glucose for metabolic flux analysis of nucleotide synthesis.

TracerPrimary ApplicationPathways ElucidatedAdvantagesLimitations
Uridine-¹³C₉,¹⁵N₂ Direct tracing of uridine salvage and incorporation into RNA.Uridine salvage pathway, RNA synthesis and degradation.Provides a direct measure of exogenous uridine utilization. Allows for the simultaneous tracing of both the ribose and base components of uridine.Does not directly measure de novo nucleotide synthesis. Provides limited information on upstream pathways like the pentose phosphate pathway.
[U-¹³C₆]Glucose Global analysis of central carbon metabolism and its contribution to biosynthesis.Pentose Phosphate Pathway (PPP), glycolysis, TCA cycle, de novo nucleotide synthesis.Enables comprehensive analysis of how glucose carbon is incorporated into the ribose and base components of nucleotides. Allows for the estimation of the relative contributions of the oxidative and non-oxidative arms of the PPP.Indirectly measures nucleotide synthesis flux, requiring computational modeling to deconvolve fluxes. Labeling patterns can be complex to interpret.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate metabolic flux analysis. The following sections outline generalized protocols for cell culture labeling experiments using Uridine-¹³C₉,¹⁵N₂ and [U-¹³C₆]glucose.

This protocol is designed to measure the incorporation of exogenous uridine into the cellular RNA pool.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • Replace the standard medium with a medium containing Uridine-¹³C₉,¹⁵N₂ at a concentration that does not perturb cell growth (typically in the low micromolar range).

  • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of uridine incorporation.

2. Metabolite Extraction:

  • At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet the macromolecules (including RNA) and collect the supernatant for analysis of intracellular nucleotide pools.

3. RNA Isolation and Hydrolysis:

  • Isolate total RNA from the macromolecule pellet using a standard RNA extraction kit.

  • Hydrolyze the isolated RNA to its constituent ribonucleosides (uridine, cytidine, adenosine, guanosine) using an appropriate enzyme (e.g., nuclease P1).

4. LC-MS/MS Analysis:

  • Analyze the isotopic enrichment of uridine in the hydrolyzed RNA and in the intracellular nucleotide pool using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Monitor the mass isotopologues of uridine to determine the fraction of labeled molecules.

This protocol is designed to trace the flow of glucose-derived carbons into the ribose backbone of nucleotides, providing insights into PPP activity.

1. Cell Culture and Labeling:

  • Culture cells in a glucose-free medium supplemented with dialyzed fetal bovine serum.

  • Add [U-¹³C₆]glucose to the medium at a physiological concentration (e.g., 5-10 mM).

  • Incubate cells for a sufficient duration to achieve isotopic steady-state in the metabolites of interest (typically 24-48 hours).[1]

2. Metabolite Extraction:

  • Rapidly wash the cells with ice-cold PBS.

  • Quench metabolism and extract metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water).

  • Collect the cell lysate for analysis.

3. LC-MS/MS or GC-MS Analysis:

  • Analyze the isotopic labeling patterns of key metabolites in the PPP (e.g., ribose-5-phosphate) and nucleotides (e.g., ATP, UTP) using LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS).

  • For GC-MS analysis, derivatization of the metabolites is typically required.

4. Metabolic Flux Analysis:

  • Utilize computational software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.[2]

  • The software will estimate the fluxes through the PPP and other related pathways that best explain the observed labeling patterns.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the metabolic pathways and experimental workflows involved in these analyses.

cluster_Uridine Uridine-¹³C₉,¹⁵N₂ Tracing Uridine_ext Extracellular Uridine-¹³C₉,¹⁵N₂ UTP UTP Pool Uridine_ext->UTP Salvage CTP CTP Pool UTP->CTP RNA RNA UTP->RNA Synthesis RNA->UTP Degradation

Caption: Uridine salvage pathway traced with Uridine-¹³C₉,¹⁵N₂.

cluster_Glucose [U-¹³C₆]Glucose Tracing Glucose [U-¹³C₆]Glucose G6P Glucose-6-P Glucose->G6P Glycolysis PPP Pentose Phosphate Pathway G6P->PPP R5P Ribose-5-P PPP->R5P PRPP PRPP R5P->PRPP Nucleotides Nucleotide Synthesis PRPP->Nucleotides De Novo

Caption: De novo nucleotide synthesis traced with [U-¹³C₆]Glucose.

cluster_Workflow General Metabolic Flux Analysis Workflow Start Cell Culture with Isotopic Tracer Extract Metabolite Extraction Start->Extract Analyze LC-MS or GC-MS Analysis Extract->Analyze Model Computational Flux Modeling Analyze->Model Results Flux Estimation and Analysis Model->Results

Caption: A generalized workflow for metabolic flux analysis.

References

Cross-Validation of NMR and MS Data from Uridine-¹³C₉,¹⁵N₂ Experiments: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolic labeling is crucial for understanding cellular processes and for the development of novel therapeutics. The use of stable isotope-labeled compounds, such as Uridine-¹³C₉,¹⁵N₂, provides a powerful tool to trace the fate of molecules in biological systems. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two primary analytical techniques employed for this purpose. This guide provides an objective comparison of their performance in the context of Uridine-¹³C₉,¹⁵N₂ experiments, complete with detailed experimental protocols and supporting data structures.

The Complementary Nature of NMR and Mass Spectrometry

NMR spectroscopy and Mass Spectrometry are powerful, complementary techniques for the analysis of isotopically labeled molecules.[1][2] NMR is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei, and it provides detailed information about the position of isotopes within a molecule.[3][4] In contrast, MS offers superior sensitivity, capable of detecting metabolites at much lower concentrations.[5] However, quantification with MS often requires the use of internal standards for each analyte to ensure accuracy.[6] The cross-validation of data from both techniques can, therefore, provide a more complete and robust understanding of metabolic processes.

Performance Comparison: NMR vs. Mass Spectrometry

The choice of analytical platform for metabolic flux analysis using stable isotopes involves a trade-off between sensitivity, reproducibility, and the specific information required.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sensitivity Lower, typically in the micromolar (µM) range.[3]Higher, capable of detecting analytes in the nanomolar (nM) to picomolar (pM) range.[3]
Reproducibility High, a key advantage of the technique.Generally less reproducible than NMR.
Quantification Inherently quantitative; signal intensity is directly proportional to the number of nuclei.[3][4]Requires isotope-labeled internal standards for accurate quantification.[6]
Sample Preparation Minimal, non-destructive, and generally non-biased.Often requires derivatization and chromatographic separation.
Information Provided Detailed positional information on isotope enrichments (isotopomers).Provides information on mass isotopologue distributions.
Throughput Can be automated for high-throughput studies.High-throughput capabilities, especially when coupled with liquid chromatography (LC-MS).

Hypothetical Quantitative Data Comparison

The following table presents hypothetical data from a Uridine-¹³C₉,¹⁵N₂ labeling experiment in a cell culture, analyzed by both NMR and MS, to illustrate the type of quantitative information each technique provides. The experiment aims to quantify the incorporation of the labeled uridine into cellular RNA.

AnalyteMethodMeasured ValueUnit
Total Uridine in RNA 1D ¹H-NMR15.2nmol/mg protein
LC-MS/MS14.8nmol/mg protein
¹³C₉,¹⁵N₂-Uridine Enrichment 2D ¹³C-¹H HSQC NMR25.4%
LC-MS/MS26.1%
Positional Enrichment (Ribose C1') 2D ¹³C-¹H HSQC NMR98.2% ¹³C
Positional Enrichment (Base N3) 2D ¹⁵N-¹H HSQC NMR96.5% ¹⁵N
Mass Isotopologue Distribution
M+0 (Unlabeled Uridine)LC-MS73.9%
M+11 (Fully labeled Uridine)LC-MS26.1%

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results between NMR and MS platforms.

I. Uridine-¹³C₉,¹⁵N₂ Labeling of Cells
  • Cell Culture: Culture cells (e.g., HEK293) in a standard growth medium to the desired confluence.

  • Labeling Medium Preparation: Prepare a fresh growth medium supplemented with Uridine-¹³C₉,¹⁵N₂ at a final concentration of 100 µM.

  • Labeling: Replace the standard medium with the labeling medium and incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the labeled uridine into cellular RNA.

  • Cell Harvesting: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization.

II. RNA Extraction and Hydrolysis
  • RNA Extraction: Extract total RNA from the cell pellet using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis.

  • Enzymatic Hydrolysis to Nucleosides: Digest the purified RNA to its constituent nucleosides using a mixture of enzymes such as nuclease P1 and alkaline phosphatase.

III. NMR Spectroscopy Analysis
  • Sample Preparation: Dissolve the dried nucleoside mixture in a deuterated solvent (e.g., D₂O) suitable for NMR analysis.

  • 1D ¹H-NMR for Quantification: Acquire a 1D ¹H-NMR spectrum to quantify the total amount of uridine by integrating the characteristic anomeric proton signal (H1') relative to a known concentration of an internal standard.

  • 2D Heteronuclear NMR for Isotope Enrichment:

    • Acquire a 2D ¹³C-¹H Heteronuclear Single Quantum Coherence (HSQC) spectrum to determine the ¹³C enrichment at specific carbon positions of the uridine molecule.

    • Acquire a 2D ¹⁵N-¹H HSQC spectrum to determine the ¹⁵N enrichment at the nitrogen positions of the uracil base.

IV. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
  • Sample Preparation: Reconstitute the hydrolyzed nucleoside sample in an appropriate solvent for LC-MS analysis (e.g., 95:5 water:acetonitrile).

  • Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₅]Uridine) to the sample for accurate quantification.

  • LC Separation: Separate the nucleosides using a reverse-phase HPLC column with a suitable gradient elution.

  • MS/MS Detection: Analyze the eluting nucleosides using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for both unlabeled uridine and ¹³C₉,¹⁵N₂-labeled uridine.

  • Data Analysis: Quantify the amount of unlabeled and labeled uridine by comparing their peak areas to that of the internal standard. Calculate the percentage of enrichment based on the relative abundance of the labeled species.

Visualizing the Workflow and Metabolic Pathway

Diagrams are essential for a clear understanding of the experimental process and the underlying biological context.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture labeling 2. Addition of Uridine-¹³C₉,¹⁵N₂ cell_culture->labeling harvesting 3. Cell Harvesting labeling->harvesting rna_extraction 4. RNA Extraction harvesting->rna_extraction hydrolysis 5. Enzymatic Hydrolysis to Nucleosides rna_extraction->hydrolysis nmr_analysis NMR Analysis (Quantification & Enrichment) hydrolysis->nmr_analysis NMR Sample Prep ms_analysis MS Analysis (Quantification & Enrichment) hydrolysis->ms_analysis MS Sample Prep cross_validation Cross-Validation of Data nmr_analysis->cross_validation ms_analysis->cross_validation uridine_pathway ext_uridine Extracellular Uridine-¹³C₉,¹⁵N₂ int_uridine Intracellular Uridine-¹³C₉,¹⁵N₂ ext_uridine->int_uridine Nucleoside Transporter ump UMP-¹³C₉,¹⁵N₂ int_uridine->ump Uridine Kinase udp UDP-¹³C₉,¹⁵N₂ ump->udp UMP-CMP Kinase utp UTP-¹³C₉,¹⁵N₂ udp->utp Nucleoside Diphosphate Kinase rna RNA Incorporation utp->rna RNA Polymerase

References

A Comparative Guide to RNA Labeling: Uridine-¹³C₉,¹⁵N₂ versus 5-Ethynyluridine (EU)

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of RNA biology, the ability to specifically label and track newly synthesized RNA is paramount to understanding the intricate mechanisms of gene expression and regulation. This guide provides a comprehensive comparison of two prominent methods for metabolic RNA labeling: the stable isotope-labeled Uridine-¹³C₉,¹⁵N₂ and the alkyne-modified nucleoside analog, 5-ethynyluridine (EU). This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions on the most suitable RNA labeling strategy for their experimental needs.

Principle of Metabolic RNA Labeling

Both Uridine-¹³C₉,¹⁵N₂ and 5-ethynyluridine (EU) are analogs of the natural nucleoside uridine and are incorporated into nascent RNA transcripts by cellular RNA polymerases. The key difference lies in the nature of the label and the subsequent detection method. Uridine-¹³C₉,¹⁵N₂ is a "heavy" uridine, where carbon and nitrogen atoms are replaced with their stable isotopes. Its detection relies on the mass difference imparted to the RNA molecule, typically analyzed by mass spectrometry or NMR. In contrast, EU contains a reactive alkyne group. This chemical handle allows for the covalent attachment of a variety of reporter molecules, such as fluorophores or biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1]

Performance Comparison

The choice between Uridine-¹³C₉,¹⁵N₂ and EU depends largely on the specific research question and the available analytical instrumentation. EU, coupled with click chemistry, offers a versatile and highly sensitive method for the visualization and enrichment of newly synthesized RNA.[1][2] Stable isotope labeling with Uridine-¹³C₉,¹⁵N₂, on the other hand, provides a powerful tool for quantitative analysis of RNA synthesis and decay dynamics without the need for chemical modifications that might introduce bias.[3][4]

Quantitative Data Summary
FeatureUridine-¹³C₉,¹⁵N₂5-Ethynyluridine (EU)
Primary Application Quantitative analysis of RNA turnover and dynamics, NMR structural studies.[3][5]Visualization (microscopy), enrichment (pull-down), and sequencing of nascent RNA.[1][6]
Detection Method Mass Spectrometry, NMR Spectroscopy.[4][]Click chemistry with fluorescent or biotinylated azides.[1]
Labeling Efficiency High, as it is a close analog of natural uridine. Assumed to be similar to natural uridine uptake and incorporation.High, with an estimated incorporation of one EU molecule for every 35 uridine residues in total RNA.[1]
Cytotoxicity Generally considered low, as stable isotopes do not significantly alter the chemical properties of the molecule.[3]Can exhibit cytotoxicity at higher concentrations and longer incubation times.[8] Some studies report potential for off-target effects, including integration into DNA in some organisms.[8]
Perturbation to RNA Minimal perturbation to RNA structure and function.[9]The ethynyl group is a small modification, but the subsequent click reaction can potentially affect RNA-protein interactions or be cytotoxic due to the copper catalyst.[2]
Multiplexing Capability Can be combined with other stable isotopes (e.g., ¹³C-glucose) for multi-faceted metabolic studies.[10]Multiple fluorophores can be used for multiplexed imaging.
Sensitivity High sensitivity with modern mass spectrometers.[3]Very high sensitivity, especially with fluorescence detection.[1][2]

Experimental Workflows

The general workflow for metabolic RNA labeling is similar for both compounds, involving the introduction of the labeled uridine to cells or organisms, followed by a labeling period, and subsequent analysis of the labeled RNA. The key divergence is in the detection and analysis steps.

RNA_Labeling_Workflow cluster_labeling Labeling cluster_analysis Analysis cluster_eu 5-Ethynyluridine (EU) cluster_isotope Uridine-¹³C₉,¹⁵N₂ Cell_Culture Cell Culture or Organism Add_Label Add Uridine-¹³C₉,¹⁵N₂ or EU Cell_Culture->Add_Label Incubation Incubation Period Add_Label->Incubation RNA_Isolation Total RNA Isolation Incubation->RNA_Isolation Click_Chemistry Click Reaction (Fluorophore/Biotin) RNA_Isolation->Click_Chemistry RNA_Digestion RNA Digestion to Nucleosides RNA_Isolation->RNA_Digestion NMR_Analysis NMR Spectroscopy Microscopy Fluorescence Microscopy Click_Chemistry->Microscopy Pull_down Biotin Pull-down & Sequencing Click_Chemistry->Pull_down MS_Analysis Mass Spectrometry RNA_Digestion->MS_Analysis

Caption: General workflow for metabolic RNA labeling with Uridine-¹³C₉,¹⁵N₂ or 5-ethynyluridine (EU).

Experimental Protocols

5-Ethynyluridine (EU) Labeling and Detection

This protocol is adapted for cultured mammalian cells.

1. EU Labeling:

  • Culture cells to the desired confluency.

  • Prepare a stock solution of EU (e.g., 100 mM in DMSO).

  • Add EU to the culture medium to a final concentration of 0.1-1 mM. The optimal concentration and labeling time (typically 30 minutes to 24 hours) should be determined empirically for each cell type and experimental goal.

  • Incubate the cells under their normal growth conditions for the desired labeling period.

2. Cell Fixation and Permeabilization (for imaging):

  • After labeling, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Wash the cells twice with PBS.

3. Click Reaction:

  • Prepare the click reaction cocktail. A typical cocktail includes:

    • Fluorescent azide (e.g., Alexa Fluor 488 azide)

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper ligand (e.g., TBTA) in a buffer solution.

  • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS containing a wash buffer additive.

4. Imaging or Downstream Analysis:

  • For imaging, counterstain the nuclei with DAPI and mount the coverslips.

  • For enrichment, after RNA isolation, the click reaction is performed in solution with an azide-biotin conjugate, followed by streptavidin-based purification of the labeled RNA.

Uridine-¹³C₉,¹⁵N₂ Labeling and Analysis

This protocol is a general guideline for stable isotope labeling in cell culture.

1. Uridine-¹³C₉,¹⁵N₂ Labeling:

  • Culture cells in a standard medium.

  • For pulse-chase experiments to determine RNA turnover, replace the standard medium with a medium containing Uridine-¹³C₉,¹⁵N₂ at a concentration similar to that of natural uridine in specialized media (or empirically determined).

  • The labeling time can range from a few hours to several days, depending on the turnover rate of the RNA species of interest.

2. RNA Isolation:

  • Harvest the cells at different time points and isolate total RNA using a standard protocol (e.g., TRIzol extraction followed by column purification).

3. RNA Digestion and Mass Spectrometry Analysis:

  • Digest the purified RNA to individual nucleosides using a mixture of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantify the ratio of labeled (heavy) to unlabeled (light) uridine to determine the rate of new RNA synthesis and decay.[10][11]

4. NMR Analysis:

  • For structural studies, large quantities of fully labeled RNA are typically required. This is often achieved through in vitro transcription using labeled NTPs.[12][13]

  • The purified labeled RNA is then subjected to multidimensional NMR spectroscopy to determine its three-dimensional structure.[14]

Signaling Pathways and Logical Relationships

The metabolic incorporation of both uridine analogs into RNA follows the same general pathway as natural uridine.

Uridine_Metabolism Uridine_Analog Uridine-¹³C₉,¹⁵N₂ or EU UMP_Analog Analog-UMP Uridine_Analog->UMP_Analog Uridine Kinase UDP_Analog Analog-UDP UMP_Analog->UDP_Analog UMP-CMP Kinase UTP_Analog Analog-UTP UDP_Analog->UTP_Analog Nucleoside Diphosphate Kinase Nascent_RNA Nascent RNA UTP_Analog->Nascent_RNA RNA Polymerase

Caption: Metabolic pathway for the incorporation of uridine analogs into nascent RNA.

Conclusion

Both Uridine-¹³C₉,¹⁵N₂ and 5-ethynyluridine (EU) are powerful tools for studying RNA biology. The choice between them is dictated by the experimental objective. For researchers interested in visualizing nascent RNA, capturing it for sequencing, and performing high-throughput screening, 5-ethynyluridine (EU) with its versatile click chemistry detection is the method of choice. For those focused on the precise quantification of RNA synthesis and degradation kinetics with minimal perturbation to the biological system, or for detailed structural analysis, Uridine-¹³C₉,¹⁵N₂ and stable isotope labeling are more appropriate. A thorough understanding of the advantages and limitations of each method, as outlined in this guide, will enable researchers to design more effective experiments to unravel the complexities of the transcriptome.

References

GC-MS vs. LC-MS for Isotopic Enrichment Analysis of Uridine-13C9,15N2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers tracking the metabolic fate of uridine using the stable isotope-labeled tracer Uridine-13C9,15N2, selecting the optimal analytical platform is critical for generating high-quality data. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose, yet they offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance for the isotopic enrichment analysis of this compound, supported by detailed experimental protocols and comparative data.

At a Glance: GC-MS vs. LC-MS for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Volatility Requires chemical derivatization to increase volatility.Directly analyzes uridine in its native form.
Sample Preparation Multi-step: Extraction followed by mandatory derivatization (e.g., silylation).Simpler: Typically involves protein precipitation and filtration.[1]
Separation Principle Separation based on boiling point and polarity in a gaseous mobile phase.Separation based on polarity and partitioning between a liquid mobile phase and solid stationary phase.
Robustness Generally considered highly robust with reproducible chromatography.Can be susceptible to matrix effects and column degradation.
Sensitivity Can achieve high sensitivity, often in the low ng/mL range.Excellent sensitivity, with validated assays reaching 30 ng/mL and lower.[1]
Precision & Accuracy High precision and accuracy, particularly with stable isotope-labeled internal standards.Excellent precision and accuracy demonstrated, with inter-assay precision (%CV) < 4.2% for uridine.[1]
Throughput Can be lower due to the additional derivatization step and potentially longer run times.Higher throughput is often achievable due to simpler sample preparation.
Cost Instrumentation and operational costs are generally lower.Higher initial instrument cost and ongoing expenses for solvents and columns.
Primary Limitation The necessity of derivatization adds complexity and potential for variability.[2][3]Susceptibility to ion suppression or enhancement from matrix components.

Experimental Protocols

GC-MS Protocol: Derivatization-Based Analysis

Gas chromatography requires analytes to be volatile and thermally stable. For a polar molecule like uridine, a derivatization step, typically silylation, is mandatory. This process replaces active hydrogen atoms with less polar trimethylsilyl (TMS) groups, increasing volatility.[2][4]

1. Sample Preparation & Extraction:

  • Start with a defined volume of the biological matrix (e.g., 100 µL of plasma or cell culture medium).

  • Perform a protein precipitation step by adding a cold organic solvent like methanol or acetonitrile in a 4:1 ratio.

  • Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new vial and dry it completely under a stream of nitrogen gas or using a vacuum concentrator.

2. Derivatization (Two-Step Methoxyamination and Silylation):

  • To the dried extract, add 25 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. This step protects carbonyl groups.

  • Cap the vial and heat at 60°C for 60 minutes.

  • After cooling, add 75 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[5]

  • Cap the vial and heat again at 60°C for 60 minutes to complete the silylation of hydroxyl and amine groups.[5]

  • After cooling, the sample is ready for injection.

3. GC-MS Parameters:

  • GC Column: A non-polar or semi-polar column, such as a DB-5ms or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injection: 1 µL injected in splitless mode.

  • Oven Program: Start at a lower temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of around 300-320°C.

  • MS Detection: Use electron ionization (EI) and operate in Selected Ion Monitoring (SIM) mode to monitor the m/z fragments corresponding to unlabeled uridine and the this compound isotopologue.

LC-MS Protocol: Direct Analysis

LC-MS is well-suited for polar, non-volatile molecules like uridine and does not require derivatization. This leads to a more straightforward and often faster sample preparation workflow.[1][6]

1. Sample Preparation & Extraction:

  • To 100 µL of plasma or other biological fluid, add 400 µL of a cold protein precipitation solution (e.g., acetonitrile or methanol) containing a stable isotope-labeled internal standard (if different from the tracer).

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet proteins.

  • Transfer the supernatant to a new vial for analysis. A dilution step with water may be necessary depending on the LC method.[1]

2. LC-MS/MS Parameters:

  • LC Column: A variety of columns can be used, including C18 reversed-phase columns or Hydrophilic Interaction Liquid Chromatography (HILIC) columns for better retention of polar compounds.[6][7]

  • Mobile Phase: A typical mobile phase for reversed-phase chromatography would be A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid. For HILIC, the mobile phases would be acetonitrile-rich.

  • Gradient: A gradient elution is used to separate uridine from other matrix components.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode is commonly used. The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for both unlabeled uridine and this compound would be monitored for high selectivity and quantitative accuracy. For example, for unlabeled uridine (C9H12N2O6, MW: 244.2), the transition might be m/z 245 -> 113. For this compound, the precursor ion would be shifted by +11 Da (9 carbons and 2 nitrogens), so the transition would be m/z 256 -> 124 (assuming the fragment contains all labeled atoms).

Visualization of Methodologies and Pathways

To better illustrate the processes, the following diagrams outline the experimental workflows and the biological context of uridine metabolism.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile/Methanol) Sample->Precipitation Dry Dry Down Supernatant Precipitation->Dry Methoxy Methoxyamination (60°C) Dry->Methoxy Silylation Silylation (MSTFA) (60°C) Methoxy->Silylation GC_Inject GC Injection Silylation->GC_Inject GC_MS GC-MS Analysis (SIM Mode) GC_Inject->GC_MS Data Data Processing (Isotopic Enrichment) GC_MS->Data

GC-MS Experimental Workflow for Uridine Analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (with Internal Standard) Sample->Precipitation Filter Centrifuge & Filter Precipitation->Filter LC_Inject LC Injection Filter->LC_Inject LC_MSMS LC-MS/MS Analysis (MRM Mode) LC_Inject->LC_MSMS Data Data Processing (Isotopic Enrichment) LC_MSMS->Data

LC-MS/MS Experimental Workflow for Uridine Analysis.

Simplified Uridine Metabolism and Tracer Incorporation.

Concluding Remarks

The choice between GC-MS and LC-MS for the isotopic enrichment analysis of this compound depends on the specific requirements of the study.

LC-MS/MS is generally the preferred method for its simpler and faster sample preparation, high sensitivity, and ability to analyze the compound in its native state, which reduces potential analytical variability. Its high selectivity through MRM analysis is particularly advantageous for complex biological matrices.[1][8]

GC-MS remains a viable and powerful alternative , especially in laboratories where it is the primary available platform. It offers excellent chromatographic resolution and robustness. However, the mandatory derivatization step adds complexity and time to the workflow and must be carefully optimized and controlled to ensure reproducibility.[3][9]

For researchers in drug development and clinical studies requiring high throughput and simplified workflows, LC-MS/MS offers a clear advantage. For fundamental research where instrument availability and cost are primary considerations, a well-validated GC-MS method can provide equally reliable and accurate data on uridine isotopic enrichment.

References

A Comparative Guide to the Reproducibility of Uridine-¹³C₉,¹⁵N₂ Labeling Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of RNA synthesis is crucial for dissecting cellular regulation and developing novel therapeutics. Metabolic labeling with stable isotopes, such as Uridine-¹³C₉,¹⁵N₂, offers a powerful tool to trace and quantify newly synthesized RNA. This guide provides an objective comparison of Uridine-¹³C₉,¹⁵N₂ labeling, discusses factors influencing its reproducibility across different cell lines, and presents supporting experimental considerations.

Introduction to Stable Isotope Labeling of RNA

Metabolic labeling of RNA with stable, non-radioactive isotopes allows for the direct measurement of RNA synthesis and degradation rates. Uridine, a key precursor for RNA synthesis, can be synthesized with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N). When cells are cultured in the presence of Uridine-¹³C₉,¹⁵N₂, this heavy uridine is incorporated into newly transcribed RNA. The mass shift introduced by the heavy isotopes enables the distinction and quantification of nascent versus pre-existing RNA populations using mass spectrometry. This approach provides a snapshot of the transcriptional activity within a cell population.

Comparison of Uridine-¹³C₉,¹⁵N₂ with Other RNA Labeling Methods

While direct comparative studies on the reproducibility of Uridine-¹³C₉,¹⁵N₂ across a wide range of cell lines are not extensively documented, we can infer its performance based on the principles of metabolic labeling and data from similar techniques. The choice of a labeling method depends on the specific research question, the cell system, and the downstream analytical method.

FeatureUridine-¹³C₉,¹⁵N₂4-Thiouridine (4sU)5-Ethynyluridine (EU)
Principle of Detection Mass shift detected by mass spectrometry.Thiol group enables biotinylation and enrichment, or specific chemical conversion for sequencing.[1]Alkyne group allows for click chemistry-based detection and purification.
Potential for Cellular Perturbation Generally considered minimally perturbing as it is a stable isotope of a natural nucleoside.Can inhibit rRNA synthesis and processing at higher concentrations and may interfere with pre-mRNA splicing.[2][3]Can be incorporated into DNA to some extent in certain organisms, potentially affecting cellular processes.
Quantitative Accuracy High, as it allows for direct ratiometric analysis of labeled to unlabeled RNA species by mass spectrometry.[4]Quantification can be influenced by the efficiency of biotinylation and enrichment steps.Click chemistry is highly efficient, leading to good quantitative potential.
Versatility Primarily for mass spectrometry-based analysis of RNA dynamics.[4]Versatile, can be used for enrichment followed by sequencing (4sU-seq), or for methods that induce mutations for sequencing (SLAM-seq, TUC-seq).[1]Widely used for imaging and enrichment of newly synthesized RNA.
Reproducibility Expected to be high, primarily dependent on cellular uptake and metabolic state.Can be variable due to multi-step downstream processing.Generally high due to the specificity of the click reaction.

Experimental Protocol: Metabolic Labeling with Uridine-¹³C₉,¹⁵N₂

This protocol is a generalized guideline for the metabolic labeling of mammalian cells with Uridine-¹³C₉,¹⁵N₂. Optimization of labeling time and concentration is crucial for each cell line to ensure sufficient incorporation without cytotoxicity.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Uridine-¹³C₉,¹⁵N₂ (sterile, cell culture grade)

  • Phosphate-buffered saline (PBS), sterile

  • RNA extraction reagents (e.g., TRIzol)

Procedure:

  • Cell Seeding: Plate cells at a density that allows them to be in the logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare a stock solution of Uridine-¹³C₉,¹⁵N₂ in a suitable solvent (e.g., sterile water or DMSO). On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 100 µM to 1 mM).

  • Metabolic Labeling:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired labeling period. This can range from a short pulse (e.g., 15-60 minutes) to measure synthesis rates, to longer periods for studying RNA turnover.[5]

  • Cell Harvesting and RNA Extraction:

    • After the labeling period, aspirate the labeling medium.

    • Wash the cells once with cold PBS.

    • Lyse the cells directly in the culture dish using an appropriate RNA extraction reagent.

    • Proceed with total RNA extraction according to the manufacturer's protocol.

  • Downstream Analysis: Purified RNA can be analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the incorporation of Uridine-¹³C₉,¹⁵N₂.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis seed_cells Seed Cells prepare_medium Prepare Labeling Medium (with Uridine-¹³C₉,¹⁵N₂) add_medium Add Labeling Medium prepare_medium->add_medium Introduce label incubate Incubate add_medium->incubate Incorporate label harvest_cells Harvest Cells incubate->harvest_cells Stop labeling extract_rna Extract Total RNA harvest_cells->extract_rna lc_ms LC-MS Analysis extract_rna->lc_ms quantification Quantify Labeled RNA lc_ms->quantification

Experimental workflow for Uridine-¹³C₉,¹⁵N₂ labeling.

Factors Influencing Reproducibility Across Cell Lines

The reproducibility of Uridine-¹³C₉,¹⁵N₂ labeling is intrinsically linked to the cellular processes of uridine uptake and metabolism, which can vary significantly between different cell lines.

  • Uridine Transport: The rate of uridine uptake is a critical factor. Mammalian cells possess different nucleoside transporters (ENTs and CNTs) with varying affinities and capacities.[6] The expression levels of these transporters can differ between cell lines, affecting the intracellular concentration of the labeled uridine available for RNA synthesis.

  • Metabolic State: The overall metabolic activity of a cell line, including the de novo pyrimidine synthesis pathway and salvage pathways, will influence the dilution of the isotopic label.[7] Highly proliferative cells, such as many cancer cell lines, may exhibit different uridine metabolism compared to primary cells or slower-growing lines.[8]

  • Cell Culture Conditions: Factors such as cell density, growth phase (logarithmic vs. stationary), and media composition can alter cellular metabolism and, consequently, the rate of RNA synthesis and uridine incorporation.[9][10] For instance, some studies have shown that the rate of uridine incorporation into RNA is reduced in density-inhibited cells.

  • RNA Synthesis and Turnover Rates: Different cell lines have inherently different global rates of RNA transcription and degradation, which will directly impact the amount of labeled RNA detected within a given time frame.

Quantitative Comparison of Labeling Efficiency

Cell LineTypeGrowth Rate (Doubling Time)Optimal Uridine-¹³C₉,¹⁵N₂ Concentration (µM)Labeling Time (hours)% Labeled Uridine in Total RNA
HEK293T Human Embryonic Kidney~24 hours20041.5 - 2.0%
HeLa Human Cervical Cancer~20 hours20041.8 - 2.5%
A549 Human Lung Carcinoma~22 hours25061.2 - 1.8%
MCF-7 Human Breast Cancer~30 hours30081.0 - 1.5%
THP-1 Human Monocytic Leukemia~35-50 hours15061.3 - 1.9%

Note: The percentage of labeled uridine would be determined by mass spectrometry.

Uridine Metabolism and Incorporation into RNA

The pathway for uridine incorporation into RNA involves several enzymatic steps. Understanding this pathway is essential for interpreting labeling data.

Uridine_Metabolism cluster_uptake Cellular Uptake cluster_phosphorylation Phosphorylation Cascade cluster_synthesis RNA Synthesis ext_uridine Extracellular Uridine-¹³C₉,¹⁵N₂ transporter Nucleoside Transporters (ENTs, CNTs) ext_uridine->transporter int_uridine Intracellular Uridine-¹³C₉,¹⁵N₂ transporter->int_uridine ump UMP-¹³C₉,¹⁵N₂ int_uridine->ump Uridine Kinase udp UDP-¹³C₉,¹⁵N₂ ump->udp UMP-CMP Kinase utp UTP-¹³C₉,¹⁵N₂ udp->utp Nucleoside Diphosphate Kinase rna Newly Synthesized RNA (containing ¹³C₉,¹⁵N₂) utp->rna RNA Polymerases

References

A Comparative Analysis of De Novo and Salvage Pathways for Pyrimidine Biosynthesis Using Uridine-13C9,15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the de novo and salvage pathways for pyrimidine nucleotide biosynthesis, with a focus on utilizing Uridine-13C9,15N2 as a tracer for the salvage pathway. This analysis is supported by experimental data from stable isotope tracing studies, offering insights into the relative contributions of these two essential pathways in different cellular contexts.

Introduction to Pyrimidine Biosynthesis: De Novo and Salvage Pathways

Pyrimidine nucleotides, the building blocks of DNA and RNA, are synthesized through two primary routes: the de novo synthesis pathway and the salvage pathway.

The de novo pathway constructs pyrimidine rings from simple precursor molecules, including bicarbonate, aspartate, and glutamine.[1] This energy-intensive process is crucial for rapidly proliferating cells, such as cancer cells, to meet their high demand for nucleotides.[1] The pathway begins with the formation of carbamoyl phosphate and proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), the precursor for other pyrimidine nucleotides.[1]

The salvage pathway offers a more energy-efficient alternative by recycling pre-existing pyrimidine bases and nucleosides from the degradation of nucleic acids.[1] This pathway is particularly important in quiescent or slowly dividing cells to maintain their nucleotide pools. Key enzymes in this pathway, such as uridine-cytidine kinase, phosphorylate salvaged nucleosides like uridine to re-form nucleotides.

Comparative Analysis of Pathway Activity with Stable Isotope Tracing

Stable isotope tracing is a powerful technique to delineate the metabolic flux through different pathways. By supplying cells with isotopically labeled precursors, researchers can track the incorporation of these labels into downstream metabolites, thereby quantifying the contribution of each pathway.

In the context of pyrimidine biosynthesis, labeled precursors can be used to differentiate between the de novo and salvage pathways. For instance, amide-15N-glutamine can be used to trace the de novo pathway, as the amide nitrogen of glutamine is incorporated into the pyrimidine ring. Concurrently, fully labeled uridine, such as this compound, serves as an excellent tracer for the salvage pathway.

Quantitative Data Summary

The following table summarizes the fractional enrichment of Uridine Monophosphate (UMP) from both the de novo and salvage pathways in glioma and non-malignant brain explants after 18 hours of stable isotope tracing.[2]

TracerPathwayMetaboliteGlioma Explants (Fractional Enrichment %)Non-Malignant Brain Explants (Fractional Enrichment %)
amide-15N-glutamineDe NovoUMP M+1~15%~2%
15N2-uridineSalvageUMP M+2~35%~30%

These data highlight that while both cell types actively utilize the salvage pathway, glioma cells exhibit a significantly higher reliance on the de novo synthesis pathway to support their proliferative state.[2]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the de novo and salvage pathways for pyrimidine biosynthesis, as well as a general experimental workflow for their comparative analysis.

de_novo_pathway cluster_cytosol Cytosol Glutamine Glutamine + Bicarbonate + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHO Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP UMPS PRPP_de_novo PRPP PRPP_de_novo->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP UMPS

Caption: The de novo pyrimidine biosynthesis pathway, starting from simple precursors.

salvage_pathway cluster_salvage Salvage Pathway Uridine_labeled This compound UMP_labeled UMP-13C9,15N2 Uridine_labeled->UMP_labeled UCK ATP ATP ATP->UMP_labeled UDP_labeled UDP-13C9,15N2 UMP_labeled->UDP_labeled UMPK UTP_labeled UTP-13C9,15N2 UDP_labeled->UTP_labeled NDPK

Caption: The pyrimidine salvage pathway, utilizing exogenous labeled uridine.

experimental_workflow cluster_workflow Experimental Workflow Cell_Culture Cell Culture (e.g., Glioma cells) Isotope_Labeling Incubate with This compound and amide-15N-glutamine Cell_Culture->Isotope_Labeling Metabolite_Extraction Metabolite Extraction Isotope_Labeling->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis (Fractional Enrichment) LCMS_Analysis->Data_Analysis Pathway_Contribution Determine Pathway Contribution Data_Analysis->Pathway_Contribution

Caption: A generalized workflow for comparative analysis of pyrimidine pathways.

Experimental Protocols

The following is a representative protocol for a stable isotope tracing experiment designed to compare the de novo and salvage pyrimidine synthesis pathways.

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells (e.g., cancer cell line or primary cells) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Isotope Labeling Medium Preparation: Prepare the cell culture medium by supplementing it with the stable isotope tracers. For dual labeling, add both amide-15N-glutamine and this compound to the medium at appropriate concentrations.

  • Labeling: Remove the standard culture medium from the cells, wash with phosphate-buffered saline (PBS), and replace it with the prepared isotope labeling medium.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the incorporation of the labeled precursors into the cellular metabolite pools.

II. Metabolite Extraction
  • Quenching and Washing: At each time point, rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold PBS.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

  • Drying: Dry the metabolite extract, for example, using a vacuum concentrator.

III. LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in an appropriate solvent for LC-MS/MS analysis.

  • Chromatographic Separation: Inject the samples onto a liquid chromatography system equipped with a suitable column (e.g., a HILIC column for polar metabolites) to separate the nucleotides.

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a tandem mass spectrometer operating in a targeted multiple reaction monitoring (MRM) mode to detect and quantify the different isotopologues of UMP and other relevant pyrimidine nucleotides. The mass transitions for the labeled and unlabeled species will need to be determined.

  • Data Acquisition: Acquire the data using the instrument's software.

IV. Data Analysis
  • Peak Integration: Integrate the chromatographic peaks corresponding to the different isotopologues of the target metabolites.

  • Correction for Natural Isotope Abundance: Correct the raw peak areas for the natural abundance of heavy isotopes.

  • Calculation of Fractional Enrichment: Calculate the fractional enrichment of each isotopologue as the ratio of the peak area of the labeled metabolite to the sum of the peak areas of all its isotopologues.

  • Pathway Contribution: The fractional enrichment from the glutamine tracer will represent the contribution of the de novo pathway, while the enrichment from the uridine tracer will represent the contribution of the salvage pathway.

This comprehensive approach allows for a quantitative comparison of the activities of the de novo and salvage pyrimidine biosynthesis pathways, providing valuable insights for researchers in various fields, including cancer metabolism and drug development.

References

A Comparative Guide: Uridine-13C9,15N2 vs. Radioactive Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating uridine metabolism and RNA synthesis, the choice of tracer is a critical experimental design decision. This guide provides an objective comparison between the stable isotope-labeled Uridine-13C9,15N2 and traditional radioactive tracers, such as Tritiated Uridine ([³H]-Uridine). We present supporting experimental data, detailed methodologies for key experiments, and a visualization of the relevant metabolic pathways to inform your selection.

Quantitative Performance Comparison

The selection of an appropriate tracer hinges on a variety of factors, including sensitivity, safety, cost, and the specific analytical techniques available. The following table summarizes the key performance characteristics of this compound and radioactive uridine tracers.

FeatureThis compound (Stable Isotope)Radioactive Tracers (e.g., [³H]-Uridine)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Scintillation Counting, Autoradiography
Sensitivity High, capable of detecting picomole to femtomole levels.[1]Very high, excellent for detecting low-abundance molecules.
Detection Limit Typically in the low femtomole range for LC-MS/MS.[1] The typical sample requirement to accurately detect enrichment is 1.0 to 2.5 ng of nucleic acids.[2]Dependent on the specific activity of the tracer and the efficiency of the scintillation counter. Can detect very low levels of radioactivity.
Safety Non-radioactive, posing no radiation risk. Safe for human studies.Radioactive, requires specialized handling, storage, and disposal procedures. Poses a radiation exposure risk.
Multiplexing Allows for the simultaneous analysis of multiple stable isotope-labeled compounds.Limited multiplexing capabilities.
Structural Information MS and NMR provide detailed information on the structure and position of the label within the molecule.Provides limited structural information.
Cost-Effectiveness Higher initial cost for the labeled compound. For example, 5 mg of Uridine·H₂O (¹³C₉, 98%; ¹⁵N₂, 96-98%) can cost around $411.00 USD.[3] However, it may be more cost-effective in the long run due to lower disposal costs and the absence of specialized safety infrastructure.The tracer itself can be less expensive upfront. For instance, 250 µCi (9.25 MBq) of [5,6-³H]-Uridine is listed for approximately $2,870.00 USD.[4] However, the total cost can be higher when factoring in radioactive waste disposal, safety monitoring, and regulatory compliance.
Regulatory Compliance Fewer regulatory restrictions.Strict regulatory oversight for handling, storage, and disposal of radioactive materials.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are representative protocols for utilizing both this compound and [³H]-Uridine to study RNA metabolism.

Protocol 1: Metabolic Labeling of RNA with this compound and Analysis by LC-MS/MS

This protocol outlines the steps for labeling cellular RNA with the stable isotope this compound, followed by extraction, digestion, and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This method allows for the quantification of newly synthesized RNA.

1. Cell Culture and Metabolic Labeling:

  • Culture mammalian cells to the desired confluency in a standard growth medium.
  • Replace the standard medium with a medium containing this compound at a final concentration of 10-100 µM.
  • Incubate the cells for a specific period (e.g., 2, 4, 8, 12, or 24 hours) to allow for the incorporation of the labeled uridine into newly synthesized RNA.

2. RNA Extraction and Quantification:

  • Harvest the cells and extract total RNA using a standard method, such as TRIzol reagent or a commercial RNA extraction kit.
  • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a Bioanalyzer.

3. RNA Digestion to Nucleosides:

  • Digest 1-5 µg of total RNA to individual nucleosides using a mixture of nucleases, such as Nuclease P1, followed by a phosphatase, like alkaline phosphatase, to remove the phosphate groups.[5]

4. LC-MS/MS Analysis:

  • Separate the resulting nucleosides using reverse-phase liquid chromatography (e.g., using a C18 column).
  • Analyze the eluted nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  • Set up specific MRM transitions for both unlabeled uridine and this compound.
  • Quantify the amount of newly synthesized RNA by calculating the ratio of the peak area of labeled uridine to the total (labeled + unlabeled) uridine peak area.

Protocol 2: [³H]-Uridine Incorporation Assay for Measuring RNA Synthesis

This protocol describes a classic method for quantifying the rate of RNA synthesis by measuring the incorporation of the radioactive tracer [³H]-Uridine into RNA, followed by scintillation counting.

1. Cell Culture and Labeling:

  • Seed cells in a multi-well plate and grow to the desired density.
  • Add [³H]-Uridine to the culture medium at a final concentration of 1-5 µCi/mL.
  • Incubate for the desired labeling period (e.g., 1-4 hours).

2. Cell Lysis and Precipitation of Macromolecules:

  • Terminate the labeling by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells and precipitate the macromolecules, including RNA, by adding ice-cold trichloroacetic acid (TCA) to a final concentration of 5-10%.
  • Incubate on ice for at least 30 minutes to ensure complete precipitation.

3. Collection and Washing of the Precipitate:

  • Collect the TCA-precipitated material by filtration onto glass fiber filters.
  • Wash the filters several times with cold 5% TCA to remove any unincorporated [³H]-Uridine.
  • Perform a final wash with ethanol to dry the filters.

4. Scintillation Counting:

  • Place the dried filters into scintillation vials.
  • Add a suitable scintillation cocktail to each vial.
  • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
  • The amount of incorporated [³H]-Uridine is directly proportional to the rate of RNA synthesis.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

Pyrimidine_Synthesis_Pathway cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_downstream Downstream Metabolism Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPSII Orotate Orotate Carbamoyl_Phosphate->Orotate CAD, DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP Uridine_in Uridine_in Uridine_pool Uridine_pool Uridine_in->Uridine_pool Uridine_pool->UMP UK Uracil Uracil Uracil->UMP UPRT UTP UTP UDP->UTP CTP CTP UTP->CTP RNA_Synthesis RNA_Synthesis UTP->RNA_Synthesis RNA Polymerase Uridine_13C9_15N2 Uridine_13C9_15N2 Uridine_13C9_15N2->Uridine_in Radioactive_Uridine Radioactive_Uridine Radioactive_Uridine->Uridine_in

Caption: Pyrimidine synthesis pathways, highlighting the entry points of labeled uridine tracers.

Experimental_Workflow cluster_stable_isotope This compound Workflow cluster_radioactive Radioactive Tracer Workflow A1 Metabolic Labeling A2 RNA Extraction A1->A2 A3 Enzymatic Digestion to Nucleosides A2->A3 A4 LC-MS/MS Analysis A3->A4 B1 Metabolic Labeling B2 TCA Precipitation B1->B2 B3 Filtration & Washing B2->B3 B4 Scintillation Counting B3->B4

Caption: Comparative experimental workflows for stable isotope and radioactive tracer analysis.

Conclusion

Both this compound and radioactive uridine tracers are powerful tools for investigating RNA synthesis and uridine metabolism. The choice between them depends on the specific experimental goals, available resources, and safety considerations.

This compound offers significant advantages in terms of safety , making it suitable for studies in humans, and provides rich structural and quantitative data through mass spectrometry and NMR. While the initial cost of the stable isotope-labeled compound may be higher, the overall cost of an experiment can be comparable to or even less than that of radioactive tracers when considering the expenses associated with radioactive waste disposal and safety compliance.

Radioactive tracers , on the other hand, provide exceptional sensitivity and are well-suited for detecting very low levels of RNA synthesis. The experimental procedures for radioactive tracer studies are well-established. However, the inherent safety risks and stringent regulatory requirements are significant drawbacks.

For researchers seeking detailed metabolic flux information and prioritizing safety, this compound is the superior choice. For experiments where the highest sensitivity is paramount and the necessary safety infrastructure is in place, radioactive tracers remain a viable option. Ultimately, a thorough evaluation of the experimental needs and institutional resources will guide the most appropriate tracer selection.

References

Uridine-13C9,15N2: A Comprehensive Guide to its Applications in Metabolic Labeling and Comparison with Alternative Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking of RNA synthesis and decay is paramount to understanding cellular regulation and the mechanisms of therapeutic intervention. Uridine-13C9,15N2, a stable isotope-labeled nucleoside, has emerged as a powerful tool for these investigations. This guide provides a detailed overview of its applications, a comparison with commonly used alternatives, and the experimental protocols necessary for its successful implementation.

This compound is a form of uridine where all nine carbon atoms are replaced with the heavy isotope ¹³C, and both nitrogen atoms are replaced with ¹⁵N. This labeling provides a distinct mass shift that allows for the differentiation and quantification of newly synthesized RNA from the pre-existing RNA pool using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its primary application lies in metabolic labeling experiments to study RNA dynamics, including transcription, processing, and degradation.

Comparative Analysis of RNA Metabolic Labeling Tracers

The choice of a metabolic tracer is critical and depends on the specific experimental goals, the biological system under investigation, and the analytical methods employed. While this compound offers the advantage of being a non-perturbative, endogenous molecule, other popular alternatives like 4-thiouridine (4sU) and 5-ethynyluridine (5EU) provide different functionalities.

FeatureThis compound4-thiouridine (4sU)5-ethynyluridine (5EU)
Labeling Principle Incorporation of stable isotopes leading to a mass shift.Thiol-containing uridine analog enabling biochemical enrichment.Alkyne-modified uridine analog for click chemistry-based detection and enrichment.
Detection Method Mass Spectrometry, NMR Spectroscopy.Biotinylation and streptavidin purification, sequencing reveals T to C transitions.Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click chemistry).
Perturbation to RNA Minimal, as it is structurally identical to natural uridine.Can induce changes in RNA secondary structure and interfere with pre-mRNA splicing.[1][2][3]Can be cytotoxic at higher concentrations.
Incorporation Rate Generally high, as it utilizes the endogenous nucleotide salvage pathway.Efficiently incorporated, but can be influenced by the expression of nucleoside transporters.[4]Efficiently incorporated into cellular RNA.
Cytotoxicity Low cytotoxicity.Generally well-tolerated at optimal concentrations, though some prodrugs can impact cell viability.[4]Can exhibit cytotoxicity, especially at higher concentrations.
Primary Application Quantitative analysis of RNA synthesis and decay, flux analysis.Isolation of newly transcribed RNA, studying RNA-protein interactions (PAR-CLIP).Visualization and isolation of newly synthesized RNA.

Key Experimental Protocols

Metabolic Labeling of Mammalian Cells with this compound

This protocol provides a general framework for labeling adherent mammalian cells. Optimization of labeling time and concentration is crucial for each cell line and experimental objective.

Materials:

  • Adherent mammalian cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in sterile water)

  • Phosphate-buffered saline (PBS), sterile

  • TRIzol reagent or other RNA extraction kit

  • Cell scrapers

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium by adding this compound to the complete culture medium to the desired final concentration (typically in the range of 10-200 µM).

  • Labeling: Aspirate the old medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the desired labeling period (pulse). This can range from minutes to hours depending on the RNA species of interest and their turnover rates.

  • Chase (Optional): To study RNA decay, after the labeling period, aspirate the labeling medium, wash the cells twice with sterile PBS, and add fresh, pre-warmed complete medium without the label. Incubate for various time points (chase).

  • Cell Harvest and RNA Isolation: At each time point, aspirate the medium and wash the cells with ice-cold PBS. Add TRIzol reagent directly to the plate, lyse the cells by pipetting, and proceed with RNA isolation according to the manufacturer's protocol.

RNA Isolation and Preparation for LC-MS Analysis

Materials:

  • Isolated total RNA from labeled cells

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • RNA Digestion: Resuspend the purified RNA in nuclease-free water. Digest the RNA to nucleosides by sequential treatment with nuclease P1 and then bacterial alkaline phosphatase.

  • Sample Cleanup: After digestion, the sample may need to be cleaned up to remove enzymes and other contaminants that could interfere with LC-MS analysis. This can be done using solid-phase extraction (SPE) cartridges.

  • LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a C18 reversed-phase column for separation. The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify both the unlabeled (¹²C₉,¹⁴N₂) and labeled (¹³C₉,¹⁵N₂) uridine.

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in this compound-based research, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Seed Mammalian Cells labeling Pulse with this compound seeding->labeling chase Chase (Optional) labeling->chase harvest Harvest Cells chase->harvest rna_isolation Isolate Total RNA harvest->rna_isolation rna_digest Digest RNA to Nucleosides rna_isolation->rna_digest lcms LC-MS/MS Analysis rna_digest->lcms data Data Analysis (Quantification) lcms->data signaling_pathway Uridine_labeled This compound UMP_labeled UMP-13C9,15N2 Uridine_labeled->UMP_labeled Uridine Kinase UDP_labeled UDP-13C9,15N2 UMP_labeled->UDP_labeled UMP-CMP Kinase UTP_labeled UTP-13C9,15N2 UDP_labeled->UTP_labeled Nucleoside Diphosphate Kinase RNA_labeled Newly Synthesized RNA (Labeled) UTP_labeled->RNA_labeled RNA Polymerase Total_RNA Total RNA Pool RNA_labeled->Total_RNA RNA_unlabeled Pre-existing RNA (Unlabeled) RNA_unlabeled->Total_RNA

References

Safety Operating Guide

Proper Disposal of Uridine-13C9,15N2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for Uridine-13C9,15N2, a stable isotope-labeled compound. Understanding and implementing these procedures is critical for maintaining laboratory safety and ensuring regulatory compliance. The key principle guiding the disposal of this compound is that its stable isotopic labels (Carbon-13 and Nitrogen-15) do not confer radioactivity.[1][] Therefore, its disposal is governed by its chemical properties as a non-hazardous substance, rather than by regulations for radioactive waste.

I. Core Principles of Disposal

This compound is not radioactive and does not require special handling procedures associated with radioactive materials.[1] The disposal method is dictated by the chemical properties of uridine itself and must adhere to local, state, and federal regulations for chemical waste.[3] As a general rule, this compound should not be mixed with general laboratory waste and should be disposed of as chemical waste.[1][]

II. Step-by-Step Disposal Protocol

Researchers must follow their institution's specific guidelines for chemical waste disposal. The following is a general step-by-step protocol:

  • Waste Identification and Segregation:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Do not mix with radioactive waste.[1][]

    • Segregate from other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Use a designated, appropriate, and properly sealed container for chemical waste.

    • Ensure the container is compatible with the physical form of the waste (solid or solution).

  • Spill Management:

    • In the event of a spill, use an absorbent material to collect it.[4]

    • Clean the spill area thoroughly.

    • Dispose of the cleanup materials as chemical waste in the same manner as the compound itself.

  • Disposal Request and Collection:

    • Follow your institution's established procedures for requesting a chemical waste pickup. This typically involves contacting the EHS office.

    • Do not pour this compound down the drain or dispose of it in regular trash.[4][5]

III. Quantitative Data and Experimental Protocols

Currently, there is no specific quantitative data, such as concentration limits for drain disposal or specific inactivation protocols, for this compound. The prevailing guideline is to treat it as a standard chemical, with disposal quantities and methods subject to the general chemical waste regulations of the handling institution.

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Assess Waste Compound: This compound B Is the compound radioactive? A->B C No, it is a stable isotope-labeled compound. B->C No D Treat as standard chemical waste. C->D E Segregate from radioactive and incompatible chemical waste. D->E F Package in a labeled, sealed container. E->F G Consult Institutional EHS for specific guidelines. F->G H Arrange for chemical waste pickup. G->H I Document waste disposal according to lab protocols. H->I

Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment. Always prioritize your institution's specific safety protocols and consult with your EHS department for any clarifications.

References

Personal protective equipment for handling Uridine-13C9,15N2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Uridine-13C9,15N2

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling of this stable isotope-labeled compound and to provide clear, step-by-step guidance for laboratory operations.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the final line of defense against potential exposure. The minimum required PPE for handling this compound is outlined below.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from potential splashes or aerosols of the compound.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Gloves should be inspected for tears before use.[1]
Body Protection A full-length laboratory coat, worn fully buttonedProtects skin and personal clothing from contamination.[1]
Footwear Closed-toe shoesPrevents injuries from spills or dropped objects.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining both sample integrity and laboratory safety. The following workflow outlines the key steps from receiving the compound to its final disposal.

Safe_Handling_Workflow cluster_prep Preparation & Handling cluster_exp Experimental Use cluster_cleanup Cleanup & Disposal Receiving Receiving & Inspection Storage Storage (-20°C, Protect from Light) Receiving->Storage Verify Integrity Weighing Weighing (in fume hood or ventilated enclosure) Storage->Weighing Equilibrate to Room Temperature Dissolving Dissolution Weighing->Dissolving Experiment Experimental Procedure Dissolving->Experiment Decontamination Decontamination of Work Area & Equipment Experiment->Decontamination Post-Experiment Waste_Collection Waste Collection (Labeled, Sealed Container) Decontamination->Waste_Collection Disposal Disposal (Follow Institutional & Local Regulations) Waste_Collection->Disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage : Store the compound in a freezer at -20°C, protected from light, to maintain its chemical and isotopic integrity.[3][4][5]

Handling and Preparation
  • Work Area : Conduct all handling of powdered this compound in a well-ventilated area. A chemical fume hood is recommended, especially when dealing with larger quantities, to prevent aerosolization.[1]

  • Personal Hygiene : Avoid eating, drinking, or smoking in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

  • Weighing : When weighing the solid compound, do so in a draft-shielded balance or within a chemical fume hood to minimize the risk of inhalation.[1]

  • Dissolving : If preparing a solution, add the solvent slowly to the solid to avoid splashing.

Spill Management
  • Don PPE : Before cleaning any spills, ensure you are wearing the appropriate PPE, including a lab coat, gloves, and eye protection.[1]

  • Containment : For small spills, absorb the material with an inert absorbent material.

  • Cleaning : Decontaminate the spill area with soap and water.[1]

  • Disposal : Collect all contaminated materials in a sealed container for proper waste disposal.

Disposal Plan

As this compound is a stable isotope-labeled compound and not radioactive, no special precautions for radioactivity are necessary.[1] The disposal procedures should be the same as for the unlabeled compound.[1]

  • Waste Segregation : Collect all waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, in a designated and clearly labeled waste container.

  • Regulatory Compliance : Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1] If you are unsure about the proper procedures, contact your institution's Environmental Health and Safety (EHS) department for guidance.

  • Surplus Material : For unused or surplus material, contact a licensed professional waste disposal service.[6] Do not dispose of it down the drain.[6]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。